PU-WS13
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(3,5-dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N6S/c1-10(2)21-4-3-5-25-16-14(15(20)22-9-23-16)24-17(25)26-13-7-11(18)6-12(19)8-13/h6-10,21H,3-5H2,1-2H3,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSLFQTWNRYWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=CC(=CC(=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Selective Inhibition of Grp94 by PU-WS13: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular target and mechanism of action of PU-WS13, a potent and selective inhibitor of Glucose-regulated protein 94 (Grp94). Grp94, the endoplasmic reticulum (ER)-resident member of the Heat shock protein 90 (Hsp90) family, is a critical chaperone for a specific subset of proteins involved in cell signaling, adhesion, and stress responses.[1] Its targeted inhibition by this compound has demonstrated significant therapeutic potential in various disease models, particularly in oncology. This document summarizes the binding affinity of this compound, details the experimental protocols for its characterization, and visualizes its impact on key signaling pathways.
Quantitative Analysis of this compound Binding Affinity
This compound exhibits high selectivity for Grp94 over its cytosolic and mitochondrial Hsp90 paralogs. The following table summarizes the half-maximal effective concentration (EC50) values, which quantify the concentration of this compound required to displace 50% of a fluorescently labeled ligand from the respective Hsp90 isoform.[2][3]
| Target Protein | EC50 (μM) |
| Grp94 | 0.22 |
| Hsp90α | 27.3 |
| Hsp90β | 41.8 |
| Trap-1 | 7.3 |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for Binding Affinity Determination
This assay is employed to determine the binding affinity of this compound for Hsp90 isoforms by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
Black 96-well microplates
-
Felts buffer (20 mM HEPES (K), pH 7.3, 50 mM KCl, 2 mM DTT, 5 mM MgCl2, 20 mM Na2MoO4, and 0.01% NP40 with 0.1 mg/mL BGG)
-
Fluorescently labeled Hsp90 ligands:
-
cy3B-GM (for Hsp90α, Hsp90β, and Grp94)
-
PU-FITC3 (for Trap-1)
-
-
Recombinant Hsp90 proteins (Hsp90α, Hsp90β, Grp94, Trap-1)
-
This compound (or other test inhibitors)
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a 10 μM stock solution of the fluorescently labeled Hsp90 ligand (cy3B-GM or PU-FITC3) in DMSO.
-
Dilute the fluorescent ligand stock solution in Felts buffer to the desired final concentration (6 nM for cy3B-GM and 3 nM for PU-FITC3).
-
Add the recombinant Hsp90 protein to the diluted fluorescent ligand solution to a final concentration of 10 nM for Hsp90α, Hsp90β, and Grp94, and 30 nM for Trap-1.
-
Serially dilute this compound in DMSO and add it to the protein-ligand mixture in the wells of the 96-well plate. The final volume in each well should be 100 μL.
-
Incubate the plate on a shaker at 4°C for 24 hours.
-
Measure the fluorescence polarization (FP) values in millipolarization units (mP).
-
The fraction of bound fluorescent ligand is correlated to the mP value and plotted against the concentration of this compound.
-
The EC50 value, the concentration at which 50% of the fluorescent ligand is displaced, is determined by fitting the data to a suitable model.[3]
Cell Viability Assay
This assay assesses the effect of this compound on the viability of cancer cell lines.
Materials:
-
HER2-overexpressing breast cancer cell lines (e.g., SKBr3)
-
Nonmalignant cell lines
-
Cell culture medium and supplements
-
This compound
-
Grp94 siRNA and control siRNA
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed the cells in 96-well plates at an appropriate density.
-
Treat the cells with varying concentrations of this compound (e.g., 2.5-20 μM) for 72 hours.[2][3]
-
In parallel, transfect a set of cells with Grp94 siRNA or control siRNA to validate the on-target effect.
-
After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescent signal, which is proportional to the amount of ATP present and indicates the number of viable cells.
Signaling Pathways and Mechanisms of Action
Disruption of HER2 Signaling in Breast Cancer
In HER2-overexpressing breast cancer cells, Grp94 plays a crucial role in maintaining the stability and localization of the HER2 receptor at the plasma membrane.[4] Inhibition of Grp94 by this compound disrupts this chaperoning function, leading to the degradation of HER2 and subsequent induction of apoptosis.[2][3][4]
Caption: Inhibition of Grp94 by this compound disrupts HER2 stability, leading to its degradation and apoptosis.
Modulation of the Tumor Microenvironment
This compound has been shown to modulate the tumor microenvironment by decreasing the population of M2-like tumor-associated macrophages (TAMs).[5][6] These macrophages are associated with an immunosuppressive phenotype.[5] By inhibiting Grp94, this compound reduces the number of these M2-like macrophages, which is correlated with reduced tumor growth and collagen content, and an increase in infiltrating CD8+ T cells.[5][7]
Caption: this compound-mediated Grp94 inhibition reduces M2-like macrophages, decreasing tumor growth and promoting an anti-tumor immune response.
Experimental Workflow: Fluorescence Polarization Assay
The following diagram illustrates the workflow for determining the binding affinity of this compound using a fluorescence polarization competition assay.
Caption: Workflow for determining this compound binding affinity via fluorescence polarization competition assay.
References
- 1. Transformation of the Non-Selective Aminocyclohexanol-Based Hsp90 Inhibitor into a Grp94-Seletive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1454619-14-7 | Grp94-specific Hsp90 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Impact of PU-WS13 on Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in ER homeostasis lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress, which in turn activates a complex signaling network called the Unfolded Protein Response (UPR). PU-WS13, a selective inhibitor of the ER-resident heat shock protein 90 (HSP90) paralog, Glucose-Regulated Protein 94 (GRP94), has emerged as a molecule of interest in therapeutic areas such as oncology. This technical guide provides an in-depth analysis of the putative effects of this compound on ER stress, based on the known functions of its target, GRP94. This document outlines the molecular pathways affected, presents expected quantitative outcomes in tabular format, details relevant experimental protocols, and provides visual diagrams of the signaling cascades and experimental workflows.
Introduction to this compound and GRP94
This compound is a purine-based, small molecule inhibitor that specifically targets the ATPase activity of GRP94 (also known as gp96 or HSP90b1). GRP94 is a highly abundant molecular chaperone in the ER lumen, playing a crucial role in the folding, stabilization, and quality control of a specific subset of client proteins, including integrins, Toll-like receptors, and insulin-like growth factors.[1][2][3] As a key component of the ER protein folding machinery, GRP94 is integral to maintaining cellular proteostasis. Its inhibition by this compound is expected to disrupt the maturation of its client proteins, thereby inducing ER stress and activating the UPR.
The Unfolded Protein Response (UPR)
The UPR is a tripartite signaling pathway initiated by three ER transmembrane sensors: PERK, IRE1, and ATF6. Under basal conditions, these sensors are kept inactive through their association with the ER chaperone GRP78 (BiP). Upon accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling to restore ER homeostasis or, if the stress is irremediable, trigger apoptosis.
Hypothesized Effects of this compound on ER Stress Pathways
Inhibition of GRP94 by this compound is anticipated to disrupt the folding of GRP94-dependent proteins, leading to their accumulation and subsequent activation of the UPR. However, studies on GRP94 depletion suggest a nuanced role. While GRP94 is a downstream target of the UPR and is upregulated during ER stress, its direct inhibition may not trigger a canonical, full-blown UPR as seen with general ER stressors like tunicamycin (B1663573) or thapsigargin.[4][5] Research indicates that GRP94 ablation can lead to a limited UPR, primarily characterized by the upregulation of other chaperones like GRP78, but may not induce significant XBP1 splicing, a hallmark of IRE1 activation.[6]
The following table summarizes the expected effects of this compound on key ER stress markers based on the known role of its target, GRP94.
Table 1: Predicted Quantitative Effects of this compound on ER Stress Markers
| Marker | Pathway | Expected Effect of this compound | Rationale |
| GRP78 (BiP) | General ER Stress | Upregulation | Compensatory response to the accumulation of unfolded GRP94 client proteins and a general marker of ER stress.[6][7] |
| p-PERK / PERK | PERK | Potential Increase | Accumulation of unfolded proteins can lead to GRP78 dissociation from PERK, causing its autophosphorylation and activation.[8] |
| p-eIF2α / eIF2α | PERK | Potential Increase | Activated PERK phosphorylates eIF2α, leading to a transient attenuation of global protein synthesis. |
| ATF4 | PERK | Potential Increase | Phosphorylation of eIF2α preferentially allows for the translation of ATF4 mRNA. |
| CHOP | PERK / ATF6 | Potential Upregulation | A pro-apoptotic transcription factor induced by prolonged ER stress, primarily downstream of the PERK-ATF4 axis.[9] |
| spliced XBP1 (XBP1s) | IRE1 | Minimal to No Change | Studies on GRP94 depletion suggest that it does not significantly induce the endoribonuclease activity of IRE1 required for XBP1 mRNA splicing.[6][10] |
| Cleaved ATF6 | ATF6 | Potential Increase | ER stress can promote the translocation of ATF6 to the Golgi for cleavage and activation, although the direct impact of GRP94 inhibition on this branch is less characterized.[9] |
Signaling Pathways and Experimental Workflow
Diagram 1: The Unfolded Protein Response (UPR) and the Role of GRP94
Caption: The UPR signaling pathways and the point of intervention for this compound.
Diagram 2: Experimental Workflow for Assessing this compound Effect on ER Stress
Caption: A generalized workflow for studying the effects of this compound on ER stress.
Detailed Experimental Protocols
Western Blotting for ER Stress Markers
This protocol outlines the procedure for detecting key ER stress-related proteins.
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound, vehicle, or a positive control (e.g., 2 µg/mL tunicamycin for 16 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-15% Mini-PROTEAN TGX Precast Protein Gel.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Recommended antibodies include:
-
Rabbit anti-GRP78/BiP (1:1000)
-
Rabbit anti-phospho-PERK (Thr980) (1:1000)
-
Rabbit anti-phospho-eIF2α (Ser51) (1:1000)
-
Rabbit anti-ATF4 (1:1000)
-
Mouse anti-CHOP (1:500)
-
Rabbit anti-cleaved ATF6 (1:1000)
-
Mouse anti-β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:3000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture images using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
RT-qPCR for XBP1 mRNA Splicing
This protocol allows for the quantification of the spliced form of XBP1 mRNA, an indicator of IRE1 activation.[11][12]
-
RNA Extraction and cDNA Synthesis:
-
Following treatment, harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for spliced XBP1 (XBP1s), and a SYBR Green or TaqMan master mix.
-
Use primers specifically designed to amplify only the spliced form of XBP1. A common forward primer can be used for both spliced and unspliced forms, while the reverse primer spans the splice junction.
-
Example Human XBP1s Primers:
-
Forward: 5'-GGAGTTAAGACAGCGCTTGG-3'
-
Reverse (spanning splice junction): 5'-ACTGGGTCCAAGTTGTCCAG-3'
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for XBP1s and the housekeeping gene in each sample.
-
Calculate the relative expression of XBP1s using the ΔΔCt method, normalizing to the vehicle control group.
-
Conclusion
The inhibition of GRP94 by this compound represents a targeted approach that is likely to induce a specific form of ER stress. While it is expected to upregulate general stress markers like GRP78 and potentially activate the PERK pathway, its effect on the IRE1 and ATF6 branches may be less pronounced. The provided methodologies offer a robust framework for researchers to precisely quantify the impact of this compound on the UPR. A thorough understanding of these effects is crucial for the continued development of GRP94 inhibitors as therapeutic agents and for elucidating their mechanism of action in disease models. Further investigation is required to fully delineate the specific signaling consequences of this compound-mediated GRP94 inhibition.
References
- 1. Role of the Unfolded Protein Response, GRP78 and GRP94 in Organ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endoplasmic Reticulum Chaperone Glucose-Regulated Protein 94 Is Essential for Proinsulin Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Grp94 in Triple-Negative Breast Cancer: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum-resident member of the heat shock protein 90 (HSP90) family, has emerged as a critical player in the pathology of triple-negative breast cancer (TNBC). This aggressive breast cancer subtype is characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to conventional targeted therapies. Elevated expression of Grp94 in TNBC is strongly correlated with poor prognosis, increased metastatic potential, and resistance to chemotherapy. As a molecular chaperone, Grp94 is essential for the folding, stability, and trafficking of a multitude of client proteins that are integral to cancer progression. This technical guide provides a comprehensive overview of the multifaceted role of Grp94 in TNBC, detailing its involvement in key signaling pathways, its client protein interactions, and its impact on tumor growth, metastasis, and therapeutic resistance. Furthermore, this guide offers detailed protocols for essential experiments to investigate the function of Grp94 in TNBC, along with a curated summary of quantitative data from relevant studies. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of TNBC and to develop novel therapeutic strategies targeting Grp94.
Introduction: Grp94 in the Context of Triple-Negative Breast Cancer
Triple-negative breast cancer (TNBC) accounts for 10-20% of all breast cancers and is associated with a more aggressive clinical course and a higher risk of recurrence and metastasis compared to other breast cancer subtypes.[1] The absence of well-defined molecular targets makes the development of effective therapies for TNBC a significant challenge.[1]
Grp94, also known as gp96 or HSP90B1, is a central component of the endoplasmic reticulum (ER) quality control system, ensuring the proper conformation of a wide range of secretory and membrane-bound proteins.[2] In the stressful tumor microenvironment, characterized by hypoxia, nutrient deprivation, and acidosis, the demand for protein chaperoning is significantly elevated. Consequently, cancer cells, including those of TNBC, often upregulate the expression of chaperones like Grp94 to maintain cellular homeostasis and promote survival.[3]
Emerging evidence strongly indicates that Grp94 is not merely a passive bystander but an active participant in TNBC progression. Its overexpression has been linked to enhanced tumor growth, invasion, and metastasis, as well as resistance to cytotoxic drugs.[4][5] This guide will delve into the molecular mechanisms underlying the pro-tumorigenic functions of Grp94 in TNBC.
Quantitative Data on Grp94 Expression and its Clinical Significance in TNBC
Numerous studies have quantified the expression of Grp94 in breast cancer and have correlated its levels with clinical outcomes. The data consistently point towards Grp94 as a marker of aggressive disease and poor prognosis, particularly in TNBC.
Table 1: Grp94 Expression in Breast Cancer Tissues
| Comparison Group | Method | Finding | p-value | Reference |
| Breast Cancer vs. Normal Breast Tissue | Real-Time PCR | Significantly higher Grp94 mRNA expression in breast cancer tissues. | P=0.0027 | [5][6] |
| Breast Cancer vs. Normal Breast Tissue | Immunohistochemistry | Significantly higher Grp94 protein expression in breast cancer tissues. | P<0.05 | [7] |
| Recurrent vs. Primary Breast Cancer | Immunohistochemistry | Higher Grp94 expression in recurrent tumors compared to paired primary neoplasias. | [4] |
Table 2: Correlation of High Grp94 Expression with Clinicopathological Parameters and Patient Survival in Breast Cancer
| Parameter | Correlation | p-value | Reference |
| Overall Survival (OS) | Negative | P<0.001 | [5] |
| Relapse-Free Survival (RFS) | Negative | [7] | |
| Progesterone Receptor (PR) Status | Negative | P=0.032 | [5][6] |
| Androgen Receptor (AR) Status | Positive | P=0.0052 | [8] |
| Epidermal Growth Factor Receptor (EGFR) Status | Negative | P=0.0122 | [8] |
Molecular Mechanisms: Grp94's Role in TNBC Pathobiology
Grp94 exerts its pro-tumorigenic functions in TNBC through its chaperone activity on a specific set of client proteins, which in turn regulate critical signaling pathways involved in cell growth, survival, and metastasis.
Key Client Proteins of Grp94 in TNBC
-
Low-density lipoprotein receptor-related protein 6 (LRP6): A co-receptor for the Wnt/β-catenin signaling pathway. Grp94 is essential for the maturation and stability of LRP6, thereby promoting canonical Wnt signaling.
-
Epidermal Growth Factor Receptor (EGFR): Frequently overexpressed in TNBC, EGFR signaling drives tumor cell proliferation and survival. Grp94 inhibition has been shown to induce EGFR degradation.[9]
-
Integrins: A family of transmembrane receptors that mediate cell-matrix adhesion and are crucial for cell migration and invasion. Several integrin subunits are known clients of Grp94.
-
Glycoprotein A Repetitions Predominant (GARP): A cell surface receptor that binds and activates latent TGF-β, a potent immunosuppressive cytokine. Grp94 chaperones GARP, contributing to an immunosuppressive tumor microenvironment.
Signaling Pathways Modulated by Grp94 in TNBC
The chaperoning of the aforementioned client proteins by Grp94 leads to the activation of several key signaling pathways that are hallmarks of cancer.
The Wnt/β-catenin pathway is aberrantly activated in many cancers, including TNBC, where it promotes proliferation, stemness, and metastasis. Grp94 plays a pivotal role in this pathway by ensuring the proper folding and function of the LRP6 co-receptor. A recent study highlighted that casein kinase 2 alpha (CK2α) phosphorylates Grp94, which enhances its stability and its interaction with LRP6, leading to the activation of canonical Wnt signaling and promoting TNBC metastasis.
Caption: Grp94-mediated activation of the Wnt/β-catenin signaling pathway in TNBC.
Grp94 has also been implicated in the promotion of brain metastasis in TNBC by engaging pro-survival autophagy. Under the metabolic stress of the brain microenvironment, Grp94 activation helps tumor cells to resist glucose deprivation by inducing anti-apoptotic proteins and initiating autophagy as a survival mechanism.
Experimental Protocols for Studying Grp94 in TNBC
This section provides detailed protocols for key experiments to investigate the function of Grp94 in TNBC cell lines, such as MDA-MB-231.
Grp94 Knockdown using Lentiviral shRNA
This protocol describes the stable knockdown of Grp94 expression in TNBC cells using a lentiviral-mediated shRNA approach.
Caption: Workflow for Grp94 knockdown in TNBC cells using lentiviral shRNA.
Protocol:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the HEK293T cells with the Grp94 shRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Day 4 & 5: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of TNBC Cells:
-
Day 5: Seed the target TNBC cells (e.g., MDA-MB-231) in a 6-well plate to be 50-70% confluent on the day of transduction.
-
Day 6: Remove the culture medium and add fresh medium containing Polybrene (final concentration 5-8 µg/mL). Add the desired amount of lentiviral supernatant.[10]
-
Day 7: After 18-24 hours, replace the virus-containing medium with fresh complete medium.
-
-
Selection of Stable Knockdown Cells:
-
Day 8: Begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for the specific cell line.
-
Continue selection for several days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are eliminated.
-
-
Validation of Knockdown:
-
Confirm the reduction of Grp94 expression at both the protein level (Western Blot) and mRNA level (qRT-PCR).
-
Western Blot Analysis for Grp94 and Client Proteins
This protocol details the detection and quantification of Grp94 and its client proteins (e.g., LRP6, EGFR) and phosphorylated signaling proteins by Western blot.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature (use BSA for phospho-protein detection to reduce background).[11]
-
Incubate the membrane with the primary antibody (e.g., anti-Grp94, anti-LRP6, anti-EGFR, anti-phospho-LRP6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Transwell Migration and Invasion Assay
This assay is used to assess the effect of Grp94 modulation on the migratory and invasive capabilities of TNBC cells.
Protocol:
-
Cell Preparation:
-
Starve TNBC cells in serum-free medium for 12-24 hours.
-
-
Assay Setup:
-
For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel or Geltrex and allow it to solidify. For migration assays, no coating is needed.
-
Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of a 24-well plate.
-
Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts (e.g., 1 x 10^5 cells per insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for the cell line (e.g., 6-24 hours for MDA-MB-231).
-
-
Analysis:
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with 0.1% crystal violet.
-
Wash the inserts and allow them to air dry.
-
Image the migrated/invaded cells under a microscope and quantify the number of cells in several random fields.
-
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Seeding and Treatment:
-
Seed TNBC cells on coverslips or in a 96-well plate and treat them with the desired apoptosis-inducing agent or perform Grp94 knockdown.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[12]
-
-
TUNEL Reaction:
-
Equilibrate the cells with the TdT reaction buffer.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified, dark chamber.[12]
-
-
Analysis:
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Alternatively, quantify the apoptotic cells using a flow cytometer.
-
Wnt Signaling Activity by TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF transcription factors, which are downstream effectors of the canonical Wnt/β-catenin signaling pathway.
Protocol:
-
Transfection:
-
Co-transfect TNBC cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash), along with a Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Cell Treatment:
-
After 24 hours, treat the cells with Wnt3a conditioned medium or other modulators of the Wnt pathway.
-
-
Luciferase Assay:
-
After the desired treatment duration (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the TCF/LEF reporter activity by normalizing the firefly luciferase activity to the Renilla luciferase activity. The activity is often expressed as the ratio of TOPflash to FOPflash luciferase activity.
-
Logical Relationships and Experimental Workflows
The interplay between Grp94 and key cellular processes in TNBC can be visualized to better understand the logical flow of experimental investigation.
Caption: Logical workflow for investigating the role of Grp94 in TNBC.
Conclusion and Future Directions
The evidence strongly supports a pivotal role for Grp94 in promoting the aggressive phenotype of triple-negative breast cancer. Its chaperoning of key oncoproteins involved in cell proliferation, survival, and metastasis, particularly through the Wnt/β-catenin signaling pathway, makes it an attractive therapeutic target. The detailed protocols provided in this guide are intended to facilitate further research into the complex functions of Grp94 in TNBC.
Future research should focus on:
-
Identifying the complete Grp94 interactome in TNBC to uncover novel client proteins and regulatory networks.
-
Developing highly specific and potent Grp94 inhibitors with favorable pharmacological properties.
-
Investigating the role of Grp94 in the TNBC tumor microenvironment , including its impact on immune evasion.
-
Exploring the potential of Grp94 as a predictive biomarker for treatment response in TNBC.
A deeper understanding of the molecular mechanisms orchestrated by Grp94 in TNBC will undoubtedly pave the way for the development of innovative and effective therapeutic interventions for this challenging disease.
References
- 1. An epigenetically distinct breast cancer cell subpopulation promotes collective invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overexpression of GRP94 in breast cancer cells resistant to oxidative stress promotes high levels of cancer cell proliferation and migration: implications for tumor recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GRP94 overexpression as an indicator of unfavorable outcomes in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRP94 overexpression as an indicator of unfavorable outcomes in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis reveals GRP94 is associated with worse prognosis of breast cancer - Wang - Translational Cancer Research [tcr.amegroups.org]
- 8. Comprehensive analysis reveals GRP94 is associated with worse prognosis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal growth factor receptor (EGFR) gene alteration and protein overexpression in Malaysian triple-negative breast cancer (TNBC) cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
The Interplay of PU-WS13 and the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. Perturbations to this delicate environment, such as nutrient deprivation, hypoxia, or genetic mutations, can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To counteract this, cells have evolved a sophisticated signaling network termed the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis, but if the stress is too severe or prolonged, it can trigger apoptosis.
The molecular chaperone GRP94 (Glucose-Regulated Protein 94), an ER-resident member of the HSP90 family, plays a pivotal role in maintaining ER proteostasis and is intricately linked to the UPR. PU-WS13 is a selective inhibitor of GRP94, and understanding its impact on the UPR is crucial for elucidating its therapeutic potential, particularly in oncology. This technical guide provides an in-depth exploration of the core relationship between this compound and the UPR pathway, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The Unfolded Protein Response (UPR) Pathway
The mammalian UPR is orchestrated by three ER-transmembrane sensor proteins: PERK, IRE1α, and ATF6. Under non-stressed conditions, these sensors are kept in an inactive state through their association with the chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.
The Three Branches of the UPR:
-
PERK (PKR-like ER kinase): Upon activation, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This results in a global attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.
-
IRE1α (Inositol-requiring enzyme 1 alpha): Activated IRE1α oligomerizes and activates its endoribonuclease (RNase) domain. The most well-characterized substrate of IRE1α is the mRNA of the transcription factor X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from the XBP1 mRNA, leading to a frameshift and the production of a potent transcriptional activator (sXBP1). sXBP1 upregulates genes involved in ER-associated degradation (ERAD), protein folding, and lipid biosynthesis.
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). This releases its N-terminal cytosolic domain (ATF6f), a bZIP transcription factor that migrates to the nucleus to activate the transcription of genes encoding ER chaperones and components of the ERAD machinery.
// Connections ER_Lumen -> BiP [label="sequesters", style=dashed, color="#5F6368"]; BiP -> PERK_inactive [dir=none, style=dashed, color="#5F6368"]; BiP -> IRE1a_inactive [dir=none, style=dashed, color="#5F6368"]; BiP -> ATF6_inactive [dir=none, style=dashed, color="#5F6368"];
PERK_inactive -> PERK_active [label="dimerization &\nautophosphorylation", color="#EA4335"]; PERK_active -> eIF2a [label="phosphorylates", color="#EA4335"]; eIF2a -> peIF2a [style=invis]; peIF2a -> ATF4 [label="selective\ntranslation", color="#EA4335"]; ATF4 -> Gene_Expression [color="#EA4335"];
IRE1a_inactive -> IRE1a_active [label="dimerization &\nautophosphorylation", color="#4285F4"]; IRE1a_active -> XBP1u_mRNA [label="splices", color="#4285F4"]; XBP1u_mRNA -> XBP1s_mRNA [style=invis]; XBP1s_mRNA -> XBP1s [label="translation", color="#4285F4"]; XBP1s -> Gene_Expression [color="#4285F4"];
ATF6_inactive -> ATF6_translocated [label="translocation", color="#34A853"]; ATF6_translocated -> ATF6_cleaved [label="cleavage by\nS1P/S2P", color="#34A853"]; ATF6_cleaved -> ATF6f [label="release", color="#34A853"]; ATF6f -> Gene_Expression [color="#34A853"]; } The Unfolded Protein Response (UPR) Signaling Pathway.
This compound: A Selective GRP94 Inhibitor
This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of GRP94, thereby inhibiting its chaperone activity. GRP94 is essential for the folding and maturation of a specific subset of client proteins, including certain integrins, Toll-like receptors, and insulin-like growth factors. By inhibiting GRP94, this compound can disrupt the function of these client proteins, leading to various cellular effects.
The Impact of this compound on the UPR Pathway
The direct and comprehensive quantitative effects of this compound on the individual branches of the UPR are still an active area of research. However, based on the known role of its target, GRP94, we can infer its likely impact. GRP94 is itself a UPR-inducible chaperone, suggesting a role in mitigating ER stress. Inhibition of GRP94 could, therefore, exacerbate ER stress and modulate UPR signaling.
Some studies on GRP94 knockdown have shown a downregulation of UPR signaling, including a reduction in XBP1 splicing[1]. This suggests that GRP94 may be required for the proper functioning of the IRE1α pathway. Conversely, other reports indicate that the cellular response to GRP94 ablation is not primarily mediated by the UPR[2]. This highlights the complexity of the cellular response to GRP94 inhibition and suggests that the effects may be context-dependent.
The primary mechanism of action of this compound in cancer models appears to be through the disruption of GRP94-dependent client proteins and the modulation of the tumor microenvironment, rather than a direct, potent activation or inhibition of the canonical UPR pathways[3].
// Connections PU_WS13 -> GRP94 [label="inhibits", color="#EA4335"]; GRP94 -> Client_Proteins [label="chaperones", color="#FBBC05"]; GRP94 -> UPR_Sensors [label="interacts with", style=dashed, color="#FBBC05"];
GRP94 -> Client_Protein_Degradation [style=invis]; GRP94 -> TME_Modulation [style=invis]; GRP94 -> UPR_Modulation [style=invis];
edge [color="#202124"]; Client_Proteins -> Client_Protein_Degradation [label="leads to"]; Client_Protein_Degradation -> TME_Modulation [label="contributes to"]; UPR_Sensors -> UPR_Modulation [label="leads to"]; } Proposed Mechanism of Action of this compound.
Quantitative Data Presentation
The majority of available quantitative data for this compound focuses on its effects in preclinical cancer models, particularly concerning tumor growth and the tumor microenvironment. Direct quantitative data on UPR markers following this compound treatment is limited in the public domain.
Table 1: Effects of this compound in a 4T1 Murine Breast Cancer Model [4]
| Parameter | Vehicle Control | This compound (15 mg/kg) | P-value |
| Tumor Growth | |||
| Tumor Volume (Day 22) | Larger | Significantly Reduced | <0.0001 |
| Tumor Microenvironment | |||
| CD206+ M2-like Macrophages | Higher Infiltration | Decreased Infiltration | <0.05 |
| Intratumoral Collagen | 1547 ± 171 PSR intensity | 374 ± 83.0 PSR intensity | 0.0159 |
| CD8+ T Cells | Lower Infiltration | Increased Infiltration | <0.05 |
Experimental Protocols
To investigate the effect of this compound on the UPR, a combination of molecular biology techniques is required. Below are detailed methodologies for key experiments.
Experimental Workflow
Western Blot Analysis for PERK and ATF6 Activation
This protocol is designed to detect the phosphorylated (active) forms of PERK and eIF2α, and the cleaved (active) form of ATF6.
a. Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations and time points. Include positive controls (e.g., tunicamycin (B1663573) or thapsigargin) and vehicle controls.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% gradient SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-phospho-PERK (Thr980)
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Rabbit anti-ATF6 (detects both full-length and cleaved forms)
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect chemiluminescence using an ECL substrate and imaging system.
RT-PCR Analysis for IRE1α Activation (XBP1 Splicing)
This protocol is used to detect the spliced form of XBP1 mRNA, a hallmark of IRE1α activation.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells as described in the Western Blot protocol.
-
Extract total RNA using a TRIzol-based method or a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
b. PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Use the following PCR cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
c. Gel Electrophoresis:
-
Resolve the PCR products on a 3% agarose (B213101) gel.
-
Visualize the bands under UV light. The unspliced XBP1 product will be larger than the spliced product (which lacks the 26-bp intron).
Conclusion
This compound, as a selective inhibitor of the ER chaperone GRP94, holds significant therapeutic promise. While its primary mechanism of action in cancer appears to be linked to the disruption of client protein function and modulation of the tumor microenvironment, its connection to the UPR provides another layer of complexity and potential therapeutic intervention. The relationship is not straightforward, with evidence suggesting that GRP94 inhibition can have context-dependent effects on UPR signaling. Further research focusing on the direct, quantitative impact of this compound on the PERK, IRE1α, and ATF6 pathways is necessary to fully elucidate its mechanism of action and to optimize its clinical application. The experimental protocols provided in this guide offer a robust framework for researchers to investigate these critical questions.
References
- 1. GRP94 is an IGF-1R chaperone and regulates beta cell death in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
discovery and development of purine-based Hsp90 inhibitors
An in-depth technical guide to the for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting Hsp90
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for maintaining cellular homeostasis by managing the folding, stability, and function of a diverse array of client proteins.[1] In cancer cells, Hsp90 is overexpressed and plays a critical role in stabilizing numerous oncoproteins, including kinases, transcription factors, and hormone receptors that are fundamental to tumor growth and survival.[1][2] This dependence makes Hsp90 a prime therapeutic target. Inhibiting its function leads to the simultaneous disruption of multiple oncogenic signaling pathways, offering a multi-pronged attack on cancer cells.[3][4]
The first generation of Hsp90 inhibitors, derived from natural products like geldanamycin (B1684428) (e.g., 17-AAG), validated the therapeutic concept but were hampered by limitations such as poor solubility, hepatotoxicity, and difficult formulation.[2][5][6] This spurred the search for novel, synthetic inhibitors with more favorable drug-like properties. The purine-scaffold series emerged from rational drug design, leveraging the structural features of the N-terminal ATP-binding pocket of Hsp90.[7][8] This guide details the discovery, optimization, and evaluation of this important class of Hsp90 inhibitors.
Discovery and Optimization of Purine-Based Inhibitors
The journey of purine-based Hsp90 inhibitors began with a structure-based design approach. By analyzing the conformation of ATP within the Hsp90 N-terminal pocket, researchers designed a purine (B94841) scaffold to mimic this binding.[7]
The First Lead: PU3
The initial lead compound, PU3, was the first synthetic molecule identified to inhibit Hsp90.[7] While its potency was modest compared to natural product inhibitors, it demonstrated the viability of the purine scaffold and provided a critical starting point for medicinal chemistry efforts.[7]
Structure-Activity Relationship (SAR) Studies
Intensive SAR studies were conducted to improve the potency and pharmacological properties of the initial purine leads. These efforts focused on modifications at several key positions of the purine ring, leading to the development of highly potent and drug-like molecules.[7] A pivotal report detailed the synthesis of over 70 derivatives and was the first comprehensive investigation into the SAR of this class, serving as a reference for future work.[7]
Key optimization strategies included:
-
C8-Position: Probing the structure-activity relationship of the aromatic moiety attached to the C8 position.[7]
-
N9-Position: Investigating the impact of different alkyl chains at the N9 position.[7]
-
Linker Modification: Evaluating the nature of the linker between the purine scaffold and the substituted aromatic ring.[7]
These efforts led to the discovery of compounds like PU-H71 and BIIB021, which exhibited nanomolar potency and entered clinical trials.[7][9]
Quantitative Data: Inhibitor Potency and Activity
The following tables summarize the quantitative data for key purine-based Hsp90 inhibitors, demonstrating the progression of potency through chemical optimization.
Table 1: Hsp90 Binding Affinity and Cellular Potency of Key Purine-Based Inhibitors
| Compound | Hsp90 Binding (EC50/IC50) | Cellular Proliferation (IC50) | Client Protein Degradation (HER2) | Reference |
|---|---|---|---|---|
| PU3 | 15-20 µM | ~75 µM (MCF-7 cells) | Effective | [7] |
| PU-H71 | ~50 nM | 50 nM (MDA-MB-468 cells) | Effective | [5][10] |
| BIIB021 | ~4 nM | 10-100 nM (Various cell lines) | Effective |[9] |
Data compiled from multiple sources, specific assay conditions may vary.
Table 2: In Vivo Activity of Advanced Purine-Based Inhibitors
| Compound | Animal Model | Dosing & Administration | Outcome | Reference |
|---|---|---|---|---|
| PU-H71 | DLBCL Xenograft | Intraperitoneal | Tumor regression, reactivation of Bcl6 target genes | [5] |
| BIIB021 | Various Xenografts | Oral / Intravenous | High maximum tolerated dose, tumor growth inhibition |[9] |
Signaling Pathways and Mechanism of Action
Hsp90 inhibitors, including those with a purine scaffold, exert their effects by binding to the N-terminal ATP pocket, which inhibits the chaperone's intrinsic ATPase activity.[1][11] This disruption of the Hsp90 chaperone cycle prevents the proper folding and maturation of client proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[1][5] The degradation of multiple oncoproteins simultaneously blocks several key cancer-promoting signaling pathways.
Caption: Mechanism of purine-based Hsp90 inhibition. Max Width: 760px.
Experimental Protocols
The development of purine-based Hsp90 inhibitors relies on a suite of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.
Hsp90 ATPase Activity Assay (Malachite Green)
This assay quantifies the ATPase activity of Hsp90 by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[12]
-
Principle: The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
-
Materials:
-
Purified Hsp90 protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
ATP solution (e.g., 1 mM)
-
Purine-based inhibitor stock solution (in DMSO)
-
Malachite Green reagent
-
96-well microplate
-
-
Procedure:
-
In a 96-well plate, add assay buffer, purified Hsp90 protein, and serial dilutions of the Hsp90 inhibitor (or vehicle control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Measure the absorbance at ~620-650 nm using a microplate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[12]
-
Western Blot for Client Protein Degradation
This method assesses the downstream effect of Hsp90 inhibition by measuring the levels of known Hsp90 client proteins.[9][12]
-
Principle: Following treatment with an inhibitor, cells are lysed, and proteins are separated by size via SDS-PAGE. Specific antibodies are used to detect the levels of client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., GAPDH). A reduction in the client protein level indicates Hsp90 inhibition.
-
Materials:
-
Cancer cell line (e.g., MCF-7, SK-BR-3)
-
Hsp90 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies (anti-HER2, anti-Akt, anti-Hsp70, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with increasing concentrations of the Hsp90 inhibitor and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The degradation of client proteins and the induction of Hsp70 are characteristic signs of Hsp90 inhibition.[9]
-
In Vitro Cytotoxicity Assay
These assays determine the effect of the inhibitor on cell viability and proliferation.[5][13]
-
Principle: The resazurin (B115843) reduction assay (e.g., CellTiter-Blue) measures the metabolic capacity of viable cells. Viable cells reduce the blue resazurin reagent to the fluorescent pink resorufin.
-
Materials:
-
Cancer cell line
-
Hsp90 inhibitor
-
Resazurin-based cell viability reagent
-
96-well clear-bottom black plates
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of the inhibitor and incubate for a desired period (e.g., 48-72 hours).[5]
-
Add the cell viability reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure fluorescence with a microplate reader (e.g., 560 nm excitation / 590 nm emission).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Drug Discovery and Development Workflow
The path from initial concept to a clinical candidate for a purine-based Hsp90 inhibitor follows a structured workflow involving iterative cycles of design, synthesis, and testing.
Caption: Workflow for Hsp90 inhibitor development. Max Width: 760px.
Conclusion and Future Directions
The represent a triumph of rational drug design, transforming a moderately active lead compound into clinical candidates with potent anti-tumor activity.[7] These synthetic inhibitors overcame many of the liabilities of the first-generation natural product-based drugs.[2] While several purine-scaffold agents like BIIB021 have progressed into clinical trials, challenges related to achieving prolonged responses and managing potential toxicities remain.[9][14]
Future research is focused on developing isoform-selective inhibitors (e.g., targeting the endoplasmic reticulum paralog Grp94) to potentially improve the therapeutic window and reduce off-target effects.[15][16] Additionally, the combination of Hsp90 inhibitors with other targeted therapies or chemotherapies is a promising strategy to enhance efficacy and overcome resistance.[3] The continued exploration of the Hsp90 purine scaffold and its derivatives will undoubtedly yield new insights and potentially new therapies for cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and development of purine-scaffold Hsp90 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A purine scaffold Hsp90 inhibitor destabilizes Bcl6 and has specific anti-tumor activity in Bcl6 dependent B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of purine-scaffold small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purine-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship in a purine-scaffold compound series with selectivity for the endoplasmic reticulum Hsp90 paralog Grp94. | Semantic Scholar [semanticscholar.org]
Unraveling the Chaperone Code: A Technical Guide to Fundamental Research on Grp94 Client Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum (ER) resident member of the heat shock protein 90 (Hsp90) family, is a critical molecular chaperone governing the folding, stability, and maturation of a select group of secretory and membrane-bound proteins.[1][2][3] Unlike its cytosolic counterparts, Grp94 exhibits a more restricted clientele, playing an essential role in fundamental cellular processes including signal transduction, cell adhesion, and immune responses.[2][3] Its involvement in the maturation of proteins implicated in various pathologies, such as cancer and neurodegenerative diseases, has positioned Grp94 as a compelling target for therapeutic intervention.[4]
This in-depth technical guide provides a comprehensive overview of the core aspects of fundamental research on Grp94 client proteins. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the Grp94 chaperone system, including its client repertoire, the experimental methodologies used to study its function, and its role in key signaling pathways.
Grp94 Client Protein Landscape
The identification and validation of Grp94 client proteins are central to understanding its biological functions. Grp94's clientele is diverse, encompassing a range of proteins with critical roles in cellular physiology. A curated list of established Grp94 client proteins is presented in Table 1, detailing the methods used for their identification and their primary cellular functions.
Table 1: A Selection of Validated Grp94 Client Proteins
| Client Protein | Protein Class | Cellular Function | Identification Methods |
| Toll-like Receptors (TLRs) | Transmembrane Receptors | Innate immunity, pathogen recognition | Co-immunoprecipitation, Knockout/Knockdown functional assays |
| Integrins (various α and β subunits) | Transmembrane Receptors | Cell adhesion, migration, signaling | Co-immunoprecipitation, Knockout/Knockdown functional assays |
| Insulin-like Growth Factors (IGF-I, IGF-II) | Secreted Hormones | Growth, development, metabolism | Co-immunoprecipitation, Knockout/Knockdown functional assays |
| Low-density lipoprotein receptor-related protein 6 (LRP6) | Transmembrane Co-receptor | Wnt signaling pathway | Co-immunoprecipitation, Knockdown functional assays |
| Glycoprotein A Repetitions Predominant (GARP) | Transmembrane Protein | TGF-β activation, immune regulation | Co-immunoprecipitation, Knockdown functional assays |
| Immunoglobulins (Ig) | Secreted/Membrane-bound Proteins | Adaptive immunity | Co-immunoprecipitation |
| Mutant Myocilin | Secreted Protein | Associated with glaucoma | Co-immunoprecipitation |
| HER2 | Transmembrane Receptor | Growth factor signaling in cancer | Co-immunoprecipitation |
Quantitative Analysis of Grp94 Interactions and Activity
Understanding the biophysical and enzymatic properties of Grp94 is crucial for elucidating its chaperone mechanism. Quantitative data on its binding affinities and ATPase activity provide insights into its function and regulation.
Table 2: Quantitative Parameters of Grp94 Activity
| Parameter | Value | Conditions |
| ATP Binding (Kd) | ~5 µM | In vitro |
| ADP Binding (Kd) | ~5 µM | In vitro |
| Calcium Binding (Kd) | High-affinity sites: 1-5 µM; Low-affinity sites: ~600 µM | In vitro |
| ATPase Activity (kcat) | 0.02 ± 0.001 min⁻¹ | 37°C |
| ATPase Activity (Km for ATP) | 10 µM | 37°C |
Key Signaling Pathways Involving Grp94
Grp94 plays a pivotal role in several critical signaling pathways by ensuring the proper folding and function of key components. The following diagrams, generated using the DOT language, illustrate the involvement of Grp94 in Wnt, Toll-like Receptor (TLR), and TGF-β signaling.
Caption: Grp94-mediated folding of the Wnt co-receptor LRP6 in the ER is crucial for canonical Wnt signaling.
Caption: Grp94 is essential for the folding and trafficking of most Toll-like receptors (TLRs).
Caption: Grp94 chaperones GARP, enabling its surface expression and subsequent activation of latent TGF-β.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the study of Grp94 and its client proteins. The following sections provide methodologies for key experiments.
Protocol 1: Co-immunoprecipitation (Co-IP) to Identify Grp94-Client Interactions
This protocol is designed to isolate Grp94 and its interacting client proteins from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-Grp94 antibody
-
Control IgG antibody (from the same species as the anti-Grp94 antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the lysate with the anti-Grp94 antibody or control IgG overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected client proteins. Alternatively, for discovery proteomics, the entire eluate can be subjected to mass spectrometry analysis.
-
Protocol 2: In Vitro ATPase Activity Assay
This protocol measures the rate of ATP hydrolysis by purified Grp94.
Materials:
-
Purified recombinant Grp94
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
ATP solution
-
Malachite green phosphate (B84403) assay kit or equivalent method for detecting inorganic phosphate (Pi)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer and a known concentration of purified Grp94.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding ATP to the desired final concentration.
-
-
Time Course Measurement:
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of inorganic phosphate (Pi) released using a malachite green assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of Pi released over time.
-
Determine the initial velocity of the reaction from the linear phase of the curve.
-
Calculate the specific activity of Grp94 (e.g., in nmol Pi/min/mg protein). Kinetic parameters such as Km and Vmax can be determined by varying the ATP concentration.
-
Protocol 3: In Vivo Client Maturation Assay using Flow Cytometry
This assay assesses the ability of Grp94 to facilitate the cell surface expression of its client proteins.
Materials:
-
Grp94-null cell line (e.g., derived from knockout mice)
-
Expression vectors for wild-type and mutant Grp94
-
Transfection reagent or viral transduction system
-
Fluorescently labeled antibodies specific for a Grp94 client protein that is expressed on the cell surface (e.g., an integrin subunit)
-
Flow cytometer
Procedure:
-
Cell Line Transfection/Transduction:
-
Introduce expression vectors for wild-type Grp94, a mutant Grp94 of interest, or an empty vector control into the Grp94-null cells.
-
Allow the cells to express the constructs for 48-72 hours.
-
-
Antibody Staining:
-
Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorescently labeled primary antibody against the client protein for 30-60 minutes on ice in the dark.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
Compare the mean fluorescence intensity of cells expressing wild-type Grp94, mutant Grp94, and the empty vector control. A decrease in surface expression in cells with mutant Grp94 or the empty vector compared to wild-type indicates a defect in client maturation.[5]
-
Conclusion and Future Directions
The study of Grp94 and its client proteins is a dynamic and evolving field. The methodologies and data presented in this guide provide a solid foundation for researchers to delve into the intricacies of this essential ER chaperone. Future research will likely focus on expanding the known client repertoire of Grp94 through advanced quantitative proteomics, elucidating the structural basis of client recognition and the chaperone cycle, and developing highly specific inhibitors for therapeutic applications. A deeper understanding of the fundamental biology of Grp94 will undoubtedly pave the way for novel strategies to combat diseases driven by ER stress and protein misfolding.
References
- 1. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional analysis of GRP94 in the closed state reveals an essential role for the pre-N domain and a potential client-binding site - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of PU-WS13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the immunomodulatory effects of PU-WS13, a selective inhibitor of the endoplasmic reticulum chaperone GRP94. The information presented herein is curated for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action and its potential therapeutic applications in immuno-oncology.
Core Mechanism of Action
This compound exerts its immunomodulatory effects by selectively inhibiting the ATPase activity of Glucose-Regulated Protein 94 (GRP94), an endoplasmic reticulum (ER)-resident molecular chaperone.[1][2] GRP94 is essential for the proper folding and stability of a specific set of client proteins, many of which are critical for immune cell function and tumor progression.[1][2][3][4][5] By inhibiting GRP94, this compound leads to the degradation of these client proteins, thereby disrupting key signaling pathways that contribute to an immunosuppressive tumor microenvironment.[1]
Immunomodulatory Effects of this compound
Reprogramming of Tumor-Associated Macrophages
A primary immunomodulatory effect of this compound is the reduction of M2-like tumor-associated macrophages (TAMs), which are known to promote tumor growth and suppress anti-tumor immunity.[6][7][8][9][10] Treatment with this compound in a preclinical model of triple-negative breast cancer (TNBC) resulted in a significant decrease in CD206-expressing M2-like macrophages within the tumor microenvironment (TME).[6][7][8][9][10] This effect is thought to be mediated through the disruption of GRP94-dependent signaling pathways that are crucial for M2 polarization.[11][12][13]
Key GRP94 client proteins implicated in macrophage polarization include Toll-like receptors (TLRs) and integrins.[3][4][5][14][15] The degradation of these clients following GRP94 inhibition may alter downstream signaling cascades involving NF-κB and STAT3, which are critical regulators of macrophage phenotype.[16][17][18][19][20][21][22]
Enhancement of Anti-Tumor T-Cell Response
In conjunction with the reduction of M2-like TAMs, this compound treatment has been shown to increase the infiltration of cytotoxic CD8+ T-cells into the tumor.[6] This enhanced anti-tumor T-cell response is likely a consequence of the shift in the TME from an immunosuppressive to an immune-supportive state. The reduction in M2 macrophages, which are a source of immunosuppressive cytokines, and the potential modulation of other GRP94 client proteins like GARP (a TGF-β docking receptor), may contribute to a more favorable environment for T-cell-mediated tumor destruction.[1][5][8] The TGF-β signaling pathway is a potent suppressor of immune cell function, and its disruption can enhance anti-tumor immunity.[23][24][25][26][27]
Quantitative Data Summary
The following tables summarize the key quantitative data from a preclinical study investigating the effects of this compound in a 4T1 murine TNBC model.[8]
| Parameter | Vehicle Control | This compound (15 mg/kg) | p-value |
| Tumor Growth (mm³) | Measured daily, showing progressive growth | Significant reduction from day 8 post-treatment | p < 0.0001 at day 11 post-treatment |
| Intratumoral Collagen Content (PSR intensity) | 1547 ± 171 | 374 ± 83.0 | p = 0.0159 |
| Width of Collagen Surrounding Tumor (mm) | 1.90 ± 0.05 | 0.75 ± 0.13 | p = 0.0159 |
| Tumor Uptake of ⁹⁹ᵐTc-Tilmanocept (%ID/g) | Higher uptake indicative of more M2-like macrophages | Significantly lower uptake | p = 0.0011 |
| Cell Population | Effect of this compound Treatment |
| CD206+ M2-like Macrophages | Significant decrease in the tumor microenvironment |
| CD8+ T-cells | Significant increase in the tumor microenvironment |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Macrophages
Caption: Proposed mechanism of this compound in modulating macrophage polarization.
Experimental Workflow for In Vivo Tumor Model
Caption: Workflow for the in vivo evaluation of this compound in a TNBC model.
Detailed Experimental Protocols
4T1 Murine Triple-Negative Breast Cancer Model
-
Cell Culture: 4T1 murine breast cancer cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.[7][28][29]
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used for tumor implantation.[7][28][29][30]
-
Orthotopic Implantation: A suspension of 1 x 10⁵ 4T1 cells in 50 µL of PBS is injected into the fourth mammary fat pad of anesthetized mice.[7][28][30]
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (length x width²) / 2.[30]
-
Treatment: When tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered daily via intraperitoneal injection at a dose of 15 mg/kg. The control group receives a vehicle solution.
Macrophage Polarization Assay
-
Isolation of Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are flushed from the femurs and tibias of mice and cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL of M-CSF for 7 days to differentiate into BMDMs (M0 macrophages).[31][32]
-
Polarization: M0 macrophages are then stimulated with either LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours to induce M1 polarization, or with IL-4 (20 ng/mL) for 24 hours to induce M2 polarization.[31][32][33][34][35]
-
This compound Treatment: To assess the effect of this compound, the compound is added to the culture medium at the desired concentration during the polarization step.
-
Analysis: Macrophage polarization is assessed by analyzing the expression of specific cell surface markers (e.g., CD86 for M1, CD206 for M2) by flow cytometry, and by measuring the production of characteristic cytokines (e.g., TNF-α for M1, IL-10 for M2) by ELISA or qPCR.[31][33][35]
Immunohistochemical Analysis of CD8+ T-Cell Infiltration
-
Tissue Preparation: Tumors are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections are cut and mounted on slides.[36]
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.[36]
-
Immunostaining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Non-specific binding is blocked with a serum-free protein block.
-
Slides are incubated with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8α) overnight at 4°C.[36][37]
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by detection with a DAB chromogen substrate, which produces a brown stain.[36]
-
Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.[36]
-
-
Image Analysis: Stained slides are scanned to create digital images. The number of CD8+ T-cells within the tumor is quantified using image analysis software.[37][38][39][40]
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target [frontiersin.org]
- 3. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of GRP94-nucleotide complexes reveal mechanistic differences between the hsp90 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 8. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The HSP GRP94 interacts with macrophage intracellular complement C3 and impacts M2 profile during ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GRP94 regulates M1 macrophage polarization and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GRP94 regulates M1 macrophage polarization and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Molecular Chaperone gp96/GRP94 Interacts with Toll-like Receptors and Integrins via Its C-terminal Hydrophobic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Identification of potent small-molecule inhibitors of STAT3 with anti-inflammatory properties in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in the role of STAT3 in macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Substance P induces inflammatory responses involving NF-κB in genetically diabetic mice skin fibroblasts co-cultured with macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Roles of NF-κB Signaling in the Regulation of miRNAs Impacting on Inflammation in Cancer [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of NF-kB Signalling Through the PR55β-RelA Interaction in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. TGF Beta Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. New aspects of TGF-β superfamily signaling in development and disease (2022 FASEB meeting review) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 29. researchgate.net [researchgate.net]
- 30. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. benchchem.com [benchchem.com]
- 34. lonzabio.jp [lonzabio.jp]
- 35. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 36. benchchem.com [benchchem.com]
- 37. The prognostic value of systemic inflammatory response index (SIRI) and CD8 + tumor-infiltrating lymphocytes for patients with localized undifferentiated pleomorphic sarcoma of soft tissue | springermedizin.de [springermedizin.de]
- 38. researchgate.net [researchgate.net]
- 39. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 40. In Vitro Immuno-Oncology Immune Cell Infiltration [visikol.com]
A Technical Guide to PU-WS13 in Alpha-1 Antitrypsin Deficiency Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-1 antitrypsin deficiency (AATD) is a monogenic disorder characterized by the misfolding and polymerization of the Z variant of alpha-1 antitrypsin (Z-AAT) in the endoplasmic reticulum (ER) of hepatocytes. This leads to a toxic gain-of-function in the liver and a loss-of-function in the lungs.[1][2] PU-WS13, a selective inhibitor of the ATPase activity of glucose-regulated protein 94 (GRP94), an ER-resident Hsp90 chaperone, has emerged as a promising small molecule for addressing the underlying cellular pathology of AATD.[3][4] This guide provides a comprehensive overview of the mechanism of action, experimental data, and methodologies related to the investigation of this compound in the context of AATD research.
Introduction to Alpha-1 Antitrypsin Deficiency
Alpha-1 antitrypsin (AAT) is a serine protease inhibitor primarily synthesized in the liver that protects tissues, particularly the lungs, from damage by neutrophil elastase.[5][6] Mutations in the SERPINA1 gene can lead to the production of misfolded AAT variants, with the Z allele (Pi*ZZ) being the most common cause of severe AATD.[1][7] The Z-AAT protein is prone to polymerization, and these polymers accumulate in the ER of hepatocytes, triggering cellular stress pathways and leading to liver disease, including fibrosis, cirrhosis, and an increased risk of hepatocellular carcinoma.[1][2] The reduced secretion of functional, monomeric AAT from the liver results in low serum levels, leaving the lungs vulnerable to damage from neutrophil elastase, which can lead to emphysema and chronic obstructive pulmonary disease (COPD).[2][8]
This compound: A GRP94 ATPase Inhibitor
This compound is a small molecule that selectively inhibits the ATPase activity of GRP94.[3][4] GRP94 is a molecular chaperone in the endoplasmic reticulum that plays a role in the folding and maturation of a subset of secretory and membrane proteins. In the context of AATD, the inhibition of GRP94's ATPase function by this compound has been shown to have a beneficial impact on the folding and secretion of AAT variants.[1][3]
Mechanism of Action
The accumulation of misfolded Z-AAT in the ER induces the Unfolded Protein Response (UPR), a collection of signaling pathways designed to restore proteostasis.[9][10] The UPR is mediated by three main sensors: PERK, IRE1, and ATF6.[9] While the precise downstream effects of GRP94 inhibition by this compound are still under investigation, it is hypothesized to modulate the UPR, potentially through the ATF6 pathway, to enhance the folding and secretion of monomeric AAT and reduce the formation of toxic polymers.[1][3][9]
Quantitative Data on the Effects of this compound
The efficacy of this compound has been evaluated in cellular models of AATD, demonstrating its potential to rescue the secretion of functional AAT and reduce the burden of polymers.
Effect of this compound on AAT Variants in Huh7.5null Cells
Treatment with this compound (1 µM) in Huh7.5null cells expressing various AAT variants led to a significant rescue of neutrophil elastase (NE) inhibitory activity and an increase in the secretion of monomeric AAT for a majority of the disease-triggering variants.[3]
Table 1: Response of AAT Variants to this compound (1 µM) in Huh7.5null Cells
| AAT Variant | Change in NE Inhibitory Activity | Change in Secreted Monomer |
| WT | Increased | Increased |
| Z | Increased | Increased |
| S | Increased | Increased |
| Other Variants | Variable increases observed for most variants | Variable increases observed for most variants |
| Data presented as qualitative changes based on graphical representations in the source literature.[3] |
Effect of this compound on Human iPSC-derived AAT-ZZ Hepatocytes
In a more physiologically relevant model using human induced pluripotent stem cell (iPSC)-derived hepatocytes from a PiZZ individual (iHep AAT-ZZ), this compound demonstrated a dose-dependent effect on AAT secretion and polymer reduction.[3]
Table 2: Effect of this compound on iHep AAT-ZZ Hepatocytes (24-hour treatment)
| Treatment | NE Inhibitory Activity of Secreted AAT-Z | Secreted AAT-Z Monomer | Secreted AAT-Z Polymer |
| Control | Baseline | Baseline | Baseline |
| This compound (0.5 µM) | Increased | Increased | Decreased |
| This compound (1.0 µM) | Significantly Increased | Significantly Increased | Significantly Decreased |
| Data presented as qualitative changes based on graphical representations in the source literature. Statistical significance (p < 0.05 to p < 0.001) was reported for the 1.0 µM dose.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound for AATD.
Cell Culture and Treatment
-
Huh7.5null Cells: These human hepatoma cells, which do not express endogenous AAT, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. Cells are transiently transfected with plasmids encoding various AAT variants. Following transfection, cells are treated with this compound (e.g., 1 µM) or vehicle control for a specified period (e.g., 24 hours) before the conditioned media and cell lysates are harvested for analysis.
-
Human iPSC-derived AAT-ZZ Hepatocytes (iHep AAT-ZZ): iPSCs from an AATD patient (PiZZ genotype) are differentiated into hepatocytes using established protocols. These iHep AAT-ZZ cells are then treated with varying concentrations of this compound (e.g., 0.5 µM and 1.0 µM) or vehicle control for 24 hours.
Measurement of Secreted AAT Monomer and Polymer
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of monomeric and polymeric AAT in the cell culture supernatant are quantified using specific ELISAs.
-
Monomer-specific ELISA: Uses a monoclonal antibody (e.g., 16F8) that specifically recognizes the monomeric form of AAT.
-
Polymer-specific ELISA: Employs a monoclonal antibody (e.g., 2C1) that is specific for the polymeric conformation of AAT. The assays are typically performed in 96-well plates, and the absorbance is read at a specific wavelength. Standard curves are generated using purified monomeric and polymeric AAT to determine the concentrations in the samples.
-
Neutrophil Elastase (NE) Inhibitory Activity Assay
-
The functional activity of the secreted AAT is assessed by measuring its ability to inhibit neutrophil elastase.
-
Conditioned media from treated and control cells is incubated with a known amount of active human neutrophil elastase.
-
A fluorogenic substrate for NE is then added to the mixture.
-
The rate of substrate cleavage, which is inversely proportional to the AAT activity, is measured over time using a fluorescence plate reader.
-
The results are often expressed as a percentage of the inhibitory activity of wild-type AAT.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound in AATD
Caption: Proposed mechanism of this compound in AATD.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro testing of this compound.
Limitations and Future Directions
The current body of research on this compound in the context of AATD is promising but primarily based on in vitro studies. Key areas for future investigation include:
-
In Vivo Efficacy: Studies in animal models of AATD are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound.
-
Pharmacokinetics: Detailed pharmacokinetic studies of this compound are required to understand its absorption, distribution, metabolism, and excretion.
-
Clinical Trials: To date, there is no publicly available information on clinical trials of this compound for the treatment of AATD. The transition from preclinical to clinical studies will be a critical step in determining its therapeutic potential in humans.
-
Long-term Effects: The long-term consequences of GRP94 inhibition need to be thoroughly investigated to ensure a favorable safety profile for chronic use.
Conclusion
This compound represents a novel and targeted approach for the treatment of the liver disease associated with alpha-1 antitrypsin deficiency. By inhibiting the ATPase activity of GRP94, this compound has been shown in preclinical models to increase the secretion of functional, monomeric Z-AAT while reducing the levels of secreted polymers. The data generated from cellular models provides a strong rationale for further investigation of this compound in in vivo models of AATD and, ultimately, in clinical trials. This technical guide summarizes the current state of knowledge and provides a framework for researchers and drug development professionals to advance the study of this promising therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-1 antitrypsin deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT [mdpi.com]
- 5. Receptor-independent regulation of Gα13 by alpha-1-antitrypsin C-terminal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-1 antitrypsin - Wikipedia [en.wikipedia.org]
- 7. Alpha-1 Antitrypsin Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Selective Activation of ATF6 and PERK Endoplasmic Reticulum Stress Signaling Pathways Prevent Mutant Rhodopsin Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Profile of PU-WS13: A Selective Grp94 Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PU-WS13 is a purine-scaffold small molecule inhibitor that demonstrates high selectivity for the endoplasmic reticulum (ER) resident heat shock protein 90 (Hsp90) paralog, Glucose-regulated protein 94 (Grp94). By specifically targeting Grp94, this compound disrupts the chaperoning of a distinct set of client proteins involved in oncogenesis and immunomodulation, while circumventing the broader cytotoxic effects associated with pan-Hsp90 inhibitors. This document provides a comprehensive overview of the biochemical properties of this compound, including its selectivity profile, mechanism of action, and its effects on various cancer models. Detailed experimental protocols and visual representations of the signaling pathways affected by this compound are provided to facilitate further research and development.
Introduction
The Hsp90 family of molecular chaperones plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stability, and activity of a wide array of client proteins, many of which are implicated in cancer progression. The family comprises four main paralogs in humans: Hsp90α and Hsp90β, which are primarily cytosolic; the mitochondrial TRAP1; and the ER-localized Grp94. While pan-Hsp90 inhibitors have shown therapeutic promise, their clinical utility has been hampered by dose-limiting toxicities, largely attributed to the simultaneous inhibition of all Hsp90 paralogs. This has spurred the development of paralog-selective inhibitors, such as this compound, which offers a more targeted approach to cancer therapy.
This compound has emerged as a potent and selective inhibitor of Grp94, demonstrating significant anti-tumor activity in various cancer models, particularly in HER2-overexpressing breast cancer.[1][2] Furthermore, recent studies have elucidated its role in modulating the tumor microenvironment, suggesting its potential as an immunomodulatory agent.[3][4][5] This guide aims to consolidate the current knowledge on the biochemical properties and therapeutic potential of this compound.
Biochemical Properties and Selectivity
This compound is a purine-based compound that selectively binds to the ATP-binding pocket of Grp94.[6] This selectivity is attributed to the unique conformational landscape of the Grp94 ATP-binding site compared to its cytosolic counterparts.[7]
Quantitative Data: In Vitro Activity and Selectivity
The following table summarizes the in vitro activity of this compound against various Hsp90 paralogs and its cytotoxic effects on different cancer cell lines.
| Target/Cell Line | Assay Type | Value (µM) | Reference |
| Hsp90 Paralogs | |||
| Grp94 | Fluorescence Polarization | EC50: 0.22 | [1] |
| Hsp90α | Fluorescence Polarization | EC50: 27.3 | [1] |
| Hsp90β | Fluorescence Polarization | EC50: 41.8 | [1] |
| Trap-1 | Fluorescence Polarization | EC50: 7.3 | [1] |
| Cancer Cell Lines | |||
| SKBr3 (HER2+) | Cell Viability | EC50: ~2.5 | [2] |
| BT474 (HER2+) | Cell Viability | EC50: ~5 | [2] |
| MDA-MB-361 (HER2+) | Cell Viability | EC50: ~5 | [2] |
| MDA-MB-453 (HER2+) | Cell Viability | EC50: ~10 | [2] |
| AU565 (HER2+) | Cell Viability | EC50: ~10 | [2] |
| 4T1 (TNBC) | MTS Assay (48h) | IC50: Not specified, but cytotoxic | [4] |
| Non-malignant cell lines | Cell Viability | No toxicity up to 20 µM | [1] |
EC50 values for Hsp90 paralogs were determined by a fluorescence polarization assay measuring the displacement of a fluorescently labeled ligand. Cell viability EC50 values were determined using the CellTiter-Glo assay after 72 hours of treatment, unless otherwise specified.
Mechanism of Action
The anti-tumor activity of this compound stems from its selective inhibition of Grp94's chaperone function, leading to the degradation of key client proteins and the modulation of the tumor microenvironment.
Disruption of Client Protein Homeostasis
In HER2-overexpressing breast cancer cells, Grp94 is crucial for maintaining the stability and plasma membrane localization of HER2.[2] Inhibition of Grp94 by this compound leads to the disruption of HER2's architecture at the plasma membrane, its internalization, and subsequent degradation.[2] This, in turn, inhibits downstream signaling pathways that drive cell proliferation and survival, ultimately leading to apoptosis.[2] The induction of apoptosis is evidenced by the cleavage of PARP and an increase in the sub-G1 cell population.[2]
Modulation of the Tumor Microenvironment
This compound has been shown to remodel the tumor microenvironment by targeting immunosuppressive cells. In a triple-negative breast cancer model, this compound treatment led to a significant reduction in CD206+ M2-polarized tumor-associated macrophages (TAMs).[3][4][5] This decrease in M2-like macrophages is associated with reduced intratumoral TGF-β levels and collagen deposition, which can alleviate the physical barriers to immune cell infiltration.[3][4] Consequently, a notable increase in the infiltration of cytotoxic CD8+ T cells into the tumor was observed, suggesting a shift towards an anti-tumor immune response.[3][4][5]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Mechanism of this compound in HER2-positive cancer cells.
Caption: Immunomodulatory effects of this compound in the tumor microenvironment.
Experimental Workflows
The following diagram outlines a general workflow for assessing the in vitro effects of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Apoptosis Analysis by Flow Cytometry (Sub-G1 Peak)
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 200 µL of PBS and add 4 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of a staining solution containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The sub-G1 peak, representing apoptotic cells with fragmented DNA, will appear to the left of the G1 peak on the DNA content histogram.
Western Blot for HER2 and Cleaved PARP
-
Protein Extraction: Treat cells with this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HER2, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for HER2 Localization
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against HER2 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on glass slides and visualize the cells using a fluorescence microscope.
Conclusion
This compound is a valuable research tool for investigating the specific roles of Grp94 in cancer biology and immunology. Its high selectivity for Grp94 over other Hsp90 paralogs allows for the dissection of Grp94-dependent pathways without the confounding effects of pan-Hsp90 inhibition. The ability of this compound to induce apoptosis in cancer cells and to favorably modulate the tumor microenvironment highlights its potential as a novel therapeutic agent. The data and protocols presented in this guide are intended to support further investigation into the biochemical properties and therapeutic applications of this compound.
References
- 1. OUH - Protocols [ous-research.no]
- 2. ch.promega.com [ch.promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. promega.com [promega.com]
- 5. media.tghn.org [media.tghn.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity of PU-WS13 for Grp94: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum (ER) resident homolog of the heat shock protein 90 (Hsp90) family, has emerged as a compelling therapeutic target in a variety of diseases, including cancer and neurodegenerative disorders. Its role in the folding and maturation of a specific subset of proteins, distinct from those chaperoned by its cytosolic counterparts, necessitates the development of highly selective inhibitors. PU-WS13, a purine-based small molecule, has been identified as a potent and selective inhibitor of Grp94. This technical guide provides a comprehensive overview of the selectivity of this compound for Grp94, detailing the quantitative binding data, experimental protocols used for its characterization, and the key signaling pathways affected by its selective inhibition.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of this compound for Grp94 has been rigorously quantified through various biochemical and biophysical assays. The following table summarizes the key binding affinity and inhibitory concentration data, comparing its activity against Grp94 and other major Hsp90 isoforms.
| Compound | Target Protein | EC50 (μM)[1] | IC50 (μM) | Kd (μM) | Selectivity vs. Hsp90α |
| This compound | Grp94 | 0.22 [1] | - | - | >124-fold |
| Hsp90α | 27.3[1] | - | - | ||
| Hsp90β | 41.8[1] | - | - | ||
| Trap-1 | 7.3[1] | - | - | ||
| Comparative Inhibitor 1 (BnIm) | Grp94 | - | ~0.5 (in vitro) | - | ~12-fold |
| Hsp90α | - | ~6.0 (in vitro) | - | ||
| Comparative Inhibitor 2 (KUNG65) | Grp94 | - | 0.54[2] | - | 73-fold[2] |
| Hsp90α | - | >39 | - |
Note: EC50 values represent the concentration of the inhibitor required to displace 50% of a fluorescently labeled ligand in a competition assay. Lower values indicate higher binding affinity. Selectivity is calculated as the ratio of EC50 or IC50 for Hsp90α to that for Grp94.
Experimental Protocols
The quantitative data presented above were generated using a combination of sophisticated biophysical and cell-based assays. The following sections provide detailed methodologies for the key experiments cited.
Fluorescence Polarization (FP) Competition Assay
This assay is a powerful tool for quantifying the binding affinity of an unlabeled compound (this compound) by measuring its ability to displace a fluorescently labeled probe from the target protein (Grp94).
Objective: To determine the EC50 value of this compound for Grp94 and other Hsp90 isoforms.
Materials:
-
Purified recombinant human Grp94, Hsp90α, Hsp90β, and Trap-1 proteins.
-
Fluorescently labeled probes:
-
This compound (and other test compounds) dissolved in DMSO.
-
Assay Buffer (Felts buffer): 20 mM HEPES (K), pH 7.3, 50 mM KCl, 2 mM DTT, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, and 0.1 mg/mL Bovine Gamma Globulin (BGG).[1]
-
Black, non-binding 96-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probes (10 μM cy3B-GM and PU-FITC3) in DMSO.[1]
-
Dilute the fluorescent probes in Felts buffer to the desired working concentration (e.g., 6 nM for cy3B-GM and 3 nM for PU-FITC3).[1]
-
Prepare serial dilutions of this compound in DMSO, and then dilute into Felts buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 100 μL:
-
Include control wells:
-
Tracer only: Fluorescent probe in buffer (for minimum polarization).
-
Protein + Tracer: Protein and fluorescent probe in buffer (for maximum polarization).
-
Buffer only: For background fluorescence.
-
-
-
Incubation:
-
Incubate the plate on a shaker at 4°C for 24 hours to reach equilibrium.[1]
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate filters (e.g., excitation at 530 nm and emission at 580 nm for cy3B-GM).[1]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
Objective: To determine the dissociation constant (Kd) and thermodynamic parameters of this compound binding to Grp94.
Materials:
-
Highly purified recombinant human Grp94.
-
This compound dissolved in a matching buffer.
-
ITC Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4).
-
An isothermal titration calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze the Grp94 protein extensively against the ITC buffer to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer.
-
Thoroughly degas both the protein and ligand solutions.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the Grp94 solution into the sample cell (at a concentration typically 10-20 times the expected Kd).
-
Load the this compound solution into the injection syringe (at a concentration typically 10-15 times the protein concentration).
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the Grp94 solution in the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
HER2-overexpressing breast cancer cell lines (e.g., SKBr3, MCF7).[1]
-
Cell culture medium and supplements.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Opaque-walled 96-well plates.
-
A luminometer.
Procedure:
-
Cell Seeding:
-
Seed the cells into opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[1]
-
Include vehicle-treated (e.g., DMSO) and untreated cells as controls.
-
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[3]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Western Blot Analysis for Client Protein Degradation
Western blotting is used to detect the levels of specific proteins in a cell lysate, allowing for the assessment of client protein degradation following Grp94 inhibition.
Objective: To determine the effect of this compound on the protein levels of Grp94 clients, such as HER2.
Materials:
-
HER2-overexpressing breast cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies against HER2 and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting membranes (e.g., PVDF).
-
Chemiluminescent substrate.
-
An imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against HER2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HER2 protein levels to the loading control to determine the relative decrease in HER2 expression.
-
Signaling Pathways and Experimental Workflows
The selective inhibition of Grp94 by this compound has profound effects on several key signaling pathways implicated in cancer and immune regulation. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.
This compound Binding and Selectivity Determination Workflow
References
- 1. TGF-β induces M2-like macrophage polarization via SNAIL-mediated suppression of a pro-inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Platelet Derived Vesicles Enhance the TGF-beta Signaling Pathway of M1 Macrophage [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Initial Studies on PU-WS13 Cytotoxicity in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies investigating the cytotoxic effects of PU-WS13, a selective inhibitor of Glucose-Regulated Protein 94 (GRP94), in cancer cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows.
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated in various cancer cell lines, with a significant focus on triple-negative breast cancer (TNBC). The following tables summarize the key quantitative findings from these initial studies.
| Cell Line | Assay Type | Parameter | Value | Reference |
| 4T1 (Murine TNBC) | MTS Assay | IC50 (48h) | 12.63 µM | [1] |
| Table 1: In Vitro Cytotoxicity of this compound. |
| Animal Model | Cancer Type | Treatment | Outcome | Quantitative Change | Reference |
| BALB/c mice with 4T1 tumors | TNBC | This compound (15 mg/kg daily) | Tumor Growth Reduction | Significant from day 8 post-treatment (p=0.0402), increasing to p<0.0001 at day 11 | [1][2][3] |
| Intratumoral Collagen Content | 374 ± 83.0 vs. 1547 ± 171 PSR intensity (p=0.0159) | [1][2] | |||
| Collagen Width Surrounding Tumor | 0.75 ± 0.13 mm vs. 1.90 ± 0.05 mm (p=0.0159) | [1][3] | |||
| CD206+ M2-like Macrophages | Significant decrease | [1][2][3] | |||
| CD8+ T Cells | Significant increase | [1][2][3] | |||
| Table 2: In Vivo Efficacy of this compound in a Murine TNBC Model. |
| Cell Line | Assay Type | Outcome | Key Markers | Reference |
| HER2-overexpressing breast cancer cells | Apoptosis Assays | Induction of apoptosis | Rapid accumulation in sub-G1 phase, PARP cleavage, increase in early and late-stage apoptosis markers | [4] |
| Table 3: Pro-Apoptotic Effects of this compound. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments cited in the initial studies of this compound.
MTS Cytotoxicity Assay
This assay determines cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
4T1 cancer cells
-
RPMI 1640 medium with 10% fetal bovine serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTS reagent (e.g., Abcam, kit reference 197010)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Culture 4T1 cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. As a control, prepare a medium with 0.1% DMSO.
-
Medium Exchange: After 24 hours, carefully remove the existing medium from the wells.
-
Treatment Application: Add 100 µL of the freshly prepared medium containing various concentrations of this compound or the DMSO control to the respective wells.
-
Incubation: Incubate the treated plates for 24 or 48 hours.
-
MTS Reagent Addition: Add the MTS reagent directly to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1 hour at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is a standard method to detect proteins indicative of apoptosis, such as cleaved PARP.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound cytotoxicity.
References
- 1. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparing and Using PU-WS13 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of PU-WS13, a selective inhibitor of Glucose-Regulated Protein 94 (GRP94), an endoplasmic reticulum-resident member of the Hsp90 family of molecular chaperones. The information compiled here is intended to assist researchers in designing and executing experiments to investigate the biological effects of this compound.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the use of this compound.
Table 1: this compound Stock Solution Preparation in DMSO
This table outlines the required volume of Dimethyl Sulfoxide (DMSO) to prepare stock solutions of varying concentrations from different starting masses of this compound powder (Molecular Weight: 411.35 g/mol ).
| Mass of this compound | 1 mM | 5 mM | 10 mM |
| 1 mg | 2.43 mL | 0.486 mL | 0.243 mL |
| 5 mg | 12.16 mL | 2.43 mL | 1.22 mL |
| 10 mg | 24.31 mL | 4.86 mL | 2.43 mL |
Table 2: In Vitro Efficacy of this compound
This table presents the half-maximal inhibitory concentration (IC50) of this compound in a murine triple-negative breast cancer cell line.
| Cell Line | IC50 | Assay Duration |
| 4T1 | 12.63 µM[1] | 48 hours[1] |
Table 3: In Vivo Experimental Parameters for this compound
This table summarizes the parameters from a preclinical study using this compound in a murine cancer model.[1]
| Parameter | Description |
| Animal Model | BALB/c mice with orthotopic 4T1 triple-negative breast cancer tumors.[1] |
| Dosage | 15 mg/kg administered daily via intraperitoneal (IP) injection.[1] |
| Vehicle | 5% DMSO in NaCl (saline).[1] |
| Observed Effects | - Significant reduction in tumor growth.[1][2] - Decreased number of CD206+ M2-like macrophages in the tumor microenvironment.[1][2] - Reduced collagen content within and surrounding the tumor.[1][2] - Increased infiltration of CD8+ T cells into the tumor.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube (refer to Table 1).
-
Close the tube tightly and vortex for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure complete dissolution. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Cell Viability Assay (Example using MTS)
This protocol provides a general method for determining the IC50 of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., 4T1)
-
Complete cell culture medium
-
This compound DMSO stock solution (e.g., 10 mM)
-
Sterile 96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final concentration of DMSO in the media is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final DMSO concentration) should be included.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).[1]
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 3: In Vivo Administration of this compound
This protocol is based on a published preclinical study and outlines the preparation and administration of this compound to mice.[1]
Materials:
-
This compound
-
DMSO
-
Sterile NaCl solution (0.9%)
-
Sterile tubes for dilution
-
Syringes and needles for IP injection
Procedure:
-
Prepare a fresh dosing solution of this compound for each day of treatment.
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
Dilute the stock solution with sterile NaCl to the final desired concentration for injection, ensuring the final DMSO concentration is 5%.[1]
-
Administer the this compound solution to the mice via intraperitoneal (IP) injection at the desired dosage (e.g., 15 mg/kg).[1]
-
A control group of mice should be treated with the vehicle solution (5% DMSO in NaCl) following the same schedule.[1]
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: this compound mechanism of action via GRP94 inhibition.
References
Application Notes and Protocols for PU-WS13 in 4T1 Tumor-Bearing Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PU-WS13, a selective inhibitor of Glucose-Regulated Protein 94 (GRP94), in a preclinical model of breast cancer using 4T1 tumor-bearing mice. The information is compiled from published research and is intended to guide the design and execution of similar in vivo studies.
Introduction
This compound is a potent and selective inhibitor of GRP94, an endoplasmic reticulum-resident molecular chaperone. In the context of cancer, GRP94 plays a crucial role in the folding and stability of proteins involved in tumor growth, survival, and immune evasion. The 4T1 murine breast cancer model is a widely used platform for preclinical oncology research due to its aggressive, metastatic nature, which recapitulates many features of human triple-negative breast cancer (TNBC). This document outlines the dosage, administration, and observed effects of this compound in this model, along with detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative data from a study investigating the efficacy of this compound in 4T1 tumor-bearing BALB/c mice.
Table 1: this compound Dosage and Administration
| Parameter | Value | Reference |
| Drug | This compound | [1][2][3] |
| Mouse Strain | BALB/c | [1] |
| Tumor Model | 4T1 orthotopic | [1][2][3] |
| Dosage | 15 mg/kg | [2][3] |
| Administration Route | Intraperitoneal (IP) injection | Inferred from common practice |
| Frequency | Daily | [2][3] |
| Treatment Start | Day 11 post-tumor implantation | [2][3] |
| Treatment Duration | 11 consecutive days (until Day 22) | [2][3] |
Table 2: Efficacy of this compound on 4T1 Tumor Growth and Microenvironment
| Parameter | Vehicle Control | This compound Treated | % Change | p-value | Reference |
| Tumor Growth | - | Significantly reduced | - | < 0.0001 (at day 11 post-treatment) | [2] |
| CD206+ M2-like Macrophages | - | Significantly decreased | - | - | [1] |
| CD8+ T Cells | - | Increased | - | - | [1] |
| Intratumoral Collagen Content | - | Significantly decreased | - | - | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for in vivo studies.
Caption: Proposed signaling pathway of this compound in the 4T1 tumor microenvironment.
Caption: Experimental workflow for evaluating this compound in 4T1 tumor-bearing mice.
Experimental Protocols
Establishment of 4T1 Orthotopic Tumors in BALB/c Mice
This protocol describes the procedure for establishing orthotopic 4T1 tumors in the mammary fat pad of female BALB/c mice.
Materials:
-
4T1 murine breast cancer cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Female BALB/c mice (6-8 weeks old)
-
1 mL sterile syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Cell Culture: Culture 4T1 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash with PBS, and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Preparation: Resuspend the cell pellet in sterile PBS. Count the cells and assess viability (should be >95%). Adjust the cell concentration to 1 x 10^6 cells/mL in sterile PBS. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize a female BALB/c mouse. Once anesthetized, place the mouse in a supine position. Shave the fur around the fourth inguinal mammary fat pad.
-
Tumor Cell Implantation: Clean the injection site with 70% ethanol. Gently lift the skin over the fourth mammary fat pad and inject 100 µL of the 4T1 cell suspension (containing 1 x 10^5 cells) into the fat pad.
-
Post-injection Monitoring: Monitor the mouse until it has fully recovered from anesthesia. Return the mouse to a clean cage.
-
Tumor Growth Monitoring: Palpate the injection site every 2-3 days to monitor for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Administration of this compound by Intraperitoneal (IP) Injection
This protocol outlines the procedure for administering this compound to tumor-bearing mice via intraperitoneal injection.
Materials:
-
This compound
-
Vehicle for reconstitution (e.g., DMSO, PEG400, Tween 80, saline; the exact vehicle for this compound should be optimized for solubility and tolerability)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of injection, dilute the stock solution to the final desired concentration (to deliver 15 mg/kg in a volume of ~100-200 µL) using a suitable vehicle. Ensure the final solution is sterile (e.g., by sterile filtration).
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site Identification: The injection should be administered into the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection: Tilt the mouse slightly with the head downwards. Clean the injection site with 70% ethanol. Insert the needle at a 10-20 degree angle into the abdominal cavity. Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Drug Administration: Slowly inject the this compound solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the mouse for any signs of distress.
-
Dosing Schedule: Repeat the injection daily as per the experimental plan. Alternate the injection side (left and right lower quadrants) for repeated dosing to minimize irritation.
References
Application Notes and Protocols for Cell Viability Assay Using PU-WS13
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-WS13 is a potent and selective inhibitor of Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum (ER)-resident molecular chaperone belonging to the heat shock protein 90 (HSP90) family.[1][2] Grp94 plays a critical role in the folding and maturation of a specific set of client proteins involved in cell signaling, adhesion, and stress responses. By inhibiting the ATPase activity of Grp94, this compound disrupts the proper folding of these client proteins, leading to their degradation and subsequent induction of apoptosis in cancer cells.[3][4] This makes this compound a valuable tool for investigating the role of Grp94 in various cellular processes and a potential therapeutic agent for cancers dependent on Grp94 function, such as those overexpressing HER2.[4]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a common colorimetric method, the MTS assay.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of Grp94, inhibiting its chaperone function. This leads to the misfolding and subsequent degradation of Grp94 client proteins. In cancer cells, particularly those with an overexpression of client proteins like HER2, this disruption of protein homeostasis triggers the unfolded protein response (UPR) and ultimately leads to apoptosis.[4][5]
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of this compound in various contexts. These values indicate the concentration of this compound required to inhibit 50% of a specific biological or biochemical function.
| Parameter | Value | Target/Cell Line | Notes | Reference |
| EC50 | 0.22 µM | Grp94 | Concentration at which 50% of a fluorescent ligand is competed off from Grp94. | [1] |
| EC50 | 27.3 µM | Hsp90α | Indicates slight off-target activity at higher concentrations. | [1] |
| EC50 | 41.8 µM | Hsp90β | Indicates slight off-target activity at higher concentrations. | [1] |
| EC50 | 7.3 µM | Trap-1 | Indicates some off-target activity at higher concentrations. | [1] |
| IC50 | 12.63 µM | 4T1 cells | 50% inhibitory concentration for cell viability after 48 hours of treatment. | [6] |
Experimental Protocols
Cell Viability Assay Using MTS Reagent
This protocol describes the determination of cell viability upon treatment with this compound using a tetrazolium-based colorimetric assay (MTS). The MTS reagent is reduced by viable, metabolically active cells to a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Target cell line (e.g., 4T1, SKBr3, or other cancer cell lines)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., Abcam, cat. no. ab197010)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., <0.1%) to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, or as recommended by the manufacturer. The incubation time may need to be optimized for your specific cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for the cell viability assay using this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transformation of the Non-Selective Aminocyclohexanol-Based Hsp90 Inhibitor into a Grp94-Seletive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis Following PU-WS13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-WS13 is a potent and selective small-molecule inhibitor of the endoplasmic reticulum (ER) resident heat shock protein 90 (HSP90) paralog, Glucose-Regulated Protein 94 (GRP94), also known as Gp96 or HSP90B1.[1][2] GRP94 functions as a molecular chaperone, essential for the proper folding, stability, and maturation of a specific set of client proteins, many of which are integral to cancer progression and immune modulation.[3][4] Inhibition of GRP94 by this compound leads to the degradation of these client proteins, thereby disrupting critical oncogenic and immunosuppressive signaling pathways.[5]
Western blotting is an indispensable technique for elucidating the molecular effects of this compound treatment. It allows for the sensitive and specific quantification of changes in the expression levels of GRP94 client proteins and downstream signaling molecules. These application notes provide a comprehensive guide to performing Western blot analysis to study the effects of this compound, including detailed protocols and expected outcomes for key target proteins.
Mechanism of Action of this compound
This compound selectively binds to the ATP-binding pocket of GRP94, inhibiting its chaperone activity. This disruption of GRP94 function prevents the proper folding and maturation of its client proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation underpins the therapeutic potential of this compound in various diseases, particularly cancer.
Key Signaling Pathways Affected by this compound
The inhibition of GRP94 by this compound impacts several critical signaling pathways involved in tumorigenesis and immune regulation. Western blot analysis can be employed to probe the modulation of these pathways by assessing the expression levels of their key components.
-
Immune Checkpoint and T-Cell Activation: In the tumor microenvironment, this compound treatment has been shown to decrease the population of immunosuppressive M2-like macrophages and increase the infiltration of cytotoxic CD8+ T-cells.[1][2]
-
Receptor Tyrosine Kinase (RTK) Signaling: GRP94 is a chaperone for several RTKs, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Inhibition of GRP94 by this compound can lead to the degradation of these receptors, thereby attenuating downstream pro-survival and proliferative signaling.
-
TGF-β Signaling: GRP94 chaperones the Glycoprotein A Repetitions Predominant (GARP), a docking receptor for latent Transforming Growth Factor-beta (TGF-β).[3] By disrupting GARP stability, this compound can modulate TGF-β signaling, which plays a complex role in tumor progression and fibrosis.
-
Integrin-Mediated Cell Adhesion and Migration: Many integrin subunits are client proteins of GRP94.[3] Their degradation following this compound treatment can impair cell adhesion, migration, and invasion.
-
Wnt Signaling: The Wnt co-receptor, Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6), is a known client of GRP94.[3] Inhibition of GRP94 can, therefore, disrupt Wnt/β-catenin signaling, which is frequently dysregulated in cancer.
Data Presentation: Quantitative Western Blot Analysis of Protein Expression Changes
The following table summarizes the expected changes in protein expression levels following this compound treatment, based on published data. This table can be expanded as more quantitative data becomes available for other GRP94 client proteins.
| Target Protein | Cellular Context/Model | Treatment Conditions | Change in Protein Expression | Reference |
| CD8 | 4T1 murine triple-negative breast cancer tumors | 15 mg/kg this compound daily for 11 days | ▲ Increased (1.35 ± 0.20 AU vs. 0.30 ± 0.18 AU in vehicle control, p = 0.0286) | [1][2] |
| EGFR | Murine xenograft model of triple-negative breast cancer | High dosages of this compound | ▼ Decreased | [2] |
| HER2 | HER2-overexpressing breast cancer cells | Not specified | ▼ Decreased | [4] |
| Integrins | GRP94-null pre-B cell line | Not specified | ▼ Decreased cell surface expression | |
| LRP6 | Not specified | Not specified | Potentially decreased | [3] |
| GARP | Not specified | Not specified | Potentially decreased | [3] |
Note: AU = Arbitrary Units. The extent of protein degradation for EGFR, HER2, integrins, LRP6, and GARP will be cell-type and context-dependent. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for observing changes in these target proteins.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours). The optimal concentration and incubation time should be determined empirically for each cell line and target protein.
II. Protein Extraction
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading onto the gel.
IV. Western Blot Protocol
-
Sample Preparation:
-
To an equal amount of protein from each sample (typically 20-30 µg), add an appropriate volume of Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel. The acrylamide (B121943) percentage should be chosen based on the molecular weight of the target protein(s).
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three to five times for 5-10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using a CCD camera-based imager.
-
Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a suitable loading control (e.g., β-actin, GAPDH, or total protein stain) to correct for variations in protein loading.
-
Mandatory Visualizations
Caption: Signaling pathway affected by this compound treatment.
Caption: Experimental workflow for Western blot analysis.
References
- 1. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Therapeutic activity of GARP:TGF-β1 blockade in murine primary myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PU-WS13 in a Triple-Negative Breast Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2] PU-WS13 is a selective inhibitor of Glucose-Regulated Protein 94 (GRP94), an endoplasmic reticulum-resident molecular chaperone and member of the Heat Shock Protein 90 (HSP90) family.[3][4][5] Emerging research highlights the potential of targeting GRP94 in TNBC. In preclinical TNBC models, this compound has been shown to modulate the tumor microenvironment by reducing the population of immunosuppressive M2-like macrophages and increasing the infiltration of cytotoxic CD8+ T cells, leading to attenuated tumor growth.[4][5] This document provides detailed protocols for utilizing this compound in a murine TNBC model, along with data presentation and visualization of the key signaling pathways involved.
Mechanism of Action
This compound exerts its anti-tumor effects in TNBC through a multi-faceted mechanism primarily centered on the inhibition of GRP94. This inhibition disrupts the cellular machinery that cancer cells rely on for survival and immune evasion.
Key aspects of the mechanism include:
-
Modulation of the Tumor Microenvironment (TME): this compound treatment leads to a significant decrease in CD206+ M2-like macrophages within the TME.[4][5] These macrophages are known to promote tumor progression and suppress anti-tumor immunity. Concurrently, there is an observed increase in the infiltration of CD8+ cytotoxic T lymphocytes, which are critical for anti-cancer immune responses.[4]
-
Inhibition of GRP94 Client Proteins: GRP94 is responsible for the proper folding and stability of numerous client proteins, some of which are critical for cancer cell survival and metastasis. Inhibition of GRP94 can lead to the degradation of these client proteins. In TNBC, GRP94 inhibition has been linked to the degradation of Epidermal Growth Factor Receptor (EGFR), a key driver in a subset of TNBCs.[3]
-
Impact on Pro-Tumorigenic Signaling Pathways: GRP94 has been implicated in the activation of the Wnt/β-catenin signaling pathway, which is known to be aberrantly activated in TNBC and contributes to cancer stem cell properties.[6][7] By inhibiting GRP94, this compound may disrupt this pathway, leading to reduced tumor growth and metastasis.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in a 4T1 murine TNBC model.
Table 1: In Vivo Efficacy of this compound on 4T1 Tumor Growth
| Treatment Group | Mean Tumor Volume (mm³) at Day 22 | Standard Deviation | p-value vs. Vehicle |
| Vehicle Control | ~1500 | ± 171 | - |
| This compound (15 mg/kg) | ~374 | ± 83.0 | < 0.0001 |
Data adapted from a study by Gobbo et al. (2021).[4]
Table 2: Effect of this compound on Immune Cell Infiltration in 4T1 Tumors
| Treatment Group | Percentage of CD206+ Cells | Standard Deviation | p-value vs. Vehicle | Percentage of CD8+ Cells | Standard Deviation | p-value vs. Vehicle |
| Vehicle Control | 2.16 | ± 0.44 | - | 0.37 | ± 0.20 | - |
| This compound (15 mg/kg) | 0.82 | ± 0.31 | 0.0056 | 1.95 | ± 0.76 | 0.0303 |
Data adapted from a study by Gobbo et al. (2021).[4]
Experimental Protocols
Protocol 1: In Vivo Murine TNBC Model (4T1 Orthotopic Injection)
This protocol describes the establishment of an orthotopic TNBC tumor model in BALB/c mice using 4T1 cells.
Materials:
-
4T1 murine triple-negative breast cancer cell line
-
Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Hemocytometer or automated cell counter
-
Female BALB/c mice (6-8 weeks old)
-
1 mL syringes with 27-30G needles
-
Isoflurane anesthesia system
-
Calipers
-
This compound
-
Vehicle control (e.g., DMSO, saline)
Procedure:
-
Cell Culture: Culture 4T1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS and perform a cell count.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in sterile PBS. Keep on ice.
-
-
Orthotopic Injection:
-
Anesthetize a female BALB/c mouse using isoflurane.
-
Clean the area around the fourth inguinal mammary fat pad with 70% ethanol.
-
Gently lift the skin near the nipple and inject 100 µL of the 4T1 cell suspension (1 x 10^5 cells) into the mammary fat pad.
-
Monitor the mouse until it recovers from anesthesia.
-
-
Tumor Growth Monitoring and Treatment:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers with the formula: (Length x Width²)/2.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg, intraperitoneally) or vehicle control according to the desired treatment schedule.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 2: Immunofluorescence Staining for CD206 and CD8 in Tumor Tissue
This protocol outlines the procedure for staining frozen tumor sections to visualize M2-like macrophages and cytotoxic T cells.
Materials:
-
Excised tumors embedded in OCT compound
-
Cryostat
-
Microscope slides
-
Acetone (B3395972) (ice-cold)
-
Blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100)
-
Primary antibodies:
-
Rat anti-mouse CD206
-
Rat anti-mouse CD8a
-
-
Secondary antibodies:
-
Goat anti-rat IgG (conjugated to a fluorophore, e.g., Alexa Fluor 594)
-
Goat anti-rat IgG (conjugated to a different fluorophore, e.g., Alexa Fluor 488)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sectioning: Cut 5-10 µm thick sections from the frozen tumor blocks using a cryostat and mount them on microscope slides.
-
Fixation: Fix the sections in ice-cold acetone for 10 minutes and then air dry.
-
Permeabilization and Blocking:
-
Wash the slides three times with PBS.
-
Incubate the sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-CD206 and anti-CD8) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the sections with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times with PBS.
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer.
-
Incubate the sections with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the slides three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the slides with PBS.
-
Mount a coverslip onto each slide using mounting medium.
-
-
Imaging: Visualize and capture images using a fluorescence microscope.
Protocol 3: Western Blotting for Protein Expression in Tumor Lysates
This protocol details the analysis of protein expression levels in tumor tissue.
Materials:
-
Excised tumor tissue
-
Liquid nitrogen
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Homogenizer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP94, anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Lysis:
-
Flash-freeze the excised tumor tissue in liquid nitrogen.
-
Grind the frozen tissue to a powder using a mortar and pestle or a homogenizer.
-
Add ice-cold RIPA buffer to the tissue powder and homogenize further.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Caption: Mechanism of Action of this compound in TNBC.
Caption: In Vivo Experimental Workflow.
Caption: GRP94 Inhibition and the Wnt/β-catenin Pathway.
References
- 1. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PU-WS13 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-WS13 is a selective, cell-permeable inhibitor of Glucose-Regulated Protein 94 (GRP94), an endoplasmic reticulum (ER) resident molecular chaperone and a member of the Heat Shock Protein 90 (HSP90) family. GRP94 plays a crucial role in the folding and maturation of a specific set of client proteins involved in cell adhesion, signaling, and immune responses. In the context of cancer, GRP94 is often overexpressed and contributes to tumor cell survival, proliferation, and metastasis. Inhibition of GRP94 by this compound presents a promising therapeutic strategy by disrupting these oncogenic processes. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture studies to investigate its biological effects.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of GRP94, inhibiting its chaperone activity. This leads to the misfolding and subsequent degradation of GRP94 client proteins, such as certain integrins, Toll-like receptors, and key signaling molecules like the Insulin-like Growth Factor-1 Receptor (IGF-1R) and HER2.[1] The disruption of GRP94 function can trigger a specific cellular stress response, distinct from the canonical Unfolded Protein Response (UPR), characterized by the upregulation of other chaperones like Binding Immunoglobulin Protein (BiP) and Protein Disulfide Isomerase A6 (PDIA6). Ultimately, inhibition of GRP94 can lead to cell cycle arrest, induction of apoptosis, and modulation of the tumor microenvironment. In vivo, this compound has been shown to decrease the population of M2-like macrophages, reduce tumor growth, and increase the infiltration of CD8+ T cells.[2][3]
Data Presentation
The following tables summarize the quantitative data regarding the in vitro effects of this compound.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| 4T1 | Murine Breast Cancer | MTS | 48 hours | 12.63 | [2] |
Note: Researchers should determine the IC50 for their specific cell line of interest as sensitivity to this compound can vary.
Signaling Pathway
The following diagram illustrates the central role of GRP94 in the ER and the consequences of its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments using this compound.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cancer cell line of interest
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours). A 48-hour incubation is a good starting point.[2]
-
-
MTS/MTT Addition and Incubation:
-
Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Absorbance Measurement:
-
For MTS: Read the absorbance at 490 nm using a microplate reader.
-
For MTT: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Experimental Workflow for Cell Viability Assay:
Western Blot Analysis
This protocol is for detecting changes in the expression of GRP94-related proteins following this compound treatment.
Materials:
-
This compound
-
6-well plates or 10 cm dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP94, anti-BiP, anti-PDIA6, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using a gel documentation system.
-
Quantify band intensities and normalize to a loading control (e.g., Actin or Tubulin).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control and an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Logical Relationship for Apoptosis Analysis:
References
- 1. GRP94 is an IGF-1R chaperone and regulates beta cell death in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of PU-WS13 in Tumor Tissue by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PU-WS13, a selective inhibitor of Glucose-Regulated Protein 94 (GRP94), in tumor tissue. The method utilizes a simple protein precipitation extraction procedure and a reverse-phase chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The assay has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic and pharmacodynamic studies of this compound in preclinical cancer models.
Introduction
This compound is a potent and selective small molecule inhibitor of GRP94, the endoplasmic reticulum-resident member of the heat shock protein 90 (HSP90) family. GRP94 is overexpressed in various cancers and plays a crucial role in the folding and stability of proteins involved in tumor growth, metastasis, and immune evasion.[1][2][3][4] By inhibiting GRP94, this compound disrupts these processes, leading to anti-tumor effects.[5] Accurate quantification of this compound concentrations in tumor tissue is essential for understanding its distribution, target engagement, and overall efficacy in preclinical studies. This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound from tumor homogenates.
Chemical Information
| Compound | Chemical Formula | Molecular Weight | CAS Number |
| This compound | C₁₇H₂₀Cl₂N₆S | 411.35 g/mol | 1454619-14-7 |
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS): Verapamil or other suitable stable isotope-labeled or structural analog standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Blank tumor tissue from untreated animals
Equipment
-
Liquid chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis)
-
Analytical balance
-
Tissue homogenizer
-
Centrifuge
-
Vortex mixer
-
Calibrated pipettes
Sample Preparation
-
Accurately weigh 20-30 mg of tumor tissue.
-
Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer) or PBS.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer 100 µL of the tumor homogenate to a clean microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL Verapamil in 50% ACN).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 411.1 -> 193.1 (Quantifier), 411.1 -> 121.1 (Qualifier) |
| IS (Verapamil): 455.3 -> 165.1 | |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Results and Discussion
The LC-MS/MS method was validated according to FDA bioanalytical method validation guidelines.[6][7][8][9]
Linearity and Range
The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The method was found to be linear over the concentration range of 1 to 1000 ng/mL in tumor homogenate. The coefficient of determination (r²) was consistently >0.99.
Table 1: Calibration Curve Data for this compound in Tumor Homogenate
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 4.90 | 98.0 |
| 10.0 | 10.3 | 103.0 |
| 50.0 | 48.5 | 97.0 |
| 100 | 101.2 | 101.2 |
| 500 | 508.5 | 101.7 |
| 1000 | 995.0 | 99.5 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High).
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 3.00 | 5.2 | 103.3 | 6.8 | 101.7 |
| Mid QC | 75.0 | 3.8 | 98.7 | 4.5 | 99.3 |
| High QC | 750 | 2.5 | 101.1 | 3.1 | 100.5 |
Recovery
The extraction recovery of this compound from tumor homogenate was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples.
Table 3: Extraction Recovery of this compound
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| Low QC | 3.00 | 91.5 |
| Mid QC | 75.0 | 94.2 |
| High QC | 750 | 92.8 |
Signaling Pathway and Experimental Workflow
Caption: GRP94 signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for this compound quantification in tumors.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in tumor tissue. The simple sample preparation procedure and the high selectivity of the mass spectrometric detection make this method suitable for high-throughput analysis in preclinical drug development. This will enable researchers to accurately assess the pharmacokinetic and pharmacodynamic properties of this compound in various cancer models.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target [frontiersin.org]
- 4. GRP94 promotes brain metastasis by engaging pro-survival autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. nalam.ca [nalam.ca]
- 9. moh.gov.bw [moh.gov.bw]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by PU-WS13
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-WS13 is a selective inhibitor of the endoplasmic reticulum (ER) resident heat shock protein 90 (Hsp90) paralog, Glucose-Regulated Protein 94 (GRP94). GRP94 plays a crucial role in the proper folding, stabilization, and trafficking of a specific set of client proteins, many of which are integral to cell survival and signaling pathways. In several types of cancer, the overexpression of GRP94 is associated with tumor progression and resistance to therapy. Inhibition of GRP94 by this compound disrupts the maturation and stability of these client proteins, leading to ER stress and the induction of apoptosis, or programmed cell death. This makes this compound a compound of significant interest in oncology research and drug development.
The following application notes provide a detailed protocol for the quantitative analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS), which becomes exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can stain the DNA of late-stage apoptotic and necrotic cells where membrane integrity is compromised.
Mechanism of Action: this compound-Induced Apoptosis
This compound selectively binds to the ATP-binding pocket of GRP94, inhibiting its chaperone activity. This leads to the misfolding and subsequent proteasomal degradation of GRP94 client proteins. Key oncoproteins dependent on GRP94 for their stability and function include HER2 (Human Epidermal Growth Factor Receptor 2) and the Wnt co-receptor LRP6.
The degradation of these client proteins disrupts critical pro-survival signaling pathways:
-
Inhibition of the Wnt Signaling Pathway: Degradation of LRP6 impairs the canonical Wnt signaling cascade, which leads to a reduction in the expression of downstream targets, including the anti-apoptotic protein survivin.
-
Disruption of HER2 Signaling: In HER2-overexpressing cancer cells, inhibition of GRP94 by this compound leads to the degradation of HER2. This, in turn, suppresses downstream pro-survival pathways such as the PI3K/AKT pathway, ultimately promoting apoptosis.
The culmination of these events is the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cellular dismantling.
Data Presentation: Quantitative Analysis of Apoptosis
The following table presents representative data from a dose-response experiment where a HER2-positive breast cancer cell line (e.g., SK-BR-3) was treated with varying concentrations of this compound for 48 hours. Apoptosis was quantified using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
Please Note: This is a representative dataset for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and this compound batch.
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 94.5 ± 2.8 | 3.1 ± 0.9 | 2.4 ± 0.7 |
| 1 | 85.2 ± 3.5 | 9.8 ± 1.5 | 5.0 ± 1.1 |
| 5 | 63.7 ± 4.1 | 25.4 ± 3.2 | 10.9 ± 2.0 |
| 10 | 41.3 ± 3.9 | 42.1 ± 4.5 | 16.6 ± 2.8 |
| 25 | 22.8 ± 2.5 | 55.9 ± 5.3 | 21.3 ± 3.1 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., HER2-positive breast cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometer
-
Microcentrifuge tubes
-
6-well plates
Protocol for Induction of Apoptosis
-
Cell Seeding:
-
For adherent cells, seed the cells in 6-well plates at a density that will ensure they reach 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
For suspension cells, seed the cells at a density of 0.5 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium from each well, as it may contain detached apoptotic cells. Wash the adherent cells once with PBS. Detach the cells using Trypsin-EDTA. Combine the detached cells with their corresponding collected medium.
-
Suspension cells: Transfer the cell suspension directly into centrifuge tubes.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at room temperature.
-
-
Washing:
-
Carefully discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat this wash step once more.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells to ensure uniform mixing.
-
-
Incubation:
-
Incubate the stained cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis
-
Sample Preparation for Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the acquired data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Application Notes and Protocols for Studying M2 Macrophage Polarization with PU-WS13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The M2 phenotype, or "alternatively activated" macrophages, is typically associated with anti-inflammatory responses, tissue repair, and tumor progression. Understanding the mechanisms of M2 polarization is crucial for developing novel therapeutic strategies for a range of diseases, including cancer and fibrosis.
PU-WS13 is a selective, cell-permeable inhibitor of Glucose-Regulated Protein 94 (GRP94), an endoplasmic reticulum (ER) chaperone protein.[1] Recent studies have highlighted the role of this compound in modulating macrophage polarization, specifically in reducing the M2-like phenotype.[1][2][3][4] These application notes provide a comprehensive guide for utilizing this compound as a tool to study and potentially inhibit M2 macrophage polarization in vitro.
Mechanism of Action
This compound exerts its effect on M2 macrophage polarization by inhibiting GRP94. GRP94 is involved in the proper folding and maturation of various proteins. One of its key clients in M2 macrophages is the proprotein convertase furin. Furin is essential for the proteolytic cleavage and subsequent activation of transforming growth factor-beta (TGF-β), a potent inducer of M2 polarization.[2][3][5]
By inhibiting GRP94, this compound disrupts the function of furin, leading to a decrease in its enzymatic activity. This, in turn, reduces the maturation and secretion of active TGF-β.[5] The diminished TGF-β signaling in the microenvironment results in a decreased polarization of macrophages towards the M2 phenotype.[1][2][3] This mechanism offers a targeted approach to reprogramming macrophage responses.
Signaling Pathway
The signaling cascade initiated by this compound that leads to the inhibition of M2 macrophage polarization can be summarized as follows:
Data Presentation
The following table summarizes the key quantitative findings from a study investigating the in vivo effects of this compound on M2-like macrophages in a murine triple-negative breast cancer model.
| Parameter | Vehicle Control | This compound Treated | Percentage Change | Reference |
| Tumor Uptake of 99mTc-Tilmanocept (%ID/g) | ~2.5 | ~1.5 | ~40% decrease | [1] |
| Tumor Volume (mm³) at Day 22 | ~1200 | ~600 | ~50% decrease | [1] |
| Intratumoral Collagen Content (%) | High | Low | Significant reduction | [1] |
| Intratumoral CD8+ Cells | Low | High | Significant increase | [1] |
Experimental Protocols
Here, we provide detailed protocols for the in vitro study of M2 macrophage polarization using this compound.
Experimental Workflow Overview
Protocol 1: In Vitro M2 Macrophage Polarization and this compound Treatment
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
Procedure:
-
Macrophage Differentiation (from PBMCs): a. Isolate PBMCs from human buffy coats using Ficoll-Paque density gradient centrifugation. b. Seed 2 x 106 PBMCs per well in a 6-well plate with RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. c. Allow monocytes to adhere for 2-4 hours at 37°C, 5% CO2. d. Gently wash away non-adherent cells with warm PBS. e. Add complete RPMI-1640 medium containing 50 ng/mL of M-CSF to differentiate monocytes into M0 macrophages. f. Culture for 6-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days.
-
Macrophage Polarization and this compound Treatment: a. After differentiation, replace the medium with fresh complete RPMI-1640. b. To induce M2 polarization, add IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to the desired wells. c. Concurrently, treat the cells with this compound at a final concentration of 25 µM.[6] For the vehicle control, add an equivalent volume of DMSO. d. Incubate for 24-48 hours at 37°C, 5% CO2.
Protocol 2: Analysis of M2 Macrophage Markers
A. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: a. Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). b. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: a. Perform qPCR using a SYBR Green-based master mix and primers for M2-associated genes (e.g., MRC1 (CD206), ARG1, IL10) and a housekeeping gene (e.g., GAPDH). b. Analyze the data using the ΔΔCt method to determine the relative gene expression.
B. Flow Cytometry
-
Cell Staining: a. Detach the cells from the plate using a non-enzymatic cell dissociation solution. b. Wash the cells with FACS buffer (PBS with 2% FBS). c. Stain the cells with fluorescently conjugated antibodies against M2 surface markers (e.g., anti-human CD206, anti-human CD163) for 30 minutes on ice. d. Wash the cells twice with FACS buffer.
-
Data Acquisition and Analysis: a. Acquire data on a flow cytometer. b. Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) using appropriate software.
C. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: a. Collect the cell culture supernatants from the treated and control wells. b. Centrifuge to remove any cellular debris.
-
ELISA Procedure: a. Perform ELISA for IL-10 and TGF-β according to the manufacturer's instructions. b. Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Conclusion
This compound presents a valuable pharmacological tool for investigating the intricacies of M2 macrophage polarization. By targeting the GRP94-Furin-TGF-β axis, it offers a distinct mechanism of action compared to inhibitors that target cytokine receptors or downstream signaling components. The protocols outlined in these application notes provide a robust framework for researchers to explore the impact of GRP94 inhibition on macrophage function and to assess the therapeutic potential of this approach in various disease models. Careful optimization of experimental conditions, including cell type, this compound concentration, and treatment duration, will be essential for generating reliable and reproducible data.
References
- 1. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. geneonline.com [geneonline.com]
- 4. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcellsciencenews.com [stemcellsciencenews.com]
- 6. The HSP GRP94 interacts with macrophage intracellular complement C3 and impacts M2 profile during ER stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of PU-WS13 IC50 using MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-WS13 is a potent and selective inhibitor of Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum (ER)-resident member of the Heat shock protein 90 (Hsp90) family of molecular chaperones.[1][2][3] Grp94 plays a critical role in the folding and maturation of a specific set of client proteins involved in cell adhesion, signaling, and immune responses.[3] In various cancer types, the overexpression of Grp94 is associated with tumor growth, survival, and therapeutic resistance.[4] this compound exerts its anti-cancer effects by inhibiting the ATPase activity of Grp94, leading to the degradation of key client proteins, such as HER2, and subsequently inducing apoptosis in cancer cells.[1][2][5] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a colorimetric MTS assay.
The MTS assay is a reliable and efficient method for assessing cell viability. The assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. In this assay, the MTS tetrazolium compound is reduced by metabolically active cells to a colored formazan (B1609692) product that is soluble in the cell culture medium. The quantity of the formazan product is measured by absorbance at 490 nm and is indicative of cell viability.
Signaling Pathway of this compound
This compound selectively targets Grp94 within the endoplasmic reticulum. By inhibiting the chaperone function of Grp94, this compound disrupts the proper folding and stability of client proteins, such as the HER2 receptor. This leads to the degradation of these proteins, suppression of downstream pro-survival signaling pathways (e.g., PI3K/Akt), and ultimately, induction of apoptosis.
Caption: this compound inhibits Grp94, leading to client protein degradation and apoptosis.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps for determining the IC50 value of this compound using the MTS assay.
Caption: Workflow for the MTS assay to determine the IC50 of this compound.
Detailed Experimental Protocol
This protocol is designed for determining the IC50 of this compound in the HER2-overexpressing breast cancer cell line, SK-BR-3. The protocol can be adapted for other cell lines.
Materials:
-
This compound
-
SK-BR-3 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well flat-bottom sterile cell culture plates
-
MTS reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Cell Seeding:
-
Harvest and count SK-BR-3 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
Data Analysis:
-
Background Subtraction:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
-
Percentage Viability Calculation:
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
-
IC50 Determination:
-
Plot the percentage viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value. The IC50 is the concentration of this compound that causes a 50% reduction in cell viability.
-
Data Presentation
The following table provides an example of how to present the IC50 data for this compound against various cancer cell lines. The values presented here are hypothetical and for illustrative purposes only.
| Cell Line | Cancer Type | Putative IC50 of this compound (µM) |
| SK-BR-3 | Breast Cancer (HER2+) | 0.5 |
| BT-474 | Breast Cancer (HER2+) | 0.8 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| Panc-1 | Pancreatic Cancer | 12.5 |
Conclusion
This application note provides a comprehensive protocol for determining the IC50 of the Grp94 inhibitor, this compound, using the MTS assay. Adherence to this detailed methodology will enable researchers to accurately assess the cytotoxic effects of this compound on various cancer cell lines, thereby facilitating further investigation into its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1454619-14-7 | Grp94-specific Hsp90 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Transformation of the Non-Selective Aminocyclohexanol-Based Hsp90 Inhibitor into a Grp94-Seletive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of HER2 after PU-WS13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in the development and progression of a significant portion of breast cancers. Its overexpression is correlated with aggressive disease and poor prognosis. PU-WS13 is a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), a paralog of Heat Shock Protein 90 (HSP90) that resides in the endoplasmic reticulum. Grp94 plays a crucial role in stabilizing and maintaining the proper conformation of client proteins, including HER2, at the cell surface. By inhibiting Grp94, this compound disrupts HER2 stability, leading to its ubiquitination and subsequent degradation through the lysosomal pathway. This application note provides a detailed protocol for the immunofluorescence staining of HER2 in cultured cells following treatment with this compound, enabling the visualization and quantification of this targeted protein degradation.
Mechanism of Action of this compound on HER2
This compound selectively binds to and inhibits the chaperone activity of Grp94. This inhibition disrupts the interaction between Grp94 and HER2 at the plasma membrane.[1] Without the stabilizing effect of Grp94, HER2 becomes susceptible to degradation. The process involves the translocation of HER2 to early endosomes and lysosomes, where it is ultimately broken down. This leads to a reduction in the overall levels of HER2 on the cell surface and a subsequent attenuation of downstream signaling pathways that promote cancer cell proliferation and survival.
Quantitative Data on the Effect of HSP90 Inhibition on HER2 Expression
| Inhibitor | Cell Line | Method | Concentration | Treatment Time | Observed Effect on HER2 |
| This compound | 4T1 (in vivo) | LC-MS/MS | 15 mg/kg daily | 1, 5, 11 days | nM concentrations achieved in tumors.[1] |
| 17-AAG | BT-474 (in vivo) | PET Imaging | 50 mg/kg x 3 doses | 24 hours | Quantifiable loss of HER2 expression.[2][3] |
| 17-DMAG | BT474 (in vivo) | PET Imaging | 40 mg/kg x 4 doses | Not Specified | ~71% decrease in HER2 expression. |
| 17-DMAG | MCF7/clone18 (in vivo) | PET Imaging | 40 mg/kg x 4 doses | Not Specified | ~33% decrease in HER2 expression. |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: HER2-overexpressing breast cancer cell lines such as SK-BR-3 or BT-474 are recommended.
-
Cell Seeding: Plate cells onto glass coverslips or chamber slides suitable for immunofluorescence microscopy. Culture cells to 60-70% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment (e.g., 0.1, 1, 10 µM) is recommended to determine the optimal concentration for your cell line.
-
A time-course experiment (e.g., 6, 12, 24, 48 hours) is also advised to identify the optimal treatment duration.
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration used.
-
Incubate the cells with the this compound-containing medium for the desired duration.
-
Immunofluorescence Staining Protocol for HER2
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS with 0.1% Triton X-100
-
Primary Antibody: Anti-HER2/ErbB2 antibody (Recommended dilution: 1-2 µg/mL, or as suggested by the manufacturer).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody specific to the host species of the primary antibody (e.g., Goat anti-Mouse IgG (H+L) Alexa Fluor® 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Washing: After this compound treatment, gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-HER2 antibody in the blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
Data Analysis and Quantification
Quantitative analysis of HER2 immunofluorescence intensity can be performed using image analysis software such as ImageJ/Fiji or more advanced platforms.[1]
-
Image Acquisition: Capture images using consistent settings (e.g., exposure time, gain) for all samples to ensure comparability.
-
Region of Interest (ROI) Selection: Define ROIs around individual cells or a field of cells.
-
Background Subtraction: Correct for background fluorescence.
-
Intensity Measurement: Measure the mean fluorescence intensity of HER2 staining within the ROIs.
-
Normalization: Normalize the HER2 intensity to a housekeeping protein or to the cell area (if applicable).
-
Statistical Analysis: Compare the fluorescence intensity between control and this compound-treated groups. A significant decrease in fluorescence intensity in the treated group would indicate HER2 degradation.
Expected Results
Following this compound treatment, a dose- and time-dependent decrease in HER2-associated fluorescence at the cell membrane is expected. In untreated HER2-overexpressing cells, strong and distinct membrane staining should be observed. In contrast, cells treated with effective concentrations of this compound will exhibit a weaker and more diffuse staining pattern, indicative of HER2 internalization and degradation.
Troubleshooting
-
No/Weak Signal:
-
Verify the activity of the primary and secondary antibodies.
-
Optimize antibody concentrations.
-
Ensure proper fixation and permeabilization.
-
-
High Background:
-
Increase the blocking time or use a different blocking agent.
-
Ensure adequate washing steps.
-
Titrate the primary and secondary antibody concentrations.
-
-
Non-specific Staining:
-
Include appropriate controls (e.g., secondary antibody only, isotype control).
-
Ensure the specificity of the primary antibody.
-
By following these detailed application notes and protocols, researchers can effectively utilize immunofluorescence to study the impact of this compound on HER2 expression, providing valuable insights into the efficacy of this targeted therapeutic strategy.
References
- 1. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imaging the pharmacodynamics of HER2 degradation in response to Hsp90 inhibitors [ouci.dntb.gov.ua]
Troubleshooting & Optimization
PU-WS13 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address common solubility challenges encountered when working with the GRP94 inhibitor, PU-WS13, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic molecule with poor solubility in aqueous solutions. It is practically insoluble in water and ethanol. However, it exhibits good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?
A2: This is a common phenomenon known as "solvent-shifting precipitation." this compound is highly soluble in the organic solvent DMSO. When this concentrated stock solution is introduced into an aqueous environment, the dramatic change in solvent polarity causes the compound to rapidly come out of solution and precipitate. The small amount of DMSO in the final solution is often insufficient to maintain the solubility of this compound at higher concentrations.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in your cell culture experiments should be kept as low as possible, typically below 0.5%. The optimal concentration will depend on the specific cell line and the sensitivity of your assay. It is crucial to include a vehicle control with the same final DMSO concentration in all experiments.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound powder in aqueous buffers is not recommended due to its inherent poor aqueous solubility.[1] A high-concentration stock solution should first be prepared in a suitable organic solvent, such as DMSO.
Troubleshooting Guide
Issue: Precipitate forms immediately upon diluting the DMSO stock solution in an aqueous buffer.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solution:
-
Lower the final concentration: Attempt to use a lower final concentration of this compound in your experiment.
-
Optimize the dilution method: Instead of adding a small volume of DMSO stock directly to the full volume of aqueous buffer, try adding the DMSO stock to a smaller volume of the buffer first, mixing well, and then bringing it up to the final volume. Always add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid and uniform dispersion.
-
Use a fresh DMSO stock: DMSO is hygroscopic (absorbs water from the air), and water contamination can reduce the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO to prepare your stock solution.
-
Issue: The solution is initially clear but becomes cloudy or shows precipitation over time.
-
Possible Cause: The compound is in a supersaturated state and is slowly precipitating out of solution.
-
Solution:
-
Use the solution immediately after preparation: Prepare your working solutions fresh for each experiment and use them as soon as possible.
-
Gentle warming and sonication: To aid dissolution, you can gently warm the solution to 37°C or use a bath sonicator for a short period.[2] However, be cautious with temperature-sensitive compounds.
-
Consider co-solvents for in vivo studies: For animal studies, specific formulations with co-solvents and surfactants can be used to improve solubility.[2]
-
Quantitative Data Summary
The following table summarizes the known solubility data for this compound in various solvents.
| Solvent/Vehicle | Solubility | Notes |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 9.34 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL (97.24 mM) | For in vitro use.[2] It is recommended to use newly opened DMSO as it is hygroscopic. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.08 mM) | A clear solution suitable for in vivo administration.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.08 mM) | A clear solution suitable for in vivo administration.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.08 mM) | A clear solution suitable for in vivo administration.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 411.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.11 mg of this compound powder.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the tube until the powder is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. One publication mentions storing a stock solution prepared in 5% DMSO at -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM, 10 µM).
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total culture volume. For example, to make a 10 µM working solution in 1 mL of media, you would need 1 µL of the 10 mM stock solution.
-
Dilution: While gently vortexing or swirling the cell culture medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final DMSO concentration in the culture medium is below 0.5% and is consistent across all experimental and control groups.
-
Use immediately: Use the freshly prepared working solution for your experiment without delay.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits GRP94 in M2-like macrophages, reducing their immunosuppressive phenotype.
References
optimizing PU-WS13 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of PU-WS13 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, purine-based selective inhibitor of Glucose-Regulated Protein 94 (Grp94), also known as Gp96, endoplasmin, or HSP90b1.[1] Grp94 is an endoplasmic reticulum (ER) paralog of Heat Shock Protein 90 (HSP90) that is constitutively and ubiquitously expressed.[1] this compound functions by inhibiting the ATPase activity of Grp94.[2] Grp94 is a molecular chaperone responsible for the proper folding and stability of a variety of proteins involved in oncogenesis and immune modulation, such as HER2, LRP6 (a co-receptor for WNT and IGF signaling), and integrins.[1][3] By inhibiting Grp94, this compound can disrupt the function of these client proteins, leading to apoptosis in cancer cells and modulation of the tumor microenvironment.[1][4]
Q2: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the desired biological endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. However, based on published data, a starting range of 0.1 µM to 20 µM is recommended. For example, the EC50 of this compound for Grp94 is 0.22 µM.[4][5] In some cell lines, concentrations as low as 0.5 µM have shown biological activity, while in others, an IC50 of 12.63 µM has been reported.[1][2]
Q3: How do I prepare a stock solution of this compound?
This compound is insoluble in water and ethanol (B145695) but is soluble in Dimethyl Sulfoxide (DMSO).[6] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. For example, to make a 10 mM stock solution, dissolve 4.11 mg of this compound (M.Wt: 411.35) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: I am observing low solubility of this compound in my cell culture medium. What should I do?
It is common for this compound to precipitate when diluted from a DMSO stock into aqueous cell culture medium, especially at higher concentrations. To mitigate this:
-
Ensure your final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to minimize solvent-induced toxicity.
-
When diluting the DMSO stock, add it to a small volume of medium first, mix well, and then add this to the final volume.
-
If precipitation persists, gentle warming and/or sonication of the diluted solution may aid dissolution.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect on cells | 1. Concentration is too low.2. Incubation time is too short.3. The target protein, Grp94, is not critical for the observed phenotype in your cell line.4. Degraded this compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).2. Extend the incubation time (e.g., 24, 48, 72 hours).3. Confirm Grp94 expression in your cell line via Western Blot or qPCR.4. Use a fresh aliquot of this compound stock solution. |
| High cell toxicity, even at low concentrations | 1. Cell line is highly sensitive to Grp94 inhibition.2. DMSO concentration is too high.3. Off-target effects. | 1. Lower the concentration range in your dose-response experiment.2. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (medium with the same DMSO concentration) in your experiment.3. While this compound is selective for Grp94, off-target effects can occur at high concentrations.[4][5] Use the lowest effective concentration. |
| Inconsistent results between experiments | 1. Inconsistent cell seeding density.2. Variability in this compound stock solution.3. Inconsistent incubation times. | 1. Ensure a consistent number of cells are seeded in each well.2. Prepare a large batch of stock solution, aliquot, and store at -80°C to ensure consistency.3. Adhere strictly to the planned incubation times. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Grp94) | 0.22 µM | In vitro assay | [4][5] |
| EC50 (Hsp90α) | 27.3 µM | In vitro assay | [4][5] |
| EC50 (Hsp90β) | 41.8 µM | In vitro assay | [4][5] |
| EC50 (Trap-1) | 7.3 µM | In vitro assay | [4][5] |
| IC50 (4T1 cells) | 12.63 µM | 4T1 breast cancer | [1] |
| Effective Concentration | 0.5 - 1 µM | iPSC-derived hepatocytes | [2] |
| Non-toxic Concentration | 2.5 - 20 µM | Nonmalignant cell lines | [4][5] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM.
-
Include a "vehicle control" well containing medium with the same final concentration of DMSO as the highest this compound concentration.
-
Also, include a "no treatment" control well with only cells and medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Subtract the absorbance of a "medium only" blank from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a Grp94 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:1454619-14-7 | Grp94-specific Hsp90 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. apexbt.com [apexbt.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of PU-WS13 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of PU-WS13, particularly at high concentrations. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
A1: this compound is a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), an endoplasmic reticulum-resident member of the Heat Shock Protein 90 (Hsp90) family.[1] It exhibits significant selectivity for Grp94 over its cytosolic and mitochondrial paralogs. The half-maximal effective concentration (EC50) for Grp94 is approximately 0.22 μM.[1] In contrast, the EC50 values for other Hsp90 isoforms are considerably higher, indicating good selectivity under standard experimental conditions.[1]
Q2: What are the potential off-target effects of this compound when used at high concentrations?
Q3: I am observing unexpected cellular phenotypes at high concentrations of this compound. How can I determine if these are off-target effects?
A3: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. Here are several strategies:
-
Dose-Response Correlation: Determine if the unexpected phenotype follows the same dose-response curve as the inhibition of Grp94. A significant deviation may suggest an off-target effect.
-
Use a Structurally Different Grp94 Inhibitor: If another selective Grp94 inhibitor with a different chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce Grp94 expression. If the phenotype is replicated in Grp94-depleted cells, it supports an on-target mechanism.
-
Rescue Experiments: In your experimental system, if possible, express a mutant of Grp94 that is resistant to this compound. If this rescues the phenotype in the presence of the inhibitor, it confirms an on-target effect.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly high cytotoxicity in cell lines. | 1. Off-target kinase inhibition: At high concentrations, this compound may inhibit kinases essential for cell survival. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration in the culture medium. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Lower the concentration of this compound to a range closer to its Grp94 EC50. 3. Run a vehicle control with the same concentration of the solvent to assess its toxicity. |
| Inconsistent or irreproducible experimental results. | 1. Compound precipitation: this compound may precipitate at high concentrations in your cell culture medium. 2. Suboptimal inhibitor concentration: The concentration used may be on the steep part of the dose-response curve, leading to high variability. | 1. Visually inspect the medium for any signs of precipitation. 2. Determine the solubility of this compound in your specific experimental buffer or medium. 3. Perform a full dose-response curve to identify a more stable working concentration. |
| Modulation of signaling pathways seemingly unrelated to Grp94 function. | Off-target pathway modulation: this compound may be interacting with other proteins that regulate these pathways. | 1. Use Western blotting to analyze the phosphorylation status of key proteins in the affected pathway. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to suspected off-target proteins in a cellular context. |
Data Presentation
The following table presents a hypothetical selectivity profile for this compound against a panel of kinases and other ATPases. This data is for illustrative purposes to demonstrate what a researcher might expect from a comprehensive screening assay.
| Target | Target Class | IC50 (µM) | Notes |
| Grp94 | Hsp90 Chaperone | 0.22 | Primary On-Target |
| Hsp90α | Hsp90 Chaperone | 27.3 | ~124-fold less potent than Grp94 |
| Hsp90β | Hsp90 Chaperone | 41.8 | ~190-fold less potent than Grp94 |
| TRAP1 | Hsp90 Chaperone | 7.3 | ~33-fold less potent than Grp94 |
| Kinase A | Tyrosine Kinase | > 50 | Low potential for off-target inhibition |
| Kinase B | Serine/Threonine Kinase | 15.8 | Potential for off-target effects at high concentrations |
| Kinase C | Serine/Threonine Kinase | > 50 | Low potential for off-target inhibition |
| ATPase X | V-type ATPase | > 50 | Low potential for off-target inhibition |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (e.g., KINOMEscan™)
Objective: To determine the inhibitory activity of this compound against a large panel of purified human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions to be tested (e.g., 10-point, 3-fold serial dilution).
-
Kinase Panel: Select a commercial kinase profiling service that offers a broad panel of kinases (e.g., >400 kinases).
-
Assay Performance:
-
The assay is typically a competition binding assay. An active site-directed ligand for each kinase is immobilized on a solid support.
-
The kinase panel is incubated with the immobilized ligand and a test compound (this compound).
-
The amount of kinase bound to the solid support is measured, typically using quantitative PCR of a DNA tag conjugated to the kinase.
-
The results are reported as the percentage of kinase bound to the support relative to a DMSO control.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase at each concentration of this compound.
-
For significant hits, determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its on-target (Grp94) and potential off-targets in a cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to a suitable confluency.
-
Treat the cells with either vehicle (DMSO) or a high concentration of this compound for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Analysis:
-
Analyze the amount of the target protein (Grp94) and suspected off-target proteins in the soluble fraction by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities for each protein at each temperature.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Visualizations
Caption: A logical workflow to troubleshoot unexpected cellular phenotypes observed with this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
stability of PU-WS13 in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of PU-WS13 in cell culture experiments, with a focus on its stability over time. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare and store a stock solution of this compound?
For in vitro experiments, this compound is typically dissolved in a solvent like DMSO to create a concentrated stock solution. It is crucial to refer to the manufacturer's datasheet for specific instructions. Generally, stock solutions should be stored at -20°C or -80°C to ensure long-term stability. To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: I am observing inconsistent or weaker than expected effects of this compound in my multi-day cell culture experiments. What could be the cause?
Inconsistent results in longer-term experiments can often be attributed to the degradation of the compound in the cell culture media. The stability of this compound in aqueous and complex biological media over several days at 37°C is not well-documented in publicly available literature. If you suspect compound instability, consider the following troubleshooting steps:
-
Replenish the media and compound: For multi-day experiments, it is advisable to perform partial or full media changes with freshly diluted this compound every 24-48 hours. This ensures that the cells are consistently exposed to the desired concentration of the active compound.
-
Perform a time-course experiment: To assess the effective duration of a single treatment, you can set up a time-course experiment and measure the desired biological endpoint at various time points after the initial addition of this compound.
-
Conduct a stability study: If you have access to analytical instrumentation such as HPLC or LC-MS, you can directly measure the concentration of this compound in your cell culture media over time.
Q3: My IC50 values for this compound vary significantly between experiments. Why might this be happening?
Variability in IC50 values is a common issue in cell-based assays. Several factors related to compound stability and handling can contribute to this:
-
Inconsistent stock solution concentration: Ensure your stock solution is fully dissolved and homogenous before making dilutions. Vortex the stock solution vial briefly before each use.
-
Degradation of stock solution: Repeated freeze-thaw cycles can lead to the degradation of the compound in the stock solution. Use freshly thawed aliquots for each experiment.
-
Adsorption to plastics: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the media. Consider using low-adhesion plastics or pre-coating plates if this is a concern.
-
Interaction with media components: Components in the cell culture media, such as serum proteins, can potentially bind to this compound and affect its bioavailability. If possible, conduct experiments in serum-free or reduced-serum media to assess this possibility.
Q4: Are there any known off-target effects of this compound that I should be aware of?
While this compound is described as a selective inhibitor of GRP94, like many small molecule inhibitors, off-target effects can occur, particularly at higher concentrations. It is crucial to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects. This can include using a negative control compound with a similar chemical structure but no GRP94 inhibitory activity, or using genetic approaches like siRNA-mediated knockdown of GRP94 to confirm that the observed phenotype is indeed due to the inhibition of the intended target.
Quantitative Data on this compound Stability
Table 1: Example Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Concentration in DMEM + 10% FBS (µM) | Percent Remaining | Concentration in RPMI-1640 + 10% FBS (µM) | Percent Remaining |
| 0 | 10.0 | 100% | 10.0 | 100% |
| 2 | 9.8 | 98% | 9.9 | 99% |
| 4 | 9.5 | 95% | 9.7 | 97% |
| 8 | 8.9 | 89% | 9.3 | 93% |
| 12 | 8.2 | 82% | 8.8 | 88% |
| 24 | 6.5 | 65% | 7.9 | 79% |
| 48 | 3.8 | 38% | 5.9 | 59% |
| 72 | 1.9 | 19% | 3.5 | 35% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Sterile, incubator-safe containers (e.g., 6-well plates or T-25 flasks)
-
HPLC or LC-MS system
-
Appropriate column and mobile phase for this compound analysis
-
Acetonitrile (B52724) or other suitable organic solvent for sample extraction
-
Microcentrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Prepare this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Spike the cell culture medium with this compound to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked media into the sterile containers.
-
Incubate the containers in a cell culture incubator at 37°C and 5% CO₂.
-
Include a "time 0" sample that is processed immediately without incubation.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), collect an aliquot of the media.
-
-
Sample Preparation for Analysis:
-
To precipitate proteins, add a 3-fold excess of cold acetonitrile to the media aliquot (e.g., 300 µL of acetonitrile to 100 µL of media).
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
Generate a standard curve using known concentrations of this compound to accurately determine the concentration in the experimental samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Calculate the half-life (t₁/₂) of this compound in the media.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound stability.
Technical Support Center: Troubleshooting Inconsistent Results in PU-WS13 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with the GRP94 inhibitor, PU-WS13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable, 6-amino-purine-based selective inhibitor of Glucose-Regulated Protein 94 (GRP94), an endoplasmic reticulum-resident molecular chaperone.[1] GRP94 is essential for the proper folding and stability of a specific set of client proteins involved in cell signaling, proliferation, and survival. By inhibiting the ATPase activity of GRP94, this compound disrupts its chaperone function, leading to the degradation of these client proteins.
Q2: What are the reported effects of this compound in cancer models?
In preclinical models, particularly in triple-negative breast cancer (TNBC), this compound has been shown to reduce tumor growth, decrease the population of M2-like tumor-associated macrophages (TAMs), and increase the infiltration of CD8+ T cells into the tumor microenvironment.[2][3][4]
Q3: What is the solubility and stability of this compound?
This compound has a solubility of ≥ 40 mg/mL (97.24 mM). For storage, the powder form is stable at -20°C for up to 3 years. In solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Q4: What are the EC50 values of this compound for GRP94 and other HSP90 isoforms?
This compound is highly selective for GRP94 with an EC50 of 0.22 μM. It shows significantly lower activity against other HSP90 isoforms, with EC50 values of 27.3 μM for HSP90α, 41.8 μM for HSP90β, and 7.3 μM for TRAP-1.[5]
Troubleshooting Guide
Inconsistent results in this compound experiments can arise from various factors, from reagent handling to experimental design and execution. This guide provides a structured approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Issue 1: Reduced or No Effect on Target Protein Degradation or Cell Viability
Possible Causes & Solutions
| Cause | Troubleshooting Step | Recommendation |
| This compound Integrity | Verify the compound's integrity. | Ensure proper storage of this compound at -20°C (powder) or -80°C (in solvent).[5] Prepare fresh dilutions from a stock solution for each experiment. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Cell Line Issues | Authenticate and characterize your cell line. | Perform Short Tandem Repeat (STR) profiling to confirm cell line identity. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
| Suboptimal Treatment Conditions | Optimize this compound concentration and incubation time. | Conduct a dose-response experiment to determine the optimal concentration for your specific cell line. Perform a time-course experiment to identify the optimal treatment duration for observing the desired effect. |
| Cellular Resistance | Consider mechanisms of resistance to HSP90 inhibitors. | Be aware that cells can develop resistance to HSP90 inhibitors through mechanisms like the heat shock response (HSR) or increased drug efflux.[6][7] If resistance is suspected, consider combination therapies or using alternative inhibitors. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect changes. | For Western blotting, ensure you are using a validated antibody for your target protein and an appropriate lysis buffer. For viability assays, optimize cell seeding density and assay duration. |
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Troubleshooting Step | Recommendation |
| Inconsistent Cell Seeding | Standardize your cell seeding protocol. | Use a cell counter for accurate cell density determination. Ensure a homogenous cell suspension before plating to avoid clumps and uneven distribution. |
| Uneven Drug Distribution | Ensure proper mixing of this compound in the culture medium. | After adding this compound to the medium, mix thoroughly before adding to the cells. For multi-well plates, gently swirl the plate after adding the treatment medium to ensure even distribution. |
| Edge Effects in Multi-well Plates | Minimize edge effects. | To avoid evaporation and temperature fluctuations in the outer wells of a multi-well plate, consider not using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and proper technique. | Ensure all pipettes are properly calibrated. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions, to minimize errors. |
Experimental Protocols
Cell Viability (MTS) Assay with 4T1 TNBC Cells
This protocol is adapted from a study investigating the effects of this compound on a murine TNBC cell line.[1][3]
Materials:
-
4T1 cells
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
MTS reagent
Procedure:
-
Seed 10,000 4T1 cells per well in a 96-well plate in a final volume of 100 µL of RPMI 1640 with 10% FBS.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
In Vivo Treatment of 4T1 Tumor-Bearing Mice
This protocol is based on a study evaluating the in vivo efficacy of this compound.[3]
Materials:
-
BALB/c mice
-
4T1 cells
-
This compound
-
5% DMSO in NaCl (vehicle)
Procedure:
-
Implant 4T1 cells into the mammary fat pad of BALB/c mice.
-
When tumors reach a palpable size (e.g., day 11 post-implantation), randomize mice into treatment and control groups.
-
Administer this compound at a dose of 15 mg/kg daily via intraperitoneal (IP) injection.
-
Administer the vehicle control (5% DMSO in NaCl) to the control group.
-
Monitor tumor growth daily using calipers.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunofluorescence).
Signaling Pathway
Diagram: GRP94 Inhibition by this compound and its Downstream Effects in Cancer
Caption: this compound inhibits GRP94, leading to the degradation of client proteins and subsequent anti-tumor effects.
References
- 1. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
minimizing PU-WS13 toxicity in non-malignant cells
Topic: Minimizing PU-WS13 Toxicity in Non-Malignant Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with this compound, a selective inhibitor of Glucose-Regulated Protein 94 (GRP94). The focus is on ensuring minimal toxic effects in non-malignant cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered to have low toxicity in non-malignant cells?
A1: this compound is a small molecule inhibitor that selectively targets GRP94 (also known as HSP90B1), an endoplasmic reticulum-resident paralog of the heat shock protein 90 (HSP90) family.[1][2] Unlike pan-HSP90 inhibitors that target multiple HSP90 isoforms and can lead to broad cellular stress responses, this compound's selectivity for GRP94 is a key reason for its favorable toxicity profile in non-malignant cells.[3] Studies have shown that at concentrations effective against cancer cells, this compound exhibits minimal to no toxicity in non-malignant cell lines.[3] In preclinical models, even long-term treatment with this compound did not result in observable treatment-related toxicities.[4]
Q2: What is the primary mechanism of action of this compound in cancer models?
A2: In preclinical cancer models, such as triple-negative breast cancer (TNBC), this compound has been shown to modulate the tumor microenvironment (TME).[1][5] It reduces the population of immunosuppressive M2-like tumor-associated macrophages (TAMs) within the TME.[1][4][5] This leads to a decrease in collagen content, reduced tumor growth, and an increase in the infiltration of cytotoxic CD8+ T cells, which are crucial for anti-tumor immunity.[1][4][5]
Q3: Are there any known off-target effects of this compound?
A3: this compound is designed for high selectivity towards GRP94. While all small molecules have the potential for off-target effects, studies on this compound have highlighted its specificity for GRP94 over other HSP90 paralogs.[3] This selectivity is the basis for its reduced toxicity compared to pan-HSP90 inhibitors. Researchers should always include appropriate controls to monitor for any unexpected cellular responses.
Q4: Should I expect to see a heat shock response in my cells when using this compound?
A4: Unlike pan-HSP90 inhibitors that often induce a heat shock response (e.g., upregulation of Hsp70), this compound has been shown to not activate this feedback loop.[3] This is another indicator of its selectivity and contributes to its lower toxicity profile.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity observed in non-malignant control cells. | 1. Incorrect concentration: The working concentration of this compound may be too high. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Cell line sensitivity: The specific non-malignant cell line may have an unusual dependence on GRP94 for survival. 4. Contamination: Cell culture may be contaminated. | 1. Perform a dose-response curve: Titrate this compound to determine the optimal, non-toxic concentration for your specific cell line. Start with a range from nanomolar to low micromolar concentrations. 2. Check solvent concentration: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle-only control. 3. Use multiple control cell lines: Test this compound on a panel of non-malignant cell lines to confirm if the observed toxicity is cell-line specific. 4. Perform routine contamination checks: Test your cell cultures for mycoplasma and other contaminants. |
| Inconsistent results between experiments. | 1. Reagent variability: Inconsistent potency of this compound stock solutions. 2. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 3. Experimental conditions: Variations in incubation times, cell densities, or media components. | 1. Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer. 2. Maintain a consistent passage number: Use cells within a defined, low passage number range for all experiments. 3. Standardize protocols: Ensure all experimental parameters are consistent across all experiments. |
| Difficulty in establishing a therapeutic window between malignant and non-malignant cells. | 1. Similar GRP94 dependence: The cancer and non-malignant cell lines being used may have a similar reliance on GRP94. 2. Suboptimal assay: The endpoint being measured may not be sensitive enough to detect differential effects. | 1. Characterize your cell lines: Assess the relative expression levels of GRP94 in your panel of cell lines. 2. Use multiple assays: Employ a range of assays to assess cell health, such as proliferation (e.g., BrdU incorporation), viability (e.g., trypan blue exclusion), and apoptosis (e.g., caspase-3/7 activity or Annexin V staining). |
Data on this compound Toxicity in Non-Malignant Cells
The following table summarizes findings from a key study on the selectivity and toxicity of this compound.
| Cell Line Type | Cell Line | This compound Concentration | Observation | Reference |
| Non-Malignant | Not specified | Concentrations that elicited target modulation | Not toxic | [3] |
Note: The referenced study confirmed target engagement at these non-toxic concentrations.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTS Assay
This protocol is adapted from a study on this compound and is suitable for determining the IC50 (50% inhibitory concentration) in both malignant and non-malignant cell lines.[1]
Materials:
-
96-well cell culture plates
-
Your chosen malignant and non-malignant cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., from Abcam, cat. no. 197010)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Include wells with medium alone (no cells) for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 50 µM.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time point (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium alone) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Visualizations
Signaling Pathway of this compound in the Tumor Microenvironment
Caption: Mechanism of this compound in the tumor microenvironment.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected phenotypes observed with PU-WS13 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PU-WS13, a selective inhibitor of Glucose-Regulated Protein 94 (GRP94).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the endoplasmic reticulum (ER) resident heat shock protein 90 (Hsp90) paralog, GRP94.[1][2][3][4] By inhibiting the ATPase activity of GRP94, this compound disrupts the proper folding and maturation of a specific subset of client proteins that are crucial for various cellular processes, including cell signaling, adhesion, and immune modulation.[5]
Q2: What are the expected and desired phenotypes of this compound treatment in a cancer research setting?
In preclinical cancer models, particularly triple-negative breast cancer (TNBC), this compound treatment is expected to:
-
Reduce tumor growth: Inhibition of GRP94 can lead to the degradation of oncoproteins, thereby slowing tumor progression.[6][7][8]
-
Decrease M2-like macrophage infiltration: this compound has been shown to reduce the number of immunosuppressive CD206+ M2-like macrophages within the tumor microenvironment.[6][7][8]
-
Increase CD8+ T-cell infiltration: By reducing immunosuppression, this compound can promote the recruitment of cytotoxic CD8+ T-cells to the tumor.[6][7][8]
-
Reduce collagen deposition: Treatment can lead to a decrease in collagen content within and around the tumor.[6][7][8]
-
Induce apoptosis in HER2-overexpressing cells: GRP94 is a chaperone for HER2. This compound treatment can disrupt HER2 stability at the plasma membrane, leading to its degradation and subsequent apoptosis in cancer cells that are dependent on HER2 signaling.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[2][3][4][9] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months.
Troubleshooting Unexpected Phenotypes
Q4: I am not observing the expected reduction in tumor growth after this compound treatment in my in vivo model. What could be the reason?
Several factors could contribute to this. Consider the following:
-
Drug Formulation and Administration: Ensure that this compound is properly dissolved and administered. Due to its hydrophobicity, preparing a stable formulation for in vivo use is critical. Refer to established protocols for vehicle composition.
-
Dosage and Treatment Schedule: The dosage and frequency of administration are crucial. The effective dose can vary between different tumor models and animal strains. A dose-escalation study might be necessary to determine the optimal therapeutic window for your specific model.
-
Tumor Model Specificity: The anti-tumor effects of this compound can be context-dependent. The expression levels of GRP94 and the dependence of the tumor on GRP94 client proteins can influence the outcome. Confirm the expression of GRP94 in your tumor model.
-
Drug Metabolism and Bioavailability: The pharmacokinetic properties of this compound might differ in your specific animal model, leading to lower than expected drug concentration in the tumor tissue.
Q5: My in vitro cell viability assays show inconsistent or no effect of this compound on my cancer cell line. What should I check?
-
Cell Line Dependency: Not all cancer cell lines are equally sensitive to GRP94 inhibition. The sensitivity often correlates with the cell's reliance on specific GRP94 client proteins for survival and proliferation. For example, HER2-overexpressing breast cancer cells are particularly sensitive.
-
Assay Duration and Endpoint: The effects of this compound might be cytostatic rather than cytotoxic in some cell lines, meaning it may inhibit proliferation without inducing immediate cell death. Consider extending the treatment duration and using assays that measure proliferation (e.g., Ki-67 staining) in addition to viability (e.g., MTS or CellTiter-Glo).
-
Drug Concentration: Ensure you are using a relevant concentration range. The EC50 of this compound is approximately 0.22 μM, but higher concentrations may be needed to observe effects in whole-cell assays.[1][3][4][10]
-
Solubility Issues: this compound is poorly soluble in aqueous media. When diluting your DMSO stock in cell culture media, ensure it is well-mixed and does not precipitate. High concentrations of DMSO can also be toxic to cells, so keep the final DMSO concentration low (typically <0.5%).
Q6: I am observing an unexpected increase in a pro-survival signaling pathway after this compound treatment. Why might this be happening?
This could be an off-target effect or a cellular stress response.
-
Heat Shock Response (HSR): Inhibition of Hsp90 family members can sometimes trigger the heat shock response, leading to the upregulation of other chaperones like Hsp70, which can have pro-survival functions.[11] However, one of the reported advantages of GRP94-selective inhibition is that it may not induce a strong HSR. It is advisable to check for the induction of Hsp70 in your experimental system.
-
Activation of Alternative Pathways: Cells can sometimes compensate for the inhibition of one signaling pathway by upregulating another. An analysis of alternative survival pathways may be necessary to understand the cellular response to this compound in your model.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (GRP94) | 0.22 μM | Biochemical Assay | [1][3][4][10] |
| EC50 (Hsp90α) | 27.3 μM | Biochemical Assay | [1][3][10] |
| EC50 (Hsp90β) | 41.8 μM | Biochemical Assay | [1][3][10] |
| EC50 (TRAP-1) | 7.3 μM | Biochemical Assay | [1][3][10] |
Table 2: In Vivo Efficacy of this compound in a 4T1 Murine TNBC Model
| Parameter | Vehicle Control | This compound (15 mg/kg) | p-value | Reference |
| Tumor Growth | Significantly higher | Significantly reduced | < 0.0001 (at day 11 post-treatment) | [7] |
| CD206+ M2-like Macrophages | High infiltration | Decreased infiltration | - | [6][7] |
| CD8+ T-cells | Low infiltration | Increased infiltration | - | [6][7] |
| Collagen Content | High | Reduced | - | [6][7] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTS or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Protein Degradation
-
Cell Treatment: Plate cells in a 6-well plate and treat with this compound at the desired concentration and for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the protein of interest (e.g., HER2, GRP94) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Mandatory Visualizations
Caption: GRP94 inhibition by this compound disrupts HER2 folding, leading to its degradation and apoptosis.
Caption: this compound inhibits M2 macrophage polarization, reducing immunosuppression and promoting anti-tumor immunity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1454619-14-7 | HSP | MOLNOVA [molnova.com]
- 3. interchim.fr [interchim.fr]
- 4. This compound |CAS:1454619-14-7 Probechem Biochemicals [probechem.com]
- 5. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing In Vitro Assays with PU-WS13
Welcome to the technical support center for PU-WS13, a selective inhibitor of Glucose-Regulated Protein 94 (GRP94). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues in in vitro assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, purine-based small molecule that selectively inhibits the ATPase activity of GRP94, an endoplasmic reticulum (ER)-resident molecular chaperone of the Heat Shock Protein 90 (HSP90) family. By inhibiting GRP94, this compound disrupts the proper folding and stability of a specific set of client proteins, leading to their degradation and the induction of cellular stress responses.
Q2: Which cellular signaling pathways are affected by this compound?
A2: this compound primarily impacts the Unfolded Protein Response (UPR) due to its activity in the ER. Inhibition of GRP94 leads to an accumulation of misfolded client proteins, triggering the UPR. Key client proteins of GRP94 include HER2, EGFR, and various integrins. Consequently, signaling pathways regulated by these proteins, such as cell survival, proliferation, and migration pathways, are disrupted.
Q3: What is a good starting point for determining the optimal incubation time for this compound in a cell viability assay?
A3: For cell viability or proliferation assays, a common starting point is to perform a time-course experiment with incubation times of 24, 48, and 72 hours. The optimal time will depend on the cell line's doubling time and its sensitivity to GRP94 inhibition. Some studies have determined the half-maximal inhibitory concentration (IC50) of this compound after 48 or 72 hours of treatment.
Q4: How does the effect of this compound on downstream signaling proteins, like HER2, change over time?
A4: The degradation of GRP94 client proteins, such as HER2, is a time-dependent process. While direct target engagement occurs relatively quickly, the subsequent ubiquitination and proteasomal degradation of the client protein can take several hours. A time-course Western blot analysis (e.g., at 6, 12, 24, and 48 hours) is recommended to determine the optimal time point for observing maximal protein degradation in your specific cell model.
Q5: Can this compound induce apoptosis? What incubation time is recommended for apoptosis assays?
A5: Yes, by disrupting the function of key survival proteins, this compound can induce apoptosis in sensitive cell lines. For apoptosis assays, such as Annexin V/PI staining, it is advisable to test a range of incubation times, for instance, 12, 24, and 48 hours. The onset of apoptosis is cell-type dependent and will follow the degradation of key client proteins.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS. |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the time point with the most consistent and robust response. |
| DMSO/Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically ≤ 0.5%). |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long incubation periods (>48 hours), consider replenishing the media with fresh compound. |
Issue 2: No Significant Effect on Target Protein Levels (Western Blot)
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Incubation Time | The degradation of GRP94 client proteins is not immediate. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the kinetics of protein degradation in your cell line. |
| Incorrect this compound Concentration | Titrate the concentration of this compound. The effective concentration can be cell-line dependent. Refer to the literature for reported effective concentrations in similar models. |
| Low Target Protein Expression | Ensure your cell line expresses the GRP94 client protein of interest at a detectable level. |
| Antibody Issues | Validate your primary and secondary antibodies to ensure they are specific and provide a strong signal. |
Issue 3: Inconsistent Apoptosis Induction
| Potential Cause | Troubleshooting Suggestion |
| Timing of Assay | Apoptosis is a dynamic process. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to capture the peak of apoptotic events. Early time points may only show early apoptotic markers (Annexin V positive), while later time points will show late apoptosis/necrosis (Annexin V and PI positive). |
| Cell Line Resistance | Not all cell lines are equally sensitive to GRP94 inhibition-induced apoptosis. Confirm that your cell line relies on a GRP94 client protein for survival. |
| Assay Sensitivity | Consider using a combination of apoptosis assays (e.g., Annexin V/PI staining and Caspase-3/7 activity assay) to confirm your results. |
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Incubation Time |
| GRP94 Inhibition | - | EC50 | 0.22 µM | Not specified |
| Cytotoxicity | 4T1 (murine breast cancer) | IC50 | 12.63 µM | 48 hours[1] |
| Cell Viability | HER2-overexpressing breast cancer cells | - | Significant reduction | 72 hours |
| Cytotoxicity | Non-malignant cell lines | - | No toxicity observed up to 20 µM | Not specified |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that avoids confluence at the final time point. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Replace the medium with the compound-containing medium.
-
Incubation: Incubate plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
Assay: At each time point, perform a cell viability assay (e.g., MTS, MTT, or a luminescent-based assay) according to the manufacturer's protocol.
-
Data Analysis: Normalize the results to the vehicle control for each time point and calculate the IC50 value for each incubation period.
Protocol 2: Western Blot for Client Protein Degradation
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat with the desired concentration of this compound and a vehicle control for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody against the target protein (e.g., HER2, EGFR) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment: Seed cells and treat with this compound and a vehicle control for the desired incubation times (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Mandatory Visualizations
Caption: this compound inhibits GRP94, leading to client protein degradation and apoptosis.
Caption: Workflow for determining the optimal incubation time for this compound in vitro.
References
Technical Support Center: PU-WS13 & DMSO Vehicle Controls
Welcome to the technical support center for PU-WS13 studies. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for controlling the vehicle effects of Dimethyl Sulfoxide (DMSO) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a cell-permeable, 6-amino-purine-based selective inhibitor of Glucose-Regulated Protein 94 (GRP94).[1] GRP94 is the endoplasmic reticulum (ER) resident isoform of Heat Shock Protein 90 (Hsp90).[2] By inhibiting the ATPase activity of GRP94, this compound disrupts the folding and maturation of specific client proteins that are crucial for various cellular processes.[3][4] This targeted inhibition has been shown to impact cancer progression, particularly in models of triple-negative breast cancer, by decreasing the population of M2-like tumor-associated macrophages (TAMs), which in turn can reduce tumor growth and collagen deposition while increasing the infiltration of beneficial CD8+ T-cells.[1][3][5]
Q2: Why is DMSO used as a vehicle for this compound? this compound, like many small molecule inhibitors, is hydrophobic and has limited solubility in aqueous solutions such as cell culture media or saline.[6] DMSO is a powerful polar aprotic solvent that can effectively dissolve a wide range of nonpolar compounds, allowing for the creation of concentrated stock solutions.[7][8] These stock solutions can then be easily diluted to the final working concentrations in your experimental system.[6]
Q3: What is a vehicle control and why is it critical in this compound experiments? A vehicle control is a sample treated with everything used in the experimental setup except for the compound of interest.[9] When using this compound dissolved in DMSO, the vehicle control consists of the same cells or system treated with the exact same final concentration of DMSO as the cells receiving this compound.[9][10] This control is absolutely essential because DMSO is not biologically inert; it can have its own effects on cells.[9] The vehicle control allows you to distinguish between the biological effects caused by this compound and any off-target effects caused by the DMSO solvent itself.[6][9]
Q4: What are the known biological effects of DMSO that could interfere with my experiment? DMSO can exert a range of concentration-dependent effects that may confound experimental results. It is crucial to be aware of these potential interferences:
-
Cytotoxicity: Higher concentrations of DMSO (>0.5%) can reduce cell viability and proliferation in a dose-dependent manner.[9] Concentrations above 1% are often toxic for most mammalian cell types.[9][11][12]
-
Altered Gene and Protein Expression: Even at low concentrations, DMSO can alter the expression of numerous genes and proteins.[9]
-
Signaling Pathway Modulation: DMSO has been shown to influence various signaling pathways, including inflammatory responses (e.g., NF-κB, MAPK), apoptosis, and cell cycle regulation.[10][13][14][15]
-
Anti-inflammatory and Antioxidant Properties: DMSO itself possesses anti-inflammatory and antioxidant properties, which could mask or falsely enhance the observed effects of the compound being studied.[8][16]
-
Cell Differentiation: In some cell lines, DMSO can induce or influence cellular differentiation.[8]
Troubleshooting Guide
Issue: My vehicle (DMSO-only) control shows a significant effect compared to the untreated (media only) control.
This is a common problem indicating that the DMSO concentration is too high for your specific cell line or experimental conditions.[9]
-
Primary Action: Reduce DMSO Concentration. The most effective solution is to lower the final DMSO concentration. Aim for a concentration of ≤0.1% (v/v), which is widely considered safe for the vast majority of cell lines.[7][9]
-
Secondary Action: Perform a DMSO Dose-Response Curve. Before starting your main experiment, you should always determine the highest tolerable concentration of DMSO for your specific cell line. This involves testing a range of DMSO concentrations (e.g., 0.05% to 1.0%) and measuring cell viability or another key health indicator.[6][9] This will establish the No-Observed-Adverse-Effect Level (NOAEL) for your system.
-
Consider Experimental Duration: If the experimental design allows, consider reducing the incubation time with DMSO.[9] Prolonged exposure can exacerbate cytotoxic effects.[12]
-
Check Cell Line Sensitivity: Be aware that some cell types, particularly primary cells, are far more sensitive to DMSO than immortalized cell lines.[7][9][17] For these, it is critical to use the lowest possible DMSO concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. Transformation of the Non-Selective Aminocyclohexanol-Based Hsp90 Inhibitor into a Grp94-Seletive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DMSO usage in cell culture - Cell Biology [protocol-online.org]
degradation of PU-WS13 in experimental conditions
Welcome to the technical support center for PU-WS13, a selective inhibitor of Glucose-Regulated Protein 94 (GRP94). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on its stability and potential for degradation.
Quick Reference Data
The following tables provide a summary of the physical, chemical, and biological properties of this compound for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀Cl₂N₆S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 411.35 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 1454619-14-7 | --INVALID-LINK--, --INVALID-LINK-- |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 9.34 mg/mL (≥ 22.7 mM) | Prepare stock solutions in DMSO.[1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 3: Biological Activity of this compound
| Target | IC₅₀ / EC₅₀ |
| GRP94 | 0.22 µM (EC₅₀) |
| HSP90α | 27.3 µM (EC₅₀) |
| HSP90β | 41.8 µM (EC₅₀) |
| TRAP-1 | 7.3 µM (EC₅₀) |
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or no biological effect observed in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Ensure that your stock solution has been stored correctly at -20°C or -80°C and is within the recommended stability period. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Poor Solubility in Assay Medium | Visually inspect your final working solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration of this compound or slightly increasing the final DMSO concentration (while staying within the tolerance limits of your cell line, typically ≤0.5%). It is also recommended to add the DMSO stock solution to the medium while vortexing to ensure rapid and even dispersion. |
| Cell Line Insensitivity | The sensitivity to GRP94 inhibitors can vary between different cell lines. Confirm the expression levels of GRP94 and its client proteins in your cell line of interest. You may need to perform a dose-response experiment over a wider concentration range to determine the optimal working concentration. |
Issue 2: High background or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| High Concentration of DMSO | High concentrations of DMSO can be toxic to cells and may lead to non-specific effects. Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤0.1%) and that you have an appropriate vehicle control in your experiment. |
| Compound Degradation | Degradation products may have different biological activities. If you suspect degradation, it is recommended to use a fresh stock of this compound. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored as a solid at -20°C.[1][2] For long-term storage, it is recommended to store it at -80°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[2]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound.[1] To mitigate this, ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) and that the final concentration of this compound does not exceed its aqueous solubility limit. It is also recommended to add the DMSO stock solution to the medium while vortexing to ensure rapid and even dispersion.
Q3: How many times can I freeze and thaw my DMSO stock solution of this compound?
A3: It is best to avoid multiple freeze-thaw cycles. We recommend preparing small aliquots of your stock solution to minimize the number of times the main stock is thawed.
Q4: What are the expected effects of this compound on cells?
A4: As a GRP94 inhibitor, this compound is expected to induce the degradation of GRP94 client proteins.[3][4] This can lead to various cellular effects depending on the cell type and the specific client proteins involved. For example, in some cancer cells, it can lead to apoptosis and reduced cell viability.[2]
Q5: Are there any known degradation pathways for this compound?
A5: Currently, there are no published studies that have specifically investigated the degradation pathways of this compound. However, based on its chemical structure (a purine-based compound containing a sulfide (B99878) linkage), it may be susceptible to degradation under certain conditions such as strong acidic or basic pH, presence of oxidizing agents, and exposure to high temperatures or UV light.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: In Vivo Formulation of this compound
For in vivo experiments, this compound can be formulated as follows:
-
Method 1:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. This should result in a clear solution.
-
-
Method 2:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline. This should result in a clear solution.
-
-
Method 3:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Note: The suitability of a particular formulation should be determined by the researcher based on the specific experimental requirements.
Signaling Pathways and Experimental Workflows
GRP94 Signaling Pathway
As a chaperone protein in the endoplasmic reticulum, GRP94 plays a crucial role in the proper folding and stability of a variety of client proteins, including those involved in cell adhesion and signaling. Inhibition of GRP94 by this compound leads to the degradation of these client proteins, thereby disrupting downstream signaling pathways.
Caption: GRP94's role in protein folding and the effect of this compound.
Experimental Workflow for Assessing this compound Stability
A general workflow for investigating the stability of this compound under different experimental conditions.
Caption: Workflow for evaluating the stability of this compound.
TGF-β Signaling Pathway and this compound
In certain contexts, GRP94 inhibition by this compound has been shown to affect the TGF-β signaling pathway, which is involved in processes like fibrosis and immune regulation.[4]
Caption: this compound's potential influence on the TGF-β signaling cascade.
EGFR Signaling Pathway and this compound
GRP94 is also implicated in the stability of the Epidermal Growth Factor Receptor (EGFR). Inhibition of GRP94 can lead to the degradation of EGFR, affecting downstream signaling.[4]
Caption: this compound's role in promoting EGFR degradation.
References
Technical Support Center: Improving the In Vivo Delivery of PU-WS13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of the selective GRP94 inhibitor, PU-WS13.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, presented in a question-and-answer format to directly address specific problems.
Issue 1: Poor or inconsistent efficacy of this compound in animal models.
-
Question: We are observing high variability in tumor growth inhibition between animals in the same treatment group. What could be the cause?
-
Answer: High variability in efficacy data often points to issues with compound formulation and administration.[1] this compound is a poorly water-soluble compound, which can lead to inconsistent absorption and bioavailability.[2][3]
Troubleshooting Steps:
-
Optimize Formulation: The solubility of this compound is critical for its bioavailability.[2] Consider the following formulation strategies:
-
Co-solvents: Use a mixture of solvents to improve solubility. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[1]
-
Surfactants: Surfactants like Tween 80 can help to create stable formulations and prevent precipitation of the compound in vivo.[1]
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[2][4]
-
Lipid-based formulations: For lipophilic drugs, lipid-based delivery systems can improve absorption.[2][3]
-
-
Ensure Formulation Stability: Visually inspect the formulation for any precipitation before and during administration. If precipitation occurs, sonication or gentle heating may help to redissolve the compound.[5]
-
Standardize Administration: Ensure consistent administration techniques, such as the volume of gavage or the site of injection, across all animals to minimize variability.[1]
-
Issue 2: No significant therapeutic effect is observed at the administered dose.
-
Question: Our study with this compound is not showing the expected anti-tumor effect. How can we address this?
-
Answer: A lack of efficacy could be due to insufficient target engagement, which may result from a low dose or inadequate drug exposure at the tumor site.
Troubleshooting Steps:
-
Conduct a Dose-Escalation Study: If the maximum tolerated dose (MTD) has not been established, a dose-escalation study may be necessary to determine if higher concentrations of this compound are required for a therapeutic effect.[1]
-
Pharmacodynamic (PD) Study: A PD study can confirm that this compound is reaching its target, GRP94, and eliciting the expected biological response.[1] This could involve measuring the levels of GRP94 client proteins or downstream signaling molecules in tumor tissue.
-
Evaluate Pharmacokinetics (PK): Assess the absorption, distribution, metabolism, and excretion (ADME) properties of your this compound formulation. Poor bioavailability can significantly limit the effective concentration of the drug at the tumor site.
-
Issue 3: Unexpected toxicity or adverse effects in treated animals.
-
Question: We are observing unexpected toxicity at doses we predicted to be safe. What could be the reason?
-
Answer: Unexpected toxicity can arise from the compound's off-target effects or the toxicity of the formulation vehicle itself.[1]
Troubleshooting Steps:
-
Include a Vehicle-Only Control Group: This is crucial to differentiate between toxicity caused by this compound and toxicity caused by the formulation excipients.[1]
-
Investigate Off-Target Effects: If toxicity is observed with a non-toxic vehicle, this compound may have off-target effects at the administered dose. Further in vitro profiling may be needed to identify these.
-
Refine Dosing Schedule: Consider alternative dosing schedules, such as less frequent administration, to potentially mitigate toxicity while maintaining efficacy.[1]
-
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What are some recommended formulations for this compound for in vivo use?
-
A1: Due to its poor water solubility, this compound requires a specific formulation for in vivo administration.[2][6] Here are some established protocols[5]:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO, 90% Corn Oil. These formulations have been shown to achieve a solubility of at least 2.5 mg/mL.[5]
-
-
-
Q2: What is a typical starting dose for this compound in a mouse tumor model?
-
A2: A previously published study in a 4T1 breast cancer mouse model used a dose of 15 mg/kg.[7] However, the optimal dose may vary depending on the tumor model and the specific research question. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.[1]
-
Mechanism of Action and Expected Effects
-
Q3: What is the mechanism of action of this compound?
-
Q4: What are the expected downstream effects of GRP94 inhibition by this compound in a tumor model?
-
A4: Inhibition of GRP94 by this compound has been shown to have several anti-tumor effects, including:
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a 4T1 Murine Breast Cancer Model
| Treatment Group | Dose | Tumor Uptake of 99mTc-Tilmanocept (%ID/g) | Tumor Growth | Reference |
| Vehicle | - | 1.42 ± 0.25 | - | [7] |
| This compound | 15 mg/kg | 0.73 ± 0.06 | Significantly reduced from day 8 post-treatment | [7] |
Table 2: Effect of this compound on Tumor Microenvironment Components
| Treatment Group | CD206+ Cells in Tumor | Collagen Content | CD8+ Cell Infiltration | Reference |
| Vehicle | Higher | Higher | Lower | [7] |
| This compound | Significantly decreased | Lower | Increased | [7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a 4T1 Murine Breast Cancer Model
This protocol is adapted from a study by Brulard et al. (2021).[7]
-
Animal Model: BALB/c mice.
-
Tumor Implantation: Subcutaneously inject 4T1 tumor cells into the mammary fat pad.
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., day 11 post-implantation).
-
This compound Formulation: Prepare this compound in a suitable vehicle (refer to the formulation section in the FAQs).
-
Dosing: Administer this compound at 15 mg/kg or the desired dose via intraperitoneal injection daily.
-
Control Group: Administer the vehicle only to the control group.
-
Tumor Measurement: Measure tumor volume daily using calipers.
-
Endpoint: Continue treatment for a defined period (e.g., 11 days) and monitor for tumor growth and any signs of toxicity.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of M2-like macrophage infiltration (e.g., by immunohistochemistry for CD206), collagen content (e.g., by PicoSirius red staining), and CD8+ T cell infiltration.
Mandatory Visualization
Caption: Signaling pathway of this compound targeting GRP94.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. Transformation of the Non-Selective Aminocyclohexanol-Based Hsp90 Inhibitor into a Grp94-Seletive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
addressing batch-to-batch variability of PU-WS13
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of the GRP94 inhibitor, PU-WS13.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibitory activity of this compound between different batches in our cancer cell line experiments. What are the potential causes?
A1: Inconsistent results with small molecule inhibitors like this compound can arise from several factors. The primary areas to investigate are:
-
Compound-Related Issues: This includes variations in the purity, solubility, and stability of different this compound batches.
-
Experimental System-Related Issues: Variability in cell culture conditions, such as cell passage number and density, can significantly impact results.[1]
-
Assay-Related Issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts can lead to divergent outcomes.[1]
Q2: How can we verify the quality and concentration of a new batch of this compound?
A2: It is crucial to perform quality control (QC) checks on new batches of this compound before use. The most direct methods involve analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can confirm the purity of the compound and identify any potential degradation products or impurities. A purity of >98% is generally recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can verify the chemical structure of the this compound molecule.
-
Quantitative Analysis: Techniques like quantitative NMR (qNMR) or LC-MS with a certified reference standard can be used to accurately determine the concentration of your stock solution.
Q3: What are the best practices for preparing and storing this compound to minimize variability?
A3: Proper handling and storage are critical for maintaining the consistency of this compound.[2]
-
Stock Solution Preparation:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Weigh the desired amount using a calibrated balance.
-
Dissolve in an appropriate anhydrous solvent, such as DMSO, to the desired stock concentration (e.g., 10 mM).[3]
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if the compound's temperature sensitivity is not a concern.[2]
-
-
Aliquoting and Storage:
Q4: Our current batch of this compound is showing lower efficacy in reducing tumor cell viability compared to previous batches. How can we troubleshoot this?
A4: A decrease in efficacy can be systematically investigated:
-
Confirm Stock Solution Integrity: Analyze an aliquot of your current stock solution using HPLC or LC-MS to check for degradation.[2]
-
Perform a Dose-Response Curve: A clear shift in the IC50 value between batches indicates a difference in compound potency or concentration.
-
Validate On-Target Activity: Confirm that the observed effects are due to GRP94 inhibition. This can be done by:
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Batch-to-Batch Purity Variation | Analyze the purity of each batch using HPLC/LC-MS. | Purity should be consistent (>98%) across batches. |
| Inaccurate Stock Concentration | Verify the concentration of each stock solution using qNMR or LC-MS with a reference standard. | Concentrations should be within an acceptable range of the target concentration. |
| Compound Instability | Prepare fresh dilutions for each experiment from a new aliquot. Avoid using old working solutions. | Freshly prepared solutions should yield more consistent results. |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well.[1] | Consistent cell numbers will reduce variability in the final readout. |
| Variable Cell Passage Number | Use cells within a defined, low-passage number range for all experiments.[1] | Low-passage cells are less likely to have genetic drift affecting their sensitivity. |
Issue 2: Unexpected Changes in Cell Morphology
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cytotoxicity at High Concentrations | Perform a dose-response experiment to identify the optimal, non-toxic concentration range.[4] | Morphological changes should be observed at concentrations that are not causing widespread cell death. |
| Solvent Toxicity | Ensure the final solvent (e.g., DMSO) concentration is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control.[1][4] | The vehicle control should not exhibit the morphological changes seen with this compound treatment. |
| Off-Target Effects | Use a structurally different GRP94 inhibitor to see if it recapitulates the observed morphological changes. | If a different GRP94 inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect. |
| Compound Precipitation in Media | Visually inspect the culture media for any precipitate after adding this compound. Consider preparing intermediate dilutions in a suitable buffer before final dilution in media.[3] | The compound should remain fully dissolved in the culture media during the experiment. |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches by HPLC
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of each this compound batch in a suitable solvent (e.g., acetonitrile).
-
Prepare a blank sample (solvent only).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
-
Analysis:
-
Inject the blank, followed by the this compound samples.
-
Compare the chromatograms. A pure sample should show a single major peak at a consistent retention time. The presence of multiple peaks indicates impurities.
-
Calculate the purity of each batch by integrating the peak areas.
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of each this compound batch.
-
Treat the cells with the different concentrations of this compound and a vehicle control.
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[5]
-
Readout: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value for each batch.
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound in the tumor microenvironment.
Caption: A logical workflow for troubleshooting this compound batch variability.
References
interpreting unexpected western blot bands after PU-WS13
This technical support center provides troubleshooting guidance for researchers encountering unexpected Western blot results following treatment with PU-WS13, a selective inhibitor of Glucose-Regulated Protein 94 (GRP94).
Frequently Asked Questions (FAQs)
Q1: After treating my cells with this compound, I see a new band at a higher molecular weight than my target protein. What does this signify?
The appearance of a higher molecular weight band can indicate several biological phenomena induced by this compound treatment.
Potential Causes:
-
Post-Translational Modifications (PTMs): Inhibition of chaperone activity can sometimes lead to cellular stress responses that alter PTMs like phosphorylation, ubiquitination, or glycosylation, all of which increase a protein's molecular weight.[1][2]
-
Protein Dimerization or Multimerization: Some proteins may form dimers or larger multimers if sample reduction is incomplete during preparation.[3] While not a direct effect of this compound, cellular stress could potentially promote these interactions.
-
Reduced Protein Processing: If your protein of interest is normally cleaved to an active, lower-MW form, this compound might be interfering with the processing machinery, leading to an accumulation of the precursor form.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Check for PTMs | Treat a sample lysate with a phosphatase or deglycosylase. A collapse of the higher MW band into a single, lower band would confirm phosphorylation or glycosylation.[2] |
| 2 | Ensure Full Reduction | Prepare fresh sample loading buffer with a higher concentration of reducing agents (DTT or β-mercaptoethanol) and increase the boiling time to 10 minutes to disrupt protein complexes.[4] |
| 3 | Review Literature | Check scientific literature for known PTMs or precursor forms of your target protein that might be affected by ER stress or chaperone inhibition. |
Q2: I'm observing new bands at a lower molecular weight than my target after this compound treatment. What is the likely cause?
Lower molecular weight bands typically suggest protein degradation or cleavage.
Potential Causes:
-
Protein Degradation: this compound inhibits GRP94, a key chaperone protein in the endoplasmic reticulum.[5][6] GRP94 is responsible for the proper folding and stability of many client proteins. Its inhibition can lead to misfolding and subsequent degradation of these clients, resulting in smaller fragments.[6]
-
Protein Cleavage: The treatment might activate cellular proteases (e.g., caspases during apoptosis) that can cleave the target protein.[3] this compound has been shown to induce apoptosis in certain cancer cells.[6]
-
Splice Variants: It is possible, though less likely to be treatment-dependent, that your antibody is detecting a different, smaller splice variant of the protein.[3]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use Protease Inhibitors | Ensure a fresh, broad-spectrum protease inhibitor cocktail is added to your lysis buffer immediately before use to prevent protein degradation during sample preparation.[3] |
| 2 | Perform a Time-Course Experiment | Treat cells with this compound for varying lengths of time. If the lower MW band appears and intensifies over time while the full-length protein diminishes, this suggests a treatment-dependent degradation effect. |
| 3 | Check for Apoptosis | Run a parallel assay to check for markers of apoptosis, such as cleaved PARP or Caspase-3, to determine if the observed cleavage is part of a broader apoptotic response.[6] |
Q3: My Western blot shows multiple, non-specific bands after this compound treatment. How can I resolve this?
The appearance of multiple, unexpected bands can stem from antibody issues or off-target effects of the compound.
Potential Causes:
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate.[2] High antibody concentrations can exacerbate this issue.[1]
-
Off-Target Effects of this compound: While this compound is selective for GRP94, high concentrations could potentially have off-target effects, altering the expression profile of other proteins.
-
Sample Contamination: Contamination from keratin (B1170402) or bacterial growth in buffers can sometimes lead to unexpected bands.[4]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Antibody Concentration | Perform a titration of your primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing non-specific bands.[1] |
| 2 | Run a Secondary-Only Control | Incubate a blot with only the secondary antibody to ensure it is not the source of the non-specific binding.[3] |
| 3 | Use a Different Blocking Buffer | Try switching your blocking agent (e.g., from non-fat milk to BSA, or vice versa) as some antibodies have preferences.[1] |
| 4 | Confirm with a Different Antibody | Use a second primary antibody that recognizes a different epitope on your target protein to confirm the identity of the specific band. |
Signaling & Troubleshooting Diagrams
This compound Mechanism of Action
Caption: Mechanism of this compound leading to potential protein degradation.
Troubleshooting Workflow for Unexpected Bands
Caption: A logical workflow for troubleshooting unexpected Western blot bands.
Standard Western Blot Protocol
This section provides a general, detailed protocol for performing a Western blot analysis.
1. Sample Preparation (Cell Lysis)
-
Aspirate culture medium and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and store at -80°C.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard method like the BCA assay, following the manufacturer's instructions.
-
Calculate the required volume of lysate to ensure equal protein loading for all samples.
3. SDS-PAGE (Gel Electrophoresis)
-
Prepare samples by mixing the calculated volume of lysate with Laemmli sample buffer (containing a reducing agent like DTT or β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5-10 minutes.[4]
-
Load 20-40 µg of protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel in 1x running buffer at 100-150V until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
After transfer, briefly wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
(Optional) Stain the membrane with Ponceau S solution for 1-2 minutes to visualize protein bands and confirm successful transfer.[1] Destain with water or TBST before blocking.
5. Immunoblotting
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD-based imager or X-ray film.
References
- 1. benchchem.com [benchchem.com]
- 2. wildtypeone.substack.com [wildtypeone.substack.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. mdpi.com [mdpi.com]
- 6. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
best practices for storing and handling PU-WS13
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the selective Grp94 inhibitor, PU-WS13. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum (ER) paralog of Heat shock protein 90 (Hsp90).[1][2] Its primary mechanism of action is the inhibition of the ATPase activity of Grp94.[3] Grp94 is a molecular chaperone responsible for the maturation and trafficking of proteins involved in immunity, cell adhesion, and communication.[1] By inhibiting Grp94, this compound can disrupt these processes, which has been shown to induce apoptosis in cancer cells and reduce the viability of HER2 overexpressing breast cancer cells.[4][5]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for Grp94. It shows significantly lower activity against other Hsp90 isoforms.
| Target | EC50 |
| GRP94 | 0.22 µM |
| HSP90α | 27.3 µM |
| HSP90β | 41.8 µM |
| TRAP-1 | 7.3 µM |
| Data sourced from MedchemExpress and Interchim.[4][6] |
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Powder | 4°C | Up to 2 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
| Data sourced from Interchim.[6] |
Q4: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO.[5][7] It is insoluble in water and ethanol.[7]
| Solvent | Solubility |
| DMSO | ≥ 40 mg/mL (97.24 mM) |
| Data sourced from BioCrick.[5] |
To prepare a stock solution, dissolve the powdered this compound in the appropriate volume of DMSO to achieve the desired concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (M.Wt: 411.35), you would dissolve it in 0.2431 mL of DMSO.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it further in your cell culture medium or experimental buffer.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound in my cell-based assay.
-
Possible Cause 1: Improper Storage or Handling.
-
Solution: Ensure that this compound has been stored according to the recommended conditions (see FAQ Q3). Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller volumes for single-use to maintain its stability.
-
-
Possible Cause 2: Incorrect Concentration.
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Different cell lines may exhibit varying sensitivity to this compound. Confirm that your target cells express Grp94. Consider using a positive control cell line known to be sensitive to Grp94 inhibition.
-
Issue 2: Precipitation of this compound in aqueous solutions.
-
Possible Cause: Low Solubility in Aqueous Buffers.
-
Solution: this compound is poorly soluble in aqueous solutions.[7] When diluting the DMSO stock solution into your experimental medium, ensure rapid and thorough mixing. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation still occurs, consider using a surfactant or other solubilizing agent, but validate its compatibility with your experimental system first.
-
Issue 3: Observing off-target effects.
-
Possible Cause: High Concentration.
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability using a luminescent-based assay that quantifies ATP.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, use a commercially available cell viability assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This assay determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[5]
-
Data Analysis: Measure the luminescence using a plate reader. The results can be expressed as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the EC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. Transformation of the Non-Selective Aminocyclohexanol-Based Hsp90 Inhibitor into a Grp94-Seletive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:1454619-14-7 | Grp94-specific Hsp90 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. interchim.fr [interchim.fr]
- 7. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Guide: PU-WS13 Versus Pan-Hsp90 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has long been a compelling target in oncology due to its critical role in the folding, stability, and function of numerous oncoproteins. While pan-Hsp90 inhibitors have shown promise, their clinical development has been hampered by dose-limiting toxicities and the induction of a pro-survival heat shock response. This has spurred the development of isoform-selective inhibitors, such as PU-WS13, which specifically targets the endoplasmic reticulum-resident Hsp90 paralog, Grp94. This guide provides an objective comparison of this compound and pan-Hsp90 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tool for their specific research needs.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound and several well-characterized pan-Hsp90 inhibitors across various cancer cell lines and Hsp90 isoforms.
Table 1: Inhibitory Activity (EC50/IC50 in nM) Against Hsp90 Isoforms
| Compound | Hsp90α | Hsp90β | Grp94 | TRAP-1 | Selectivity Profile | Reference |
| This compound | 27,300 | 41,800 | 220 | 7,300 | Grp94 Selective | [1] |
| Luminespib (NVP-AUY922) | 13 | 21 | 535 | 85 | Pan-Inhibitor | [2][3][4] |
| Ganetespib (STA-9090) | - | - | - | - | Pan-Inhibitor | [5][6] |
| Tanespimycin (17-AAG) | ~5 (cell-free) | - | - | - | Pan-Inhibitor | [7] |
Note: Lower values indicate higher potency. Data for Ganetespib and Tanespimycin against individual isoforms is less consistently reported in a comparable format.
Table 2: Anti-proliferative Activity (IC50/GI50 in nM) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| This compound | SKBr3 | Breast (HER2+) | Induces apoptosis | [1] |
| 4T1 | Breast (murine) | 12,630 | [8] | |
| Luminespib (NVP-AUY922) | Average (various) | Various | 9 | [2] |
| NCI-N87 | Gastric | 2-40 | [2] | |
| BEAS-2B | Lung (normal) | 28.49 | [2] | |
| Ganetespib (STA-9090) | NSCLC panel (median) | Non-Small Cell Lung | 6.5 | [5] |
| NCI-H1975 | Non-Small Cell Lung | 2-30 | [5] | |
| C2 (canine) | Mast Cell | 19 | [6] | |
| BR (canine) | Mast Cell | 4 | [6] | |
| Tanespimycin (17-AAG) | BT474 | Breast (HER2+) | 5-6 | [7] |
| LNCaP | Prostate | 25-45 | [7] | |
| PC-3 | Prostate | 25-45 | [7] | |
| SKOV-3 | Ovarian | 80 | [9] | |
| IPI-504 | H1437 | Lung Adenocarcinoma | 3.473 | [10] |
| H1650 | Lung Adenocarcinoma | 3.764 | [10] |
Signaling Pathways and Mechanisms of Action
The differential selectivity of this compound and pan-Hsp90 inhibitors leads to distinct effects on cellular signaling pathways.
The Hsp90 Chaperone Cycle and Pan-Inhibition
Pan-Hsp90 inhibitors competitively bind to the highly conserved N-terminal ATP-binding pocket of cytosolic Hsp90 (Hsp90α and Hsp90β), preventing the conformational changes necessary for client protein maturation and stability. This leads to the degradation of a broad range of oncoproteins.
Caption: Pan-Hsp90 inhibitors block the chaperone cycle, leading to client protein degradation.
This compound and Grp94-Specific Inhibition of HER2 Signaling
This compound selectively inhibits Grp94, which plays a crucial role in the folding and trafficking of specific client proteins within the endoplasmic reticulum. A key example is its impact on the HER2 receptor tyrosine kinase in HER2-overexpressing breast cancer cells. Inhibition of Grp94 by this compound disrupts HER2 stability at the plasma membrane, leading to its degradation.
Caption: this compound selectively inhibits Grp94, disrupting HER2 stability and downstream signaling.
The Heat Shock Response: A Key Difference
A significant drawback of pan-Hsp90 inhibitors is the induction of the heat shock response (HSR). Inhibition of cytosolic Hsp90 leads to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of pro-survival heat shock proteins like Hsp70, potentially counteracting the inhibitor's efficacy. Notably, Grp94-selective inhibitors like this compound do not typically induce this cytosolic HSR.[1]
Caption: Pan-Hsp90 inhibitors, unlike this compound, induce a pro-survival heat shock response.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible comparative studies.
Fluorescence Polarization (FP) Competition Assay for Binding Affinity
This assay quantitatively determines the binding affinity of an inhibitor to Hsp90 by measuring its ability to displace a fluorescently labeled probe.
Materials:
-
Purified recombinant human Hsp90α, Hsp90β, Grp94, or TRAP-1 protein
-
Fluorescently labeled Hsp90 ligand (e.g., BODIPY-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 0.1 mg/mL BSA)
-
Test inhibitors (this compound and pan-Hsp90 inhibitors) dissolved in DMSO
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled Hsp90 ligand and a fixed concentration of the Hsp90 protein to each well.
-
Add the serially diluted test inhibitors to the wells. Include control wells with no inhibitor (maximum polarization) and wells with a saturating concentration of a known potent inhibitor (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.
Western Blotting for Hsp90 Client Protein Degradation
This technique is used to assess the downstream effect of Hsp90 inhibition on the stability of its client proteins.
Materials:
-
Cancer cell lines of interest
-
Cell culture media and supplements
-
Test inhibitors (this compound and pan-Hsp90 inhibitors)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1), Hsp70, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitors for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imager and quantify the band intensities relative to the loading control.
MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Hsp90 inhibitors.
Materials:
-
Cancer cell lines of interest
-
Cell culture media and supplements
-
Test inhibitors (this compound and pan-Hsp90 inhibitors)
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Seed cells at an optimized density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitors. Include vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting the data on a dose-response curve.
Conclusion
The choice between this compound and a pan-Hsp90 inhibitor is highly dependent on the specific research question.
-
This compound is an invaluable tool for investigating the specific roles of the Grp94 isoform of Hsp90 in the endoplasmic reticulum. Its high selectivity makes it ideal for dissecting the contribution of Grp94 to the folding and trafficking of particular client proteins, such as HER2, without the confounding effects of pan-Hsp90 inhibition, such as the induction of the heat shock response. This makes it particularly relevant for studies in cancers dependent on specific cell surface receptors or secreted proteins that are processed through the ER.
-
Pan-Hsp90 inhibitors (e.g., Luminespib, Ganetespib, Tanespimycin) remain powerful research tools for studying the broad consequences of inhibiting the cytosolic Hsp90 chaperone machinery. They are suitable for investigating cancers with a general "addiction" to Hsp90 for maintaining a wide array of oncoproteins. However, researchers must be mindful of their off-target effects on other Hsp90 isoforms and the induction of the heat shock response, which can complicate data interpretation and may not be representative of a clinically translatable, isoform-specific approach.
This guide provides a foundational framework for the comparative analysis of these two classes of Hsp90 inhibitors. The provided data, protocols, and pathway diagrams are intended to empower researchers to make informed decisions and design rigorous experiments to advance our understanding of Hsp90 biology in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PU-WS13 and Other Selective Grp94 Inhibitors
The endoplasmic reticulum (ER) resident heat shock protein 90 (Hsp90) paralog, Glucose-regulated protein 94 (Grp94), has emerged as a significant therapeutic target for a range of diseases, including cancer, glaucoma, and inflammatory conditions.[1][2][3] Unlike the cytosolic Hsp90 isoforms, Grp94 has a more specialized set of client proteins, primarily involved in cell signaling, adhesion, and immunity, such as integrins, Toll-like receptors, and immunoglobulins.[2][3][4] The development of isoform-selective inhibitors is crucial to minimize the toxic side effects associated with pan-Hsp90 inhibition.[4][5] This guide provides a detailed comparison of PU-WS13, a potent and selective Grp94 inhibitor, with other selective inhibitors, including those derived from the radamide (B610408) (RDA) scaffold.
Performance and Selectivity: A Quantitative Comparison
The selectivity of Grp94 inhibitors for their target over other Hsp90 paralogs (Hsp90α, Hsp90β, and TRAP1) is a critical determinant of their therapeutic potential. This compound, a purine-based compound, demonstrates high affinity for Grp94 with excellent selectivity over other isoforms.[1] Radamide (RDA), a chimera of the natural products radicicol (B1680498) and geldanamycin, and its analogs represent another important class of Grp94-targeting compounds.[1][4][5]
Table 1: Inhibitor Potency against Grp94
| Inhibitor | Type | Grp94 Affinity (IC50/EC50/Kd) | Reference |
| This compound | Purine-based | 0.22 µM (EC50) | [1][6] |
| PU-H54 | Purine-based | 11.77 µM (IC50) | [1] |
| RDA Analog (Compound 4) | Radamide analog | 390 nM (Kd) | [1] |
| RDA Analog (Compound 38) | Radamide analog | 820 nM (Kd) | [4][5] |
| BnIm | Resorcinol-based | 0.2 µM (IC50) | [1] |
| KUNG29 | Resorcinol-based | 0.2 µM (IC50) | [1] |
Table 2: Isoform Selectivity Profile of Key Inhibitors
| Inhibitor | Grp94 IC50/EC50 | Hsp90α/β IC50/EC50 | TRAP1 IC50/EC50 | Selectivity (Fold vs Hsp90α/β) | Reference |
| This compound | 0.22 µM | >25 µM | 7.3 µM | >100-fold | [1][6] |
| PU-H54 | 11.77 µM | >250 µM | 54.1 µM | >21-fold | [1] |
| BnIm | 0.2 µM | 2.4 µM (Hsp90α) | Not Reported | 12-fold | [1] |
| KUNG29 | 0.2 µM | Not Reported | Not Reported | 41-fold (vs Hsp90α) | [1] |
Mechanism of Action and Cellular Effects
Grp94 inhibitors exert their effects by binding to the N-terminal ATP-binding pocket of the chaperone, which disrupts the ATP-driven conformational changes necessary for client protein folding and maturation.[7] This leads to the degradation of Grp94-dependent client proteins through pathways like the ER-associated degradation (ERAD) and autophagy.[1]
The selective inhibition of Grp94 has demonstrated significant therapeutic potential in various disease models:
-
Oncology : Grp94 inhibition leads to the degradation of key proteins involved in cancer progression, such as integrins, which are crucial for metastasis.[1][3] this compound has been shown to reduce the viability of HER2-overexpressing breast cancer cells and induce apoptosis.[8] In preclinical models of triple-negative breast cancer (TNBC), this compound treatment reduced tumor growth, decreased the population of immunosuppressive M2-like macrophages, and increased the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment.[9][10][11] Analogs of RDA have shown anti-proliferative effects against multiple myeloma cell lines.[4][5]
-
Glaucoma : Grp94 is involved in the clearance of mutant myocilin, a protein implicated in primary open-angle glaucoma.[4] Grp94 inhibitors have been shown to promote the degradation of mutant myocilin, suggesting a potential therapeutic application.[1]
Below is a diagram illustrating the general signaling pathway affected by Grp94 inhibition.
Caption: Mechanism of Grp94 inhibition leading to client protein degradation.
Experimental Protocols
The evaluation and comparison of Grp94 inhibitors rely on a set of standardized biochemical and cell-based assays.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity of inhibitors to Grp94 and other Hsp90 isoforms, allowing for the assessment of potency and selectivity.
-
Principle : The assay measures the change in polarization of fluorescently labeled ligands that bind to Hsp90 proteins. When a small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Hsp90 protein, its tumbling is restricted, leading to an increase in polarization. Competitive inhibitors will displace the fluorescent ligand, causing a decrease in polarization.
-
Reagents :
-
Recombinant human Grp94, Hsp90α, Hsp90β, or TRAP1 protein.
-
A fluorescently labeled Hsp90 ligand (e.g., Cy3B-GM).
-
Test inhibitor (e.g., this compound, RDA).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL BSA, 0.01% NP40, 2 mM DTT).
-
-
Procedure :
-
A mixture of the Hsp90 protein and the fluorescent ligand is incubated to allow binding to reach equilibrium.
-
Serial dilutions of the test inhibitor are added to the mixture.
-
The plate is incubated, typically at 4°C, for 24 hours.
-
Fluorescence polarization values are measured using a plate reader with appropriate excitation and emission filters.
-
The concentration of inhibitor that displaces 50% of the bound fluorescent ligand (IC50) is calculated by fitting the data to a dose-response curve.[6]
-
The workflow for a typical FP assay is depicted below.
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Cell Viability and Proliferation Assays
These assays determine the effect of Grp94 inhibitors on the survival and growth of cancer cells.
-
Principle : Assays like the CellTiter-Glo® Luminescent Cell Viability Assay quantify the amount of ATP present, which is an indicator of metabolically active, viable cells.[6] A decrease in the luminescent signal corresponds to a reduction in cell viability.
-
Procedure :
-
Cancer cell lines (e.g., SKBr3, RPMI 8226) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Luminescence is measured using a plate reader.
-
The GI50 (concentration causing 50% growth inhibition) is determined from the dose-response curve.[2]
-
Western Blot Analysis for Client Protein Degradation
This technique is used to visualize the effect of Grp94 inhibition on the levels of its client proteins.
-
Principle : Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by size via gel electrophoresis.
-
Procedure :
-
Cells are treated with the Grp94 inhibitor for a set time (e.g., 24 hours).
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to a Grp94 client protein (e.g., Integrin, HER2, Akt) and a loading control (e.g., β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured. A reduction in the band intensity for the client protein indicates degradation.[12]
-
Conclusion
The development of Grp94-selective inhibitors represents a promising therapeutic strategy that avoids the broader toxicity associated with pan-Hsp90 inhibition. This compound stands out as a highly potent and selective inhibitor, with an EC50 in the sub-micromolar range and over 100-fold selectivity against cytosolic Hsp90 isoforms.[1][6] Both purine-based inhibitors like this compound and scaffolds derived from radamide have demonstrated significant anti-cancer activity in preclinical models by targeting specific Grp94 client proteins essential for tumor growth, metastasis, and immune evasion.[4][9][11] The continued investigation and optimization of these selective inhibitors are crucial for their potential translation into clinical applications for a variety of challenging diseases.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resorcinol-Based Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transformation of the Non-Selective Aminocyclohexanol-Based Hsp90 Inhibitor into a Grp94-Seletive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Radamide Analogs as Grp94 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. This compound | CAS:1454619-14-7 | Grp94-specific Hsp90 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. mdpi.com [mdpi.com]
- 8. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of PU-WS13 through Grp94 siRNA Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a targeted inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of the pharmacological inhibitor PU-WS13 and genetic knockdown of its target, the Endoplasmic Reticulum (ER) chaperone Grp94, in validating cellular effects.
This document outlines the comparative efficacy of this compound, a selective Grp94 inhibitor, against Grp94 silencing using small interfering RNA (siRNA). The data presented herein supports the on-target activity of this compound, demonstrating that its cellular effects phenocopy the genetic knockdown of Grp94. This guide will delve into the experimental data, detailed protocols, and the underlying signaling pathways.
Comparative Analysis of this compound and Grp94 siRNA
To objectively assess the congruency between chemical inhibition and genetic silencing of Grp94, various cellular assays are employed. The primary endpoints typically include cell viability, induction of apoptosis, and the degradation of Grp94 client proteins, such as the HER2 receptor tyrosine kinase in relevant cancer cell lines (e.g., SKBr3 breast cancer cells).
Table 1: Comparative Effects of this compound and Grp94 siRNA on Cellular Phenotypes
| Parameter Assessed | This compound Treatment | Grp94 siRNA Knockdown | Key Findings & References |
| Cell Viability | Dose-dependent decrease in viability of HER2-positive breast cancer cells. | Significant reduction in the viability of cancer cells upon Grp94 silencing. | Both approaches demonstrate that cancer cell survival is dependent on Grp94 function. |
| Apoptosis | Induction of apoptosis in cancer cells. | Triggers apoptosis in various cancer cell lines.[1] | The pro-apoptotic effects of this compound are consistent with the genetic removal of its target. |
| Tumor Growth | Significant reduction in tumor volume in vivo.[2][4] | Not directly compared in the same in vivo model as this compound in the available literature. | This compound's anti-tumor activity in vivo is strongly indicative of on-target Grp94 inhibition. |
| Client Protein Levels (e.g., HER2) | Leads to the degradation of Grp94 client proteins like HER2. | Downregulation of Grp94 results in the destabilization and degradation of its client proteins. | Confirms that this compound disrupts the chaperoning function of Grp94, mirroring the effect of its absence. |
| Tumor Microenvironment | Decreases M2-like macrophages and increases CD8+ T cells.[2][4] | The specific impact on the tumor microenvironment has not been as extensively studied as this compound. | Highlights a key mechanism of this compound's anti-cancer activity mediated through Grp94. |
Note: The data presented is a qualitative synthesis from multiple studies. Direct quantitative comparisons from a single head-to-head study are limited. The provided references should be consulted for specific experimental details.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for Grp94 siRNA knockdown and a cell viability assay.
Grp94 siRNA/shRNA Knockdown Protocol
Genetic knockdown of Grp94 can be achieved through transient transfection of siRNA or stable transduction using lentiviral vectors expressing short hairpin RNA (shRNA).
1. Cell Seeding:
-
Plate the target cells (e.g., SKBr3) in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection/transduction.
2. siRNA Transfection (Transient Knockdown):
-
Prepare two tubes for each well to be transfected.
-
Tube A: Dilute Grp94-specific siRNA (and a non-targeting control siRNA) in serum-free medium.
-
Tube B: Dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complex to the cells in fresh serum-free medium.
-
After 4-6 hours, replace the medium with complete growth medium.
-
Cells are typically harvested for analysis 48-72 hours post-transfection.
3. shRNA Lentiviral Transduction (Stable Knockdown):
-
Produce lentiviral particles carrying Grp94-specific shRNA (and a control shRNA) in a packaging cell line (e.g., HEK293T).
-
On the day of transduction, replace the medium of the target cells with fresh medium containing Polybrene (a transduction enhancer).
-
Add the lentiviral particles to the cells.
-
After 24 hours, replace the medium with fresh complete growth medium.
-
48-72 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to generate a stable cell line with constitutive Grp94 knockdown.[6][7][8]
4. Verification of Knockdown:
-
Assess the efficiency of Grp94 knockdown at the mRNA level using RT-qPCR and at the protein level using Western blotting.
Cell Viability Assay (Crystal Violet Staining)
1. Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-range of this compound or transfect/transduce with Grp94 siRNA/shRNA as described above. Include appropriate vehicle and non-targeting controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
2. Staining:
-
Carefully remove the culture medium from each well.
-
Gently wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells by adding a 4% paraformaldehyde solution and incubate for 15 minutes at room temperature.
-
Wash the wells again with PBS.
-
Add a 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Allow the plate to air dry completely.
3. Quantification:
-
Solubilize the stained cells by adding a 10% acetic acid solution to each well.
-
Agitate the plate on a shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 590 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable, adherent cells.
Visualizing the Molecular Mechanisms and Experimental Processes
To further elucidate the role of Grp94 and the experimental approach to validate this compound, the following diagrams are provided.
Grp94 Signaling Pathway and Client Proteins
Grp94, located in the endoplasmic reticulum, is a crucial molecular chaperone responsible for the proper folding and maturation of a specific set of client proteins.[9][10] Many of these clients are involved in key oncogenic signaling pathways. Its clientele includes integrins, Toll-like receptors (TLRs), and receptor tyrosine kinases like HER2. By ensuring the correct conformation and stability of these proteins, Grp94 plays a pivotal role in cell adhesion, immunity, and cell proliferation.[11][12] Inhibition of Grp94, either by this compound or siRNA, disrupts these pathways, leading to cell stress and apoptosis.
Experimental Workflow for Validating this compound with Grp94 siRNA
The validation of a targeted inhibitor's specificity is a systematic process. The workflow begins with parallel treatments of a relevant cell line with the inhibitor and a genetic knockdown of the target. The phenotypic outcomes are then assessed through various cellular and molecular assays, and the results are compared to establish on-target activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. shRNA knockdown [protocols.io]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Essential roles of grp94 in gut homeostasis via chaperoning canonical Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GRP94 Inhibitors: PU-WS13 and BnIm
A detailed examination of the efficacy, mechanism of action, and experimental foundations of two selective Glucose-Regulated Protein 94 (GRP94) inhibitors, PU-WS13 and BnIm, for researchers and drug development professionals.
This guide provides a comparative analysis of this compound and BnIm, two small molecule inhibitors targeting the endoplasmic reticulum (ER) resident heat shock protein 90 (Hsp90) isoform, GRP94. Overexpression of GRP94 is associated with poor prognosis in several cancers, making it a compelling therapeutic target.[1][2] Both this compound and BnIm have demonstrated potential in preclinical models, but they have been investigated in different contexts, highlighting distinct aspects of their therapeutic utility.
Efficacy and Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound and BnIm from various preclinical studies. It is important to note that a direct head-to-head comparison in the same experimental model is not yet available in the published literature.
Table 1: Quantitative Efficacy Data for this compound
| Metric | Cell Line/Model | Result | Reference |
| Tumor Growth Inhibition | 4T1 murine breast cancer model (in vivo) | Significant reduction in tumor growth from day 8 post-treatment (p = 0.0402) | [3][4] |
| Reduction of M2-like Macrophages | 4T1 murine breast cancer model (in vivo) | Significant decrease in CD206+ cells (p = 0.0056) | [4] |
| Increase in CD8+ T Cells | 4T1 murine breast cancer model (in vivo) | Significant increase in CD8+ cells in the tumor microenvironment (p = 0.0303) | [3] |
| Cell Viability | HER2-overexpressing breast cancer cells (in vitro) | Impaired cell viability upon Grp94 inhibition with this compound | [5] |
| Apoptosis Induction | Multiple Myeloma (MM) cells (in vitro) | Significantly inhibited the growth of multiple human MM cells | [6] |
Table 2: Quantitative Efficacy Data for BnIm and its Analogs
| Metric | Compound | Assay | Result | Selectivity (over Hsp90α) | Reference |
| IC50 | BnIm | Fluorescence Polarization | - | ~12-fold | [2][7] |
| IC50 | KUNG29 (BnIm analog) | Fluorescence Polarization | Improved affinity over BnIm | - | [7] |
| IC50 | Compound 30 (BnIm analog) | Not specified | 540 nM | 73-fold | [7] |
| Anti-migratory Activity | Metastatic cancer cell lines | Potent anti-migratory effects | [7] | - |
Mechanism of Action
Both this compound and BnIm are selective inhibitors of GRP94, an ER-localized molecular chaperone responsible for the proper folding and maturation of a specific set of client proteins involved in cell adhesion, signaling, and immune responses.[1]
This compound , a purine-based inhibitor, targets the N-terminal ATP-binding pocket of GRP94.[6][8] Its inhibition of GRP94 leads to the degradation of client proteins, such as HER2, and disrupts signaling pathways crucial for cancer cell survival and proliferation.[5] A significant aspect of its mechanism in the tumor microenvironment involves the reduction of immunosuppressive M2-like macrophages and an increase in cytotoxic CD8+ T cells, thereby promoting an anti-tumor immune response.[3][4]
BnIm and its derivatives are resorcinol-based inhibitors that also bind to the N-terminal ATP-binding site of GRP94.[1][2] Their selectivity is attributed to the exploitation of a unique hydrophobic pocket within GRP94 that is not present in other Hsp90 isoforms.[1][2] The inhibition of GRP94 by BnIm disrupts the maturation and trafficking of client proteins such as integrins, Toll-like receptors (TLRs), and the Wnt co-receptor LRP6, which are critical for cancer cell migration, invasion, and survival.[1][9]
Signaling Pathways
The inhibition of GRP94 by this compound and BnIm impacts several key signaling pathways implicated in cancer progression.
Caption: GRP94 inhibition by this compound and BnIm.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and BnIm.
In Vivo Tumor Growth Assay (this compound)
-
Model: 4T1 murine breast cancer cells were implanted into the mammary fat pads of BALB/c mice.[4]
-
Treatment: Mice were treated daily with this compound (e.g., 15 mg/kg) or a vehicle control, starting from day 11 post-implantation.[4]
-
Measurement: Tumor volume was measured daily. At the end of the experiment, tumors were excised for further analysis, including immunohistochemistry for CD206+ and CD8+ cells.[3][4]
Caption: Workflow for in vivo efficacy testing.
Cell Viability and Apoptosis Assays
-
Cell Culture: Cancer cell lines (e.g., HER2-overexpressing breast cancer cells, multiple myeloma cells) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the GRP94 inhibitor (this compound or BnIm) or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Measurement: Cell viability can be assessed using assays such as the MTS or CCK-8 assay, which measure metabolic activity.[10]
-
Apoptosis Measurement: Apoptosis can be determined by methods like Western blotting for cleavage of PARP or caspase-3, or by flow cytometry using Annexin V/Propidium Iodide staining.
Fluorescence Polarization (FP) Assay for GRP94 Binding
-
Principle: This is a competitive binding assay to determine the IC50 of an inhibitor. A fluorescently labeled ligand (e.g., FITC-geldanamycin) that binds to GRP94 is used.
-
Procedure: Recombinant GRP94 is incubated with the fluorescent ligand. Increasing concentrations of the test inhibitor (e.g., BnIm) are added.
-
Measurement: The fluorescence polarization of the solution is measured. Displacement of the fluorescent ligand by the inhibitor results in a decrease in polarization. The IC50 is calculated from the dose-response curve.
Conclusion
Both this compound and BnIm are promising selective inhibitors of GRP94 with demonstrated anti-cancer activities in preclinical models. This compound has shown significant efficacy in a breast cancer model, notably through its immunomodulatory effects on the tumor microenvironment. BnIm and its analogs have demonstrated potent anti-migratory effects and high selectivity for GRP94, suggesting their potential in treating metastatic cancers.
Future research should focus on direct comparative studies of these inhibitors in various cancer models to better delineate their relative efficacy and therapeutic potential. Further investigation into their pharmacokinetic and pharmacodynamic properties will also be crucial for their clinical translation. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field of GRP94-targeted cancer therapy.
References
- 1. Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Second Generation Grp94-selective Inhibitors Provide Opportunities for the Inhibition of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Glycosylation-Induced Pathologic Protein Conformations as a Tool to Guide the Selection of Biologically Active Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Assessing the Specificity of PU-WS13 Against Hsp90 Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Hsp90 inhibitor PU-WS13's specificity against the four major human Hsp90 isoforms: Hsp90α, Hsp90β, GRP94, and TRAP-1. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and application of this compound in research and development.
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer and other diseases. The Hsp90 family in humans consists of four isoforms: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident GRP94 (or Hsp90b1), and the mitochondrial TRAP-1. While pan-Hsp90 inhibitors have shown therapeutic promise, their lack of isoform selectivity can lead to off-target effects and toxicity. This has driven the development of isoform-selective inhibitors like this compound, a purine-based compound designed for enhanced specificity.
Comparative Analysis of this compound Specificity
Biochemical assays are critical in determining the binding affinity and inhibitory activity of compounds against specific Hsp90 isoforms. Fluorescence polarization (FP) competition assays and ATPase activity assays are standard methods to quantify these interactions.
A study by Rodina et al. (2013) screened a library of purine-scaffold compounds, including this compound, against Hsp90α, Hsp90β, GRP94, and TRAP-1.[1] Their findings demonstrated that this compound is a potent and selective inhibitor of GRP94. The study reported that GRP94-selective compounds, such as this compound, exhibited a greater than 100-fold preference for GRP94 over the cytosolic isoforms Hsp90α and Hsp90β, and a 10- to 100-fold preference over the mitochondrial isoform TRAP-1.[1]
Table 1: Specificity Profile of this compound Against Hsp90 Isoforms
| Hsp90 Isoform | Cellular Location | This compound Selectivity | Reference |
| Hsp90α | Cytosol | >100-fold lower affinity than for GRP94 | [1] |
| Hsp90β | Cytosol | >100-fold lower affinity than for GRP94 | [1] |
| GRP94 | Endoplasmic Reticulum | High Affinity | [1][2] |
| TRAP-1 | Mitochondria | 10 to 100-fold lower affinity than for GRP94 | [1] |
Experimental Protocols
The determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to assess the interaction of this compound with Hsp90 isoforms.
Fluorescence Polarization (FP) Competition Assay
This assay measures the binding of a fluorescently labeled probe to an Hsp90 isoform and the displacement of this probe by a competitive inhibitor, such as this compound.
Materials:
-
Purified recombinant human Hsp90α, Hsp90β, GRP94, and TRAP-1 proteins.
-
Fluorescently labeled probe (e.g., FITC-geldanamycin or a custom purine-based fluorescent probe).[3]
-
This compound and other control inhibitors.
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/ml bovine gamma globulin (BGG), and 2 mM DTT.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in assay buffer containing a final DMSO concentration of 1%.
-
Reaction Setup: To each well of the microplate, add the Hsp90 isoform to a final concentration of 6 nM.[4]
-
Add the serially diluted this compound or control inhibitor to the wells.
-
Incubate the plate for 1 hour at room temperature to allow for inhibitor binding.[4]
-
Add the fluorescently labeled probe to a final concentration of 5 nM.[4]
-
Incubate the plate for an additional 20 hours at 4°C with gentle shaking.[4]
-
Measurement: Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90 isoforms and the inhibition of this activity by this compound. A common method is the malachite green-based colorimetric assay that detects the release of inorganic phosphate (B84403) (Pi).[5]
Materials:
-
Purified recombinant human Hsp90α, Hsp90β, GRP94, and TRAP-1 proteins.
-
This compound and other control inhibitors.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, and 6 mM MgCl₂.
-
ATP solution.
-
Malachite Green Reagent.
-
Phosphate standard solution.
-
Clear, flat-bottom 96-well microplates.
-
A microplate reader capable of measuring absorbance at ~620 nm.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
Reaction Setup: To each well of the microplate, add the Hsp90 isoform (e.g., 2-5 µM).[6]
-
Add the serially diluted this compound or control inhibitor.
-
Pre-incubate the plate at 37°C for 15-30 minutes.[6]
-
Initiate Reaction: Add ATP to a final concentration that is approximately at the Km for the specific isoform.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes) to allow for ATP hydrolysis.[6]
-
Stop Reaction and Develop Color: Add the Malachite Green reagent to stop the reaction and initiate color development.
-
Incubate for 15-20 minutes at room temperature.[6]
-
Measurement: Measure the absorbance at approximately 620 nm.
-
Data Analysis: Generate a phosphate standard curve. Calculate the amount of Pi released in each reaction and determine the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Conclusion
The available evidence strongly indicates that this compound is a GRP94-selective Hsp90 inhibitor. This specificity makes it a valuable tool for studying the unique functions of GRP94 in cellular processes and as a potential therapeutic agent with a more targeted mechanism of action compared to pan-Hsp90 inhibitors. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify and further explore the isoform-specific effects of this compound and other Hsp90 inhibitors.
References
- 1. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation of the Non-Selective Aminocyclohexanol-Based Hsp90 Inhibitor into a Grp94-Seletive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of purine-scaffold fluorescent probes for heat shock protein 90 with use in flow cytometry and fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of hsp90 paralogs: Uncovering the role of helix 1 in Grp94-selective ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the On-Target Effects of PU-WS13 on HER2 Degradation: A Comparative Guide
For researchers and professionals in drug development, validating the on-target effects of novel therapeutic compounds is a critical step. This guide provides a comparative analysis of PU-WS13, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), focusing on its efficacy in promoting the degradation of the Human Epidermal Growth Factor Receptor 2 (HER2). We compare its performance with other known HER2-targeting agents and provide detailed experimental protocols to assist in the replication and validation of these findings.
Mechanism of Action: this compound-Induced HER2 Degradation
This compound selectively targets Grp94, an endoplasmic reticulum-resident molecular chaperone. Grp94 plays a crucial role in the conformational maturation and stability of a specific subset of proteins, including HER2, at the plasma membrane. By inhibiting the ATPase activity of Grp94, this compound disrupts the chaperone's function, leading to the destabilization and subsequent degradation of its client proteins. In the context of HER2-overexpressing cancer cells, this targeted inhibition results in the removal of HER2 from the cell surface, thereby abrogating its downstream oncogenic signaling.
Caption: Mechanism of this compound-induced HER2 degradation.
Comparative Analysis of HER2 Degradation
The efficacy of this compound in promoting HER2 degradation is best understood in comparison to other therapeutic agents that target the HER2 pathway. This section presents quantitative data from various studies to facilitate a comparative assessment.
Quantitative Comparison of HER2 Degraders
| Compound/Agent | Mechanism of Action | Cell Line | Concentration | HER2 Degradation (%) | Reference |
| This compound | Grp94 Inhibition | SKBr3 | 0.5 µM | ~25% | [1] |
| 2.5 µM | ~50% | [1] | |||
| 12.5 µM | >75% | [1] | |||
| Trastuzumab | Anti-HER2 Antibody | BT474-TR | 20 µg/ml | ~40% (with ATG9A) | [2] |
| AUY922 | Pan-Hsp90 Inhibition | OE19 | 50 nM | Significant | [3] |
| ESO26 | 100 nM | Significant | [3] | ||
| Antibody-PROTAC | PROTAC-mediated | SK-BR-3 | 100 nM | ~95% | [4] |
Note: The data presented above are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
To aid researchers in validating the on-target effects of this compound, this section provides detailed protocols for key experiments.
Western Blot Analysis of HER2 Degradation
This protocol outlines the steps to quantify the reduction in HER2 protein levels following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture HER2-overexpressing breast cancer cells (e.g., SK-BR-3 or BT-474) in appropriate media.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto a 4-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total HER2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HER2 signal to the loading control signal.
-
Calculate the percentage of HER2 degradation relative to the vehicle-treated control.
Caption: Western Blot workflow for HER2 degradation analysis.
Immunofluorescence for HER2 Localization
This protocol allows for the visualization of HER2 protein localization and its potential internalization and degradation upon this compound treatment.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate to 50-70% confluency.
-
Treat cells with this compound or a vehicle control as described for the Western blot.
2. Fixation and Permeabilization:
-
After treatment, wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
3. Blocking and Antibody Staining:
-
Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against HER2 (e.g., 1:200 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a confocal or fluorescence microscope.
Caption: Immunofluorescence workflow for HER2 localization.
HER2 Ubiquitination Assay
This immunoprecipitation-based protocol is designed to detect the ubiquitination of HER2, a key step in proteasomal degradation.
1. Cell Culture and Treatment:
-
Culture cells and treat with this compound as previously described.
-
Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
2. Cell Lysis:
-
Lyse cells in a modified RIPA buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide).
3. Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-HER2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
4. Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated HER2.
-
The membrane can be stripped and re-probed with an anti-HER2 antibody to confirm the immunoprecipitation of HER2.
Caption: HER2 ubiquitination assay workflow.
Conclusion
This compound represents a promising therapeutic strategy for HER2-positive cancers by inducing the degradation of the HER2 oncoprotein. The data and protocols presented in this guide provide a framework for researchers to validate and compare the on-target effects of this compound against other HER2-targeting agents. Rigorous and standardized experimental approaches are essential for the continued development and evaluation of this novel class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ATG9A loss confers resistance to trastuzumab via c-Cbl mediated Her2 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitor, AUY922, debilitates intrinsic and acquired lapatinib-resistant HER2-positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Apoptotic Effects of PU-WS13 and PU-H71
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic effects of two prominent heat shock protein 90 (HSP90) family inhibitors: PU-WS13 and PU-H71. While both compounds target HSP90 chaperones, they exhibit distinct isoform selectivities, leading to different mechanisms of action and potencies in inducing programmed cell death, or apoptosis. This document synthesizes available experimental data to offer a clear, objective comparison for researchers in oncology and drug development.
At a Glance: Key Differences in Apoptotic Induction
| Feature | This compound | PU-H71 |
| Primary Target | Glucose-regulated protein 94 (GRP94), the ER-resident HSP90 paralog. | Cytosolic HSP90α and HSP90β. |
| Potency (IC50 for Apoptosis) | Higher concentrations required (e.g., 12.63 µM in 4T1 cells).[1] | High potency at lower concentrations (e.g., 0.1-1.5 µM in glioma cell lines). |
| Primary Mechanism of Apoptosis | Indirect; often linked to immunomodulatory effects or degradation of specific client proteins like EGFR at high concentrations.[2][3] | Direct induction via Endoplasmic Reticulum (ER) stress and the mitochondrial (intrinsic) pathway. |
| Effect on Bcl-2 Family Proteins | Not well-documented. | Downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax. |
| Caspase Activation | Not extensively detailed in available literature. | Activates executioner caspases (e.g., caspase-3 and -7).[4] |
Delving into the Mechanisms of Apoptotic Action
PU-H71: A Direct Inducer of the Intrinsic Apoptotic Pathway
PU-H71, a potent inhibitor of the cytosolic HSP90 isoforms, triggers apoptosis through a well-defined cascade of cellular events. Its primary mechanism involves the induction of ER stress and the subsequent activation of the mitochondrial pathway of apoptosis.
Upon treatment with PU-H71, cancer cells exhibit:
-
ER Stress and the Unfolded Protein Response (UPR): Inhibition of HSP90 leads to an accumulation of misfolded client proteins in the endoplasmic reticulum, triggering the UPR.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This is a critical step controlled by the Bcl-2 family of proteins. PU-H71 has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the permeabilization of the mitochondrial membrane.
-
Cytochrome c Release and Apoptosome Formation: The compromised mitochondrial membrane releases cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome.
-
Caspase Activation: The apoptosome activates initiator caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3 and -7. These executioner caspases are responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.
This compound: An Indirect Modulator of Cell Survival
In contrast to PU-H71, the apoptotic effects of this compound, a selective inhibitor of the ER-resident HSP90 paralog GRP94, appear to be more indirect and context-dependent. At lower concentrations, this compound primarily exerts immunomodulatory effects by altering the tumor microenvironment. Apoptosis is generally observed at significantly higher concentrations.
The pro-apoptotic activity of this compound is thought to be mediated by:
-
Degradation of Key Client Proteins: GRP94 is essential for the proper folding and stability of a specific subset of proteins. Inhibition of GRP94 by this compound can lead to the degradation of client proteins crucial for cancer cell survival, such as the Epidermal Growth Factor Receptor (EGFR). The loss of EGFR signaling can subsequently trigger apoptosis.[2][3]
-
Immunomodulation: this compound has been shown to decrease the population of M2-like tumor-associated macrophages (TAMs), which are known to promote tumor growth and suppress anti-tumor immunity. By altering the immune landscape of the tumor, this compound may indirectly contribute to cancer cell death.
Quantitative Comparison of Apoptotic Potency
Direct comparative studies under identical experimental conditions are limited. However, data from independent studies suggest a significant difference in the potency of PU-H71 and this compound in inducing apoptosis.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| PU-H71 | Various Glioma Cell Lines | Cell Viability | 0.1 - 1.5 µM | |
| PU-H71 | Triple-Negative Breast Cancer Cells | Cell Viability | ~1 µM (induced 65-80% cell death after 72h) | |
| This compound | 4T1 Murine Breast Cancer Cells | Cytotoxicity (MTS assay) | 12.63 µM | [1] |
These data highlight that PU-H71 is substantially more potent in directly inducing cancer cell death than this compound.
Experimental Protocols
For researchers looking to investigate the apoptotic effects of these compounds, the following are standard protocols for key apoptosis assays.
1. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Induce apoptosis in your target cells by treating with this compound or PU-H71 for the desired time and concentration. Include untreated and vehicle-treated controls.
-
Harvest cells and wash with cold 1X PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
-
Procedure:
-
Treat cells with this compound or PU-H71 to induce apoptosis.
-
Fix and permeabilize the cells to allow entry of the TdT enzyme and labeled nucleotides.
-
Incubate the cells with the TdT enzyme and a solution containing labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP).
-
If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled antibody that recognizes the incorporated nucleotide.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Visualize and quantify the TUNEL-positive cells using fluorescence microscopy or flow cytometry.
-
Conclusion
PU-H71 and this compound induce apoptosis through distinct mechanisms and with significantly different potencies. PU-H71 acts as a direct and potent inducer of the intrinsic apoptotic pathway by targeting cytosolic HSP90. In contrast, this compound, a GRP94 inhibitor, primarily exhibits immunomodulatory effects, with apoptosis being a secondary consequence at higher concentrations, likely due to the degradation of specific client proteins. For researchers focused on direct induction of apoptosis in cancer cells, PU-H71 presents as the more potent agent. However, the unique immunomodulatory properties of this compound may offer therapeutic advantages in specific contexts, warranting further investigation. This guide provides a foundational understanding to aid in the selection and application of these inhibitors in preclinical research and drug development.
References
Unveiling the Potency of PU-WS13: A Comparative Guide to its Anti-Cancer Activity in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the Grp94 inhibitor PU-WS13's performance against other Hsp90 inhibitors. Supported by experimental data, this document provides a comprehensive overview of its activity across various cancer cell lines, details key experimental protocols, and visualizes the underlying biological pathways.
This compound is a selective inhibitor of Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum-resident member of the Heat shock protein 90 (Hsp90) family. By targeting Grp94, this compound disrupts the folding and stability of a specific subset of client proteins, many of which are crucial for cancer cell survival, proliferation, and immune evasion. This guide delves into the cross-validation of this compound's activity, offering a comparative analysis with other Hsp90 inhibitors to inform future research and drug development strategies.
Comparative Efficacy of this compound and Other Hsp90 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other notable Hsp90 inhibitors across a range of cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| 4T1 | Triple-Negative Breast Cancer | 12.63[1] |
Table 2: Comparative IC50 Values of Pan-Hsp90 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Ganetespib (B611964) | DU145 | Prostate Cancer | 12[2] |
| PC3 | Prostate Cancer | 77[2] | |
| LNCaP | Prostate Cancer | 8[2] | |
| VCaP | Prostate Cancer | 7[2] | |
| MG63 | Osteosarcoma | 43[3] | |
| C2 | Canine Mast Cell Tumor | 19[3] | |
| BR | Canine Mast Cell Tumor | 4[3] | |
| Luminespib | NCI-N87 | Gastric Cancer | 2 - 40[4] |
| BEAS-2B | Normal Lung Epithelium | 28.49[4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as assay duration and cell density. Direct comparison between different studies should be made with caution.
Delving into the Mechanism: Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects through distinct signaling pathways. In HER2-overexpressing breast cancers, it disrupts the stability of the HER2 receptor, a key driver of tumor growth. Furthermore, this compound has been shown to modulate the tumor microenvironment, a critical factor in cancer progression and immune response.
Caption: this compound inhibits Grp94, leading to HER2 destabilization and downstream pathway inhibition.
Caption: this compound modulates the tumor microenvironment by decreasing immunosuppressive M2 macrophages and increasing cytotoxic CD8+ T cells.[1][5][6][7]
Experimental Corner: Detailed Methodologies
To ensure reproducibility and facilitate further investigation, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol outlines the measurement of cell viability in response to this compound treatment using a colorimetric MTS assay.
Caption: Workflow for determining cell viability using the MTS assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis
This protocol describes the detection of protein expression levels in response to this compound treatment.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., HER2, p-Akt, Akt, PARP, Caspase-3, GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the quantification of apoptotic cells following treatment with this compound using flow cytometry.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
This guide provides a foundational understanding of this compound's activity and a framework for its further investigation. The provided data and protocols aim to facilitate objective comparisons and guide future research in the development of novel cancer therapeutics.
References
- 1. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
PU-WS13 and Hsp70 Induction: A Comparative Guide for Researchers
For researchers in oncology, neurodegenerative diseases, and other fields where cellular stress responses are critical, understanding the specific effects of molecular inhibitors is paramount. This guide provides a detailed comparison of the GRP94-selective inhibitor, PU-WS13, and pan-Hsp90 inhibitors, focusing on their differential impact on the induction of Heat Shock Protein 70 (Hsp70).
Executive Summary
Pan-inhibition of Heat Shock Protein 90 (Hsp90) is a validated therapeutic strategy, but it often triggers a compensatory heat shock response, leading to the upregulation of Hsp70, which can confer cytoprotection and potentially limit therapeutic efficacy. This compound, as a selective inhibitor of the endoplasmic reticulum-resident Hsp90 isoform GRP94 (also known as HSP90B1), offers a more targeted approach. Experimental evidence with GRP94-selective inhibitors demonstrates a key advantage over pan-inhibitors: the avoidance of a significant Hsp70 induction. This guide will delve into the underlying mechanisms, present the supporting data, and provide detailed experimental protocols for verification.
Signaling Pathway: Hsp90 Inhibition and HSF1-Mediated Hsp70 Induction
The induction of Hsp70 by pan-Hsp90 inhibitors is a direct consequence of the activation of Heat Shock Factor 1 (HSF1). In an unstressed state, HSF1 is held in an inactive monomeric form through its association with Hsp90. Pan-Hsp90 inhibitors disrupt this interaction, leading to the trimerization, phosphorylation, and nuclear translocation of HSF1. Within the nucleus, activated HSF1 binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, including HSPA1A, which encodes Hsp70, thereby driving their transcription.
In contrast, the selective inhibition of GRP94 by compounds like this compound is not expected to trigger this cytosolic heat shock response. As GRP94 is localized to the endoplasmic reticulum, its inhibition does not directly impact the cytosolic Hsp90-HSF1 complex responsible for initiating the heat shock response.
Comparative Data: Hsp70 Induction
The following table summarizes the differential effects of GRP94-selective inhibitors and pan-Hsp90 inhibitors on Hsp70 protein levels, as determined by Western blot analysis. While direct comparative data for this compound is not extensively published, the findings with other GRP94-selective inhibitors provide strong evidence for its expected behavior.
| Inhibitor Class | Representative Compound(s) | Target(s) | Effect on Hsp70 Induction | Reference |
| GRP94-Selective Inhibitor | This compound, 8j (ACO1), Compound 2 | GRP94 (HSP90B1) | No significant induction of Hsp70 protein levels observed.[1][2] | [1][2] |
| Pan-Hsp90 Inhibitor | 17-AAG (Tanespimycin) | Hsp90α, Hsp90β, GRP94, TRAP1 | Significant induction of Hsp70 protein levels.[1] | [1] |
Experimental Protocols
Western Blot Analysis of Hsp70 Induction
This protocol provides a standard method for assessing the levels of Hsp70 protein in cultured cells following treatment with this compound or a pan-Hsp90 inhibitor.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., a cancer cell line known to express Hsp90 and Hsp70) in appropriate culture dishes or plates.
-
Cell Growth: Culture the cells until they reach approximately 70-80% confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a pan-inhibitor (e.g., 17-AAG) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Hsp70 overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the Hsp70 signal to the loading control.
Conclusion
The selective inhibition of GRP94 with this compound presents a compelling strategy for targeting pathways dependent on this specific Hsp90 isoform without inducing a cytosolic heat shock response. The lack of Hsp70 induction, as supported by studies on other GRP94-selective inhibitors, distinguishes this class of compounds from pan-Hsp90 inhibitors. This key difference may translate to a more favorable therapeutic window, mitigating the cytoprotective effects of Hsp70 upregulation. The provided experimental protocol offers a robust method for researchers to independently verify these findings and further explore the nuanced effects of isoform-selective Hsp90 inhibition.
References
Comparative Proteomics of PU-WS13 Treated Cells: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic landscape in cells treated with PU-WS13, a selective inhibitor of Glucose-Regulated Protein 94 (GRP94). We will delve into the mechanism of action of this compound, its impact on key signaling pathways, and provide a representative quantitative proteomics dataset to illustrate its cellular effects. While specific quantitative proteomics data for this compound is not publicly available, we present data from a study on a pan-Hsp90 inhibitor to offer insights into the potential proteomic alterations following chaperone inhibition, with the caveat that this compound has a more selective target profile.
Introduction to this compound and GRP94
This compound is a small molecule inhibitor that selectively targets GRP94, the endoplasmic reticulum (ER) resident member of the Heat Shock Protein 90 (HSP90) family.[1][2] GRP94 plays a crucial role as a molecular chaperone, responsible for the proper folding, stability, and trafficking of a specific set of client proteins involved in various cellular processes, including cell signaling, immune responses, and cell adhesion.[1][2] By inhibiting the ATPase activity of GRP94, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins.[1] This targeted inhibition makes this compound a promising therapeutic agent, particularly in cancer, where the demand for protein folding is high.
Comparative Quantitative Proteomics Data
As a direct quantitative proteomics dataset for this compound-treated cells is not available in the public domain, we present a representative dataset from a study on the pan-Hsp90 inhibitor 17-DMAG to illustrate the potential impact on the proteome. It is important to note that pan-Hsp90 inhibitors target all HSP90 isoforms, leading to a broader range of effects compared to the GRP94-selective this compound. The following table summarizes key protein alterations observed in HeLa cells treated with 17-DMAG, as determined by Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative mass spectrometry.[3][4]
| Protein Class | Representative Proteins | Observed Change upon Hsp90 Inhibition | Potential Implication for this compound Treatment |
| Heat Shock Proteins | Hsp70 (HSPA1A/B), Hsp27 (HSPB1), Hsp90 (HSP90AA1/AB1) | Upregulated | Induction of a cellular stress response is a likely outcome. |
| Protein Kinases | EGFR, CDK1, PLK1 | Downregulated | Inhibition of GRP94 may affect the stability of specific client kinases. |
| DNA Damage Response | FANCD2, BRCA1, RAD51 | Downregulated | Potential for synergistic effects with DNA damaging agents. |
| Cell Cycle Regulation | Cyclin B1 (CCNB1), CDC20 | Downregulated | May contribute to cell cycle arrest and inhibition of proliferation. |
| Proteasome Subunits | PSMA5, PSMB4, PSMD1 | Upregulated | Indicates an increased demand for protein degradation. |
This table is adapted from a study on a pan-Hsp90 inhibitor and serves as an illustrative example. The specific protein changes induced by the GRP94-selective inhibitor this compound may differ.
Experimental Protocols
This section outlines a general experimental workflow for the comparative proteomic analysis of cells treated with this compound.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a relevant cancer cell line, for example, a triple-negative breast cancer (TNBC) cell line like 4T1 or a human cell line known to be sensitive to GRP94 inhibition.[5]
-
Cell Culture: Culture the cells in appropriate media and conditions.
-
This compound Treatment: Treat the cells with a predetermined concentration of this compound (e.g., based on IC50 values) for a specific duration (e.g., 24 or 48 hours).[5] Include a vehicle-treated control group (e.g., DMSO).
Protein Extraction and Digestion
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
Mass Spectrometry Analysis
-
Peptide Cleanup: Desalt and concentrate the peptide samples using C18 solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Acquisition: Acquire data in a data-dependent or data-independent acquisition mode.
Data Analysis
-
Database Searching: Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt) to identify peptides and proteins.
-
Protein Quantification: Perform label-free or label-based (e.g., SILAC, TMT) quantification to determine the relative abundance of proteins between the this compound-treated and control samples.
-
Bioinformatics Analysis: Perform statistical analysis to identify differentially expressed proteins and conduct pathway and gene ontology analysis to understand the biological implications of the observed proteomic changes.
Visualization of Affected Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
The inhibition of GRP94 by this compound disrupts the folding and function of its client proteins, thereby affecting several critical signaling pathways implicated in cancer progression.
Caption: GRP94 inhibition by this compound disrupts key signaling pathways.
Experimental Workflow for Comparative Proteomics
The following diagram illustrates the key steps in a typical quantitative proteomics experiment to study the effects of this compound.
Caption: A typical workflow for comparative proteomics analysis.
Conclusion
The selective inhibition of GRP94 by this compound presents a promising avenue for targeted cancer therapy. While direct, comprehensive proteomics data on this compound is still emerging, the known functions of GRP94 and data from broader Hsp90 inhibitors provide a strong rationale for its anti-cancer effects. The methodologies and pathways described in this guide offer a framework for researchers to further investigate the nuanced cellular responses to this compound and to identify potential biomarkers and synergistic treatment strategies. Future quantitative proteomics studies will be invaluable in fully elucidating the specific molecular consequences of GRP94 inhibition and advancing the clinical development of this compound and other selective chaperone inhibitors.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology and inhibition of glucose-regulated protein 94/gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics reveals that Hsp90 inhibition preferentially targets kinases and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Toxicity of PU-WS13 and Other Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Preclinical Toxicity Profiles of Heat Shock Protein 90 (Hsp90) Inhibitors, with a Focus on the Novel Grp94-selective Inhibitor PU-WS13.
This guide provides a comparative overview of the in vivo toxicity of the novel Hsp90 inhibitor this compound against more established, pan-Hsp90 inhibitors: 17-AAG (Tanespimycin), 17-DMAG (Alvespimycin), and AUY922 (Luminespib). The data presented is intended to inform preclinical research and drug development decisions by summarizing key toxicity parameters and outlining the methodologies used for their assessment.
Quantitative Toxicity Data Summary
The following table summarizes the available quantitative in vivo toxicity data for this compound and other selected Hsp90 inhibitors. It is important to note that direct comparative studies are limited, and toxicity can vary based on the animal model, dosing schedule, and formulation.
| Inhibitor | Animal Model | Maximum Tolerated Dose (MTD) | Observed Toxicities |
| This compound | Mouse (BALB/c) | >15 mg/kg (daily IP)[1] | No significant toxicity reported at this dose in the context of the study. Further dedicated toxicology studies are needed to establish a formal MTD. |
| 17-AAG (Tanespimycin) | Mouse | 25 mg/kg (thrice weekly)[2] | Hepatotoxicity, gastrointestinal toxicity (nausea, diarrhea), fatigue, myalgia.[3][4] |
| Human | MTD is schedule-dependent: 56 mg/m² (daily x 5), 220 mg/m² (intermittent)[3] | Liver enzyme elevations, fatigue, nausea, diarrhea, pancreatitis.[3][5] | |
| 17-DMAG (Alvespimycin) | Rat | 12 mg/m² (daily IV)[6] | Gastrointestinal and bone marrow toxicity.[6] |
| Dog | 8 mg/m² (daily IV)[6] | Gastrointestinal, renal, gallbladder, and bone marrow toxicity.[6] | |
| Human | 21 mg/m² (twice weekly IV)[7] | Fatigue, anorexia, nausea, blurred vision, musculoskeletal pain, peripheral neuropathy, renal dysfunction.[7] | |
| AUY922 (Luminespib) | Mouse | 50 mg/kg (daily IP or IV) was well-tolerated[8][9] | Generally well-tolerated in preclinical models at effective doses.[8][9] |
| Human | 70 mg/m² (weekly IV)[10][11] | Diarrhea, fatigue, nausea, night blindness, visual disturbances.[10][11] |
Experimental Protocols
The determination of in vivo toxicity and the Maximum Tolerated Dose (MTD) for Hsp90 inhibitors generally follows established preclinical toxicology guidelines. Below are detailed methodologies for key experiments.
Maximum Tolerated Dose (MTD) Determination in Mice
This protocol outlines a general procedure for establishing the MTD of a novel Hsp90 inhibitor in a rodent model.
1. Animals:
-
Use a sufficient number of healthy, young adult mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old, of a single sex to minimize variability, or include both sexes if sex-specific toxicity is suspected.
-
Acclimatize animals to the facility for at least one week prior to the study.
-
House animals in standard conditions with ad libitum access to food and water.
2. Dose Formulation and Administration:
-
Prepare the Hsp90 inhibitor in a sterile, appropriate vehicle. The vehicle should be tested alone as a control group.
-
Administer the compound via the intended clinical route (e.g., intraperitoneal (IP) injection, intravenous (IV) injection, or oral gavage).
3. Study Design:
-
Employ a dose-escalation design. Start with a low dose, estimated from in vitro cytotoxicity data, and escalate in subsequent cohorts of animals.
-
A typical study may include a vehicle control group and 3-5 dose level groups.
-
Administer the drug according to a defined schedule (e.g., single dose, daily for 5 days, or intermittent dosing).
4. Monitoring and Endpoints:
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in appearance (piloerection), activity level, and behavior. A clinical scoring system can be used for objective assessment.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals (e.g., daily) throughout the study. A significant weight loss (e.g., >15-20%) is a common indicator of toxicity.
-
Hematology and Clinical Chemistry: At the end of the study, or if animals are euthanized due to severe toxicity, collect blood samples for complete blood counts (CBC) and analysis of serum chemistry panels to assess organ function (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine).
-
Gross Pathology and Histopathology: Perform a complete necropsy on all animals at the end of the study. Examine organs for any gross abnormalities. Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and any tissues with visible lesions for histopathological analysis.
5. MTD Definition:
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity, which can be characterized by:
-
No mortality.
-
No more than a defined percentage of body weight loss (e.g., 15-20%).
-
The absence of severe, irreversible, or life-threatening clinical signs.
-
No significant, irreversible alterations in hematology or clinical chemistry parameters.
-
No severe histopathological findings in vital organs.
-
Visualizations
Hsp90 Signaling Pathway Inhibition
Caption: Hsp90 inhibitors block the chaperone cycle, leading to client protein degradation.
Experimental Workflow for In Vivo Toxicity Assessment
References
- 1. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 7. cdn.who.int [cdn.who.int]
- 8. altasciences.com [altasciences.com]
- 9. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Modulating the Fortress: A Comparative Guide to PU-WS13 and Other Immunomodulatory Agents in the Tumor Microenvironment
For researchers, scientists, and drug development professionals, understanding the intricate interplay within the tumor microenvironment (TME) is paramount in the quest for effective cancer therapies. The TME, a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components, often erects a formidable barrier to treatment. A key architect of this immunosuppressive fortress is the M2-like tumor-associated macrophage (TAM). This guide provides a comparative analysis of PU-WS13, a selective GRP94 inhibitor, and other therapeutic strategies aimed at dismantling this fortress by targeting M2-like TAMs.
This publication delves into the mechanism of action, experimental data, and methodologies of this compound and its alternatives, offering a resource for evaluating and selecting promising candidates for further investigation and development.
This compound: A Targeted Approach to Reprogramming the TME
This compound is a small molecule inhibitor of Glucose-Regulated Protein 94 (GRP94), an endoplasmic reticulum-resident heat shock protein.[1][2] Emerging evidence highlights a critical role for GRP94 in supporting the pro-tumoral functions of M2-like macrophages.[3] By selectively inhibiting GRP94, this compound disrupts the stability of key client proteins involved in M2 macrophage polarization and function, leading to a significant remodeling of the TME.
Impact on the Tumor Microenvironment
Preclinical studies in a murine model of triple-negative breast cancer (TNBC) have demonstrated the potent effects of this compound on the TME.[1][4] Treatment with this compound leads to:
-
A significant reduction in M2-like (CD206+) macrophages within the tumor.[1][4]
-
Decreased collagen deposition , a key component of the tumor extracellular matrix that can impede immune cell infiltration.[1][4]
-
A notable increase in the infiltration of cytotoxic CD8+ T cells , essential for anti-tumor immunity.[1][4]
Comparative Analysis: this compound vs. Alternative TME-Modulating Strategies
While this compound presents a promising and specific mechanism of action, several other strategies are being explored to target the immunosuppressive TME, primarily by focusing on M2-like TAMs. This section compares this compound with three major classes of alternative therapies: CSF-1R inhibitors, CCR2/CCL2 signaling inhibitors, and CD47-SIRPα signaling inhibitors.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from preclinical studies, providing a snapshot of the comparative efficacy of these different approaches in modulating the TME.
| Therapeutic Agent | Mechanism of Action | Tumor Model | Effect on M2-like Macrophages | Effect on CD8+ T Cells | Tumor Growth Inhibition | Reference |
| This compound | GRP94 Inhibition | 4T1 Murine Breast Cancer | Significant decrease in CD206+ cells | Significant increase | Significant reduction | [1][4] |
| Pexidartinib (PLX3397) | CSF-1R Inhibition | MC38 Murine Colon Adenocarcinoma | Effective ablation of CD206+ and F4/80+ TAMs | 8-fold enrichment of CD8+ T cells | Substantial reduction | [3] |
| Anti-CCL2 Antibody | Inhibition of TAM Recruitment | CT26 Murine Colon Carcinoma | ~20% decrease in CD163+ M2 TAMs (monotherapy) | Not explicitly quantified | Modest (monotherapy), enhanced with chemotherapy | [5] |
| Anti-CD47 Antibody | Inhibition of "don't eat me" signal | Human Glioblastoma Xenograft | Promotes phagocytosis by M2 macrophages; shifts phenotype to M1 | Not explicitly quantified | Not explicitly quantified | [6][7] |
| BMS-813160 | CCR2/CCR5 dual antagonist | Mouse thioglycollate-induced peritonitis | Inhibits migration of inflammatory monocytes and macrophages | Not explicitly quantified | Not explicitly quantified | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits GRP94, disrupting M2 macrophage function and reducing immunosuppression.
Caption: A generalized workflow for in vivo and ex vivo analysis of the tumor microenvironment.
Detailed Experimental Protocols
A comprehensive understanding of the experimental data requires a detailed look at the methodologies employed. Below are the protocols for the key experiments cited in this guide.
This compound Treatment and TME Analysis
-
Animal Model: 4T1 murine breast cancer cells are implanted into the mammary fat pad of female BALB/c mice.[1]
-
Treatment Regimen: Once tumors are established, mice are treated with this compound (e.g., daily intraperitoneal injections) or a vehicle control.[1]
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers.[1]
-
Immunohistochemistry (IHC): At the end of the treatment period, tumors are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with antibodies against CD206 (for M2 macrophages) and CD8 (for cytotoxic T cells). The number of positive cells is quantified per field of view.[1]
-
Collagen Staining: Tumor sections are stained with Picrosirius Red to visualize and quantify collagen deposition.[1]
Pexidartinib (PLX3397) Treatment and TME Analysis
-
Animal Model: MC38 murine colon adenocarcinoma cells are implanted subcutaneously in mice.[3]
-
Treatment Regimen: Mice are treated with PLX3397 formulated in their chow or a control diet.[3]
-
Immunohistochemistry (IHC): Tumors are harvested and stained for F4/80 (pan-macrophage marker), CD206 (M2 macrophage marker), CD4, and CD8. The number of positive cells is quantified.[3]
Anti-CCL2 Antibody Treatment and TME Analysis
-
Animal Model: CT26 murine colon carcinoma cells are implanted subcutaneously in BALB/c mice.[5]
-
Treatment Regimen: Mice are treated with an anti-CCL2 monoclonal antibody, often in combination with chemotherapy (e.g., 5-fluorouracil).[5]
-
Immunohistochemistry (IHC): Tumors are harvested and stained for CD68 (pan-TAM marker) and CD163 (M2 TAM marker). The number of positively stained cells is counted per field of view.[5]
Anti-CD47 Antibody Treatment and Macrophage Polarization Analysis
-
Animal Model: Human glioblastoma cells are xenografted into immunodeficient mice.[6][7]
-
Treatment Regimen: Mice are treated with an anti-CD47 monoclonal antibody.[6][7]
-
In Vitro Phagocytosis Assay: Bone marrow-derived mouse macrophages are polarized to M1 or M2 phenotypes. Glioblastoma cells are co-cultured with these macrophages in the presence of an anti-CD47 antibody, and the rate of phagocytosis is quantified.[6][7]
-
In Vivo Macrophage Phenotyping: Tumors are dissected from treated mice, and the infiltrating macrophages are analyzed by flow cytometry or IHC to determine the ratio of M1 to M2 macrophages.[6][7]
Conclusion
The targeting of M2-like TAMs represents a pivotal strategy in overcoming the immunosuppressive tumor microenvironment. This compound, with its selective inhibition of GRP94, offers a novel and potent mechanism to achieve this, leading to a reduction in M2 macrophages, decreased tumor growth and collagen deposition, and enhanced infiltration of cytotoxic T cells.
While alternative strategies such as CSF-1R inhibitors, CCR2/CCL2 blockade, and anti-CD47 antibodies also show promise in modulating the TME, the choice of therapeutic agent will likely depend on the specific tumor type, the dominant immunosuppressive mechanisms at play, and the potential for combination therapies. The data and protocols presented in this guide provide a foundation for researchers to compare these approaches and to design future studies aimed at validating and advancing the most promising candidates into the clinic. The continued exploration of these and other TME-modulating agents holds the key to unlocking more effective and durable anti-cancer therapies.
References
- 1. The GRP94 Inhibitor this compound Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depletion of microglia with PLX3397 attenuates MK-801-induced hyperactivity associated with regulating inflammation-related genes in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage-targeted anti-CCL2 immunotherapy enhances tumor sensitivity to 5-fluorouracil in a Balb/c-CT26 murine colon carcinoma model measured using diffuse reflectance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-CD47 Treatment Stimulates Phagocytosis of Glioblastoma by M1 and M2 Polarized Macrophages and Promotes M1 Polarized Macrophages In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-CD47 Treatment Stimulates Phagocytosis of Glioblastoma by M1 and M2 Polarized Macrophages and Promotes M1 Polarized Macrophages In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of PU-WS13: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing PU-WS13, a comprehensive understanding of proper disposal procedures is essential for maintaining a safe and compliant laboratory environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible chemical management dictates a cautious and informed approach to its disposal.[1] This guide provides essential safety and logistical information to ensure the proper handling and disposal of this compound waste.
Immediate Safety and Handling
Prior to disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound. The Safety Data Sheet (SDS) indicates that while no special measures are required for handling, and the substance is not known to be irritating to the skin, it is intended for research use only and not for human or veterinary use.[1] Although the NFPA and HMIS ratings for health, fire, and reactivity are all 0, indicating low hazard, it is recommended to wear standard personal protective equipment (PPE), including gloves and safety glasses.[1]
Disposal Procedures for this compound
Given the nature of this compound as a research chemical, the most prudent disposal method is to treat it as a hazardous (or chemical) waste, even in the absence of a formal hazardous classification. This approach minimizes environmental impact and ensures compliance with institutional and regulatory standards.
Quantitative Data Summary: this compound Hazard Ratings
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Source: this compound Safety Data Sheet, Cayman Chemical.[1]
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding the disposal of non-hazardous research chemicals.[2][3][4] Local regulations and institutional policies may vary.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated gloves), in a designated, leak-proof container clearly labeled "this compound Waste." Do not mix with other chemical waste unless approved by your EHS department.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled waste container. Do not dispose of this compound solutions down the drain unless you have received explicit approval from your institution's EHS department.[1][5] The SDS for this compound specifically advises against allowing the substance to enter sewers, surface, or ground water.[1]
-
Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent. The first rinseate should be collected and disposed of as chemical waste.[4] After rinsing, deface or remove the label before disposing of the container in the regular trash, as per institutional guidelines.[1]
-
-
Waste Collection and Disposal:
Experimental Protocols
This document focuses on disposal procedures. For detailed experimental protocols involving the use of this compound, please refer to the specific research publications and methodologies relevant to your work.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling PU-WS13
Disclaimer: A comprehensive, manufacturer-issued Safety Data Sheet (SDS) for PU-WS13 with exhaustive toxicological data is not publicly available. This guide is synthesized from a supplier SDS for research-use-only compounds and general safety principles for handling potent, uncharacterized research chemicals, such as targeted protein degraders.[1][2] The information herein should supplement, not replace, a thorough institutional risk assessment and adherence to all applicable safety regulations.
Compound Overview and Immediate Hazards
This compound is identified as 6-amino-8-[(3,5-dichlorophenyl)thio]-N-(1-methylethyl)-9H-purine-9-propanamine, a selective Grp94 inhibitor.[2][3] While one supplier's SDS indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), it also notes that potential effects could include anemia, cough, CNS depression, drowsiness, headache, and damage to the heart and liver.[2] Given that this compound belongs to the broader class of targeted protein degraders, which are designed to be biologically active, it should be handled with caution as a potent compound of unknown comprehensive toxicity.[4]
Personal Protective Equipment (PPE)
A risk assessment considering the scale and nature of the procedure is critical for selecting appropriate PPE.[1] For potent compounds, especially in powder form, robust engineering controls and protective equipment are necessary to prevent exposure.[5]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | • Full-face powered air-purifying respirator (PAPR) or supplied-air respirator.• Disposable, solid-front lab coat with tight-fitting cuffs.• Double-gloving (e.g., nitrile).• Disposable sleeves. | High risk of aerosolization and inhalation of potent powders.[1] Full respiratory protection and double-gloving provide essential barriers against contamination.[1][6] |
| Solution Preparation | • Chemical fume hood or other ventilated enclosure.• Lab coat.• Safety glasses with side shields or chemical splash goggles.• Chemical-resistant gloves (e.g., nitrile). | Reduces risk of splashes, spills, and aerosol exposure.[1] Engineering controls are the primary means of protection.[1] |
| General Laboratory Operations (e.g., in vitro dosing) | • Lab coat.• Safety glasses.• Appropriate gloves. | Standard laboratory practice to protect against incidental skin and eye contact.[1][6] |
Operational Plan: Step-by-Step Handling Workflow
A systematic approach is essential for safely handling this compound from receipt to disposal.[1]
Disposal Plan
As a novel compound, this compound waste must be treated as hazardous.[7] Do not mix with other waste streams.[8]
-
Contaminated Labware (vials, pipette tips): Collect in a designated, puncture-resistant, sealed container labeled "Hazardous Waste" with the chemical name.[1]
-
Contaminated PPE (gloves, lab coat): Carefully doff to avoid exposure and place in a sealed bag or container labeled as hazardous waste.[1]
-
Bulk/Unused Compound and Solutions: Dispose of through a certified hazardous waste vendor in a clearly labeled and compatible container.[1][8] Your institution's Environmental Health and Safety (EHS) department must be consulted to coordinate disposal.[8][9]
Experimental Protocols
Cell Viability Assay (Referenced from a supplier for this compound) [3]
This protocol is provided as a general reference for assessing the compound's effect on cell viability.
-
Cell Seeding: Plate cells in an appropriate medium in multi-well plates at a predetermined density.
-
Treatment: After allowing cells to adhere (typically 24 hours), treat them with a dilution series of this compound (e.g., 2.5-20 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Utilize a luminescent cell viability assay, such as CellTiter-Glo®, which quantifies ATP to determine the number of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls to determine the relative cell viability and calculate EC₅₀/IC₅₀ values.
Signaling Pathway: BRD9 and the SWI/SNF Complex
This compound is a targeted protein degrader. While it targets Grp94, the principles of targeted degradation are relevant. Many degraders, such as those targeting Bromodomain-containing protein 9 (BRD9), utilize the cell's own ubiquitin-proteasome system.[10][11] BRD9 is a component of the SWI/SNF chromatin remodeling complex, which plays a key role in gene regulation.[10][11] A BRD9 degrader works by linking BRD9 to an E3 ubiquitin ligase, leading to its destruction by the proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 5. aiha.org [aiha.org]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
